Product packaging for Atropaldehyde(Cat. No.:CAS No. 495-10-3)

Atropaldehyde

Numéro de catalogue: B1208947
Numéro CAS: 495-10-3
Poids moléculaire: 132.16 g/mol
Clé InChI: ZFBRJUBOJXNIQM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atropaldehyde, also known as 2-phenylpropenal, belongs to the class of organic compounds known as phenylacetaldehydes. Phenylacetaldehydes are compounds containing a phenylacetaldehyde moiety, which consists of a phenyl group substituted at the second position by an acetalydehyde. This compound is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, this compound is involved in the felbamate metabolism pathway.
This compound is a member of phenylacetaldehydes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O B1208947 Atropaldehyde CAS No. 495-10-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-phenylprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFBRJUBOJXNIQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964238
Record name 2-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495-10-3
Record name 2-Phenylacrolein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Atropaldehyde chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde of significant interest due to its role as a reactive metabolite and its potential applications in organic synthesis. This document provides a detailed overview of the chemical structure, properties, synthesis, and biological activities of this compound. It includes a summary of its physicochemical and spectroscopic properties, detailed experimental protocols for its synthesis, and an exploration of its known mechanism of toxicity. This guide is intended to serve as a comprehensive resource for researchers and professionals working with or encountering this compound.

Chemical Structure and Properties

This compound, with the IUPAC name 2-phenylprop-2-enal, is a conjugated aromatic aldehyde. The presence of a phenyl group in conjugation with an aldehyde functional group via a carbon-carbon double bond dictates its chemical reactivity and biological properties.

Table 1: Chemical Identifiers and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-phenylprop-2-enal
Synonyms Atropaldehyd, 2-Phenylacrylaldehyde, 2-Phenyl-2-propene-1-al
CAS Number 4432-63-7
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Appearance Colorless liquid or solid[1]
Melting Point 38-40 °C[1]
Boiling Point 260 °C at 760 mmHg[1]
Density 0.996 g/cm³[1]
Flash Point 86.5 °C[1]

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization.

Table 2: Summary of Spectroscopic Data for this compound

Spectroscopy Key Features
¹H NMR Signals corresponding to aldehydic, vinylic, and aromatic protons are expected. The aldehydic proton will be significantly downfield.
¹³C NMR Resonances for carbonyl, vinylic, and aromatic carbons. The carbonyl carbon will be in the characteristic downfield region for aldehydes.
Infrared (IR) Strong C=O stretching vibration characteristic of an α,β-unsaturated aldehyde (typically 1685-1710 cm⁻¹). C=C stretching and aromatic C-H bending are also expected.[2]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 132. Fragmentation patterns would likely involve the loss of -CHO (m/z = 29) and the phenyl group. The ArC≡O⁺ fragment may lose CO to form a phenyl ion at m/z 77.[3]

Synthesis of this compound

The synthesis of this compound is commonly achieved through the hydrolysis of its corresponding acetal, 2-phenyl-2-propenal dimethyl acetal.

Experimental Protocol: Synthesis of 2-Phenyl-2-propenal Dimethyl Acetal

A general and widely applicable method for the synthesis of acetals involves the acid-catalyzed reaction of an aldehyde with an alcohol.[1][4]

Materials:

  • 2-Phenylpropionaldehyde

  • Methanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or dry HCl)

  • Dean-Stark apparatus

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine 2-phenylpropionaldehyde, a molar excess of anhydrous methanol (typically 2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene as the azeotroping solvent.

  • Heat the mixture to reflux. Water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 2-phenyl-2-propenal dimethyl acetal.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known procedure for the hydrolysis of the corresponding acetal.

Materials:

  • 2-Phenyl-2-propenal dimethyl acetal

  • Formic acid

  • Water

  • Petroleum ether

  • Ice bath

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Cool 15 g of 2-phenyl-2-propenal dimethyl acetal in a 100-mL flask to approximately 4°C using an ice bath.

  • In a separate beaker, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.

  • Add the cooled formic acid/water mixture to the acetal in one portion with vigorous stirring. The temperature should drop to around -4°C.

  • Stir the homogeneous mixture for exactly 60 seconds.

  • Quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.

  • Transfer the mixture to a separatory funnel and shake thoroughly.

  • Separate the organic layer and wash the aqueous layer with an additional 25 mL of petroleum ether.

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • For purification, dissolve the crude product in a minimal amount of a 1:1 mixture of petroleum ether and diethyl ether and cool to approximately -50°C to induce crystallization.

  • Filter the colorless crystals and wash with a small amount of the cold solvent mixture.

  • Dry the product under vacuum to yield pure this compound.

G cluster_0 Synthesis of this compound Acetal 2-Phenyl-2-propenal Dimethyl Acetal This compound This compound Acetal->this compound Formic Acid, H₂O

Caption: Synthesis of this compound via Acetal Hydrolysis.

Biological Activity and Mechanism of Toxicity

This compound is primarily known for its role as a toxic metabolite of the antiepileptic drug felbamate.[5] Its toxicity is attributed to its high reactivity as an α,β-unsaturated aldehyde.

Inhibition of Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST)

This compound has been shown to inhibit the activity of key detoxifying enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[5]

  • ALDH Inhibition: ALDHs are a superfamily of enzymes responsible for the oxidation of aldehydes to their corresponding carboxylic acids.[6][7] Inhibition of ALDH by this compound leads to the accumulation of reactive aldehydes, which can cause cellular damage. The mechanism of inhibition likely involves the covalent modification of the enzyme's active site by the electrophilic aldehyde. Specifically, a cysteine residue in the ALDH active site can perform a nucleophilic attack on the carbonyl carbon of this compound.[8]

  • GST Inhibition and Glutathione Depletion: GSTs catalyze the conjugation of glutathione (GSH) to electrophilic compounds, facilitating their detoxification and excretion.[5] this compound can be detoxified through conjugation with GSH. However, high concentrations of this compound can lead to the depletion of cellular GSH stores and inhibition of GST activity. This compromises the cell's antioxidant defense system and increases its susceptibility to oxidative stress and damage from other electrophiles.[5][9]

The reaction of this compound with glutathione can occur via a Michael addition at the β-carbon of the α,β-unsaturated system.

G cluster_0 This compound-Induced Cellular Toxicity This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition GST Glutathione S-Transferase (GST) This compound->GST Inhibition GSH Glutathione (GSH) This compound->GSH Depletion CellularDamage Cellular Damage (Oxidative Stress, Macromolecule Adducts)

Caption: Mechanism of this compound Toxicity.

Safety and Handling

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a reactive α,β-unsaturated aldehyde with significant implications in both synthetic chemistry and toxicology. Its synthesis from its acetal is a straightforward process, but the compound's reactivity necessitates careful handling. The primary mechanism of its toxicity involves the inhibition of crucial detoxifying enzymes, ALDH and GST, leading to cellular damage. This technical guide provides a foundational understanding of this compound for researchers and professionals, emphasizing the need for caution and adherence to safety protocols when working with this compound. Further research into its biological activities and potential therapeutic applications, as well as the development of more detailed spectroscopic and safety data, is warranted.

References

Atropaldehyde: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of atropaldehyde (2-phenylpropenal), a reactive α,β-unsaturated aldehyde. It covers the fundamental chemical and physical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. This guide also presents a detailed, peer-reviewed experimental protocol for its synthesis. Furthermore, it explores the biological significance of this compound as a reactive metabolite of the antiepileptic drug felbamate, detailing its role in felbamate-associated hepatotoxicity through the inhibition of key detoxification enzymes. This information is supplemented with a signaling pathway diagram to visually represent its mechanism of toxicity.

Chemical and Physical Properties

This compound, systematically named 2-phenylpropenal, is a colorless solid at room temperature.[1] It is characterized by the presence of a phenyl group and an aldehyde functional group conjugated with a carbon-carbon double bond, which contributes to its high reactivity.

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference
CAS Number 4432-63-7[2]
Molecular Formula C₉H₈O[2]
Molecular Weight 132.16 g/mol [2]
IUPAC Name 2-phenylprop-2-enal[2]
Synonyms This compound, 2-Phenylacrylaldehyde, α-Phenylacrolein[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Melting Point 38-40 °C[1]
Boiling Point 118-120 °C at 16 mmHg[1]
Appearance Colorless crystals[1]

Synthesis of this compound: Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a peer-reviewed procedure in Organic Syntheses.[1] This synthesis involves the hydrolysis of 2-phenyl-2-propen-1-al diethyl acetal.

Materials and Equipment:

  • 2-phenyl-2-propen-1-al diethyl acetal

  • Formic acid

  • Petroleum ether

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 100-mL flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Filtration apparatus

  • Rotary evaporator (optional)

Procedure:

  • Cooling: In a 100-mL flask equipped with a magnetic stirrer and a thermometer, cool 15 g of 2-phenyl-2-propen-1-al diethyl acetal to approximately 4°C in an ice bath.

  • Preparation of Hydrolysis Reagent: In a separate container, prepare a mixture of 15 mL of formic acid and 4 mL of water and cool it to a similar temperature.

  • Reaction Initiation: Add the cooled formic acid-water mixture to the acetal in one portion with vigorous stirring. A temperature drop to about -4°C should be observed.

  • Quenching: Stir the homogeneous mixture for 60 seconds and then quench the reaction by adding 15 mL of petroleum ether and 25 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and shake thoroughly. Separate the organic layer, and extract the aqueous phase with an additional 25 mL of petroleum ether.

  • Drying and Concentration: Combine the organic fractions and dry them over anhydrous magnesium sulfate. Filter the solution and concentrate it in vacuo.

  • Crystallization: To the crude aldehyde, add a mixture of 10 mL each of petroleum ether and diethyl ether. Cool the solution to approximately -50°C.

  • Isolation of Product: After 15 minutes, filter the colorless crystals and wash them with a few milliliters of the solvent mixture pre-cooled to 0°C.

  • Final Product: The vacuum-dried product should yield 5.8–6.8 g (71–83%) of this compound. Recrystallization from a mixture of diethyl ether and petroleum ether will yield a product with a melting point of 38–40°C.

Biological Significance and Signaling Pathway

This compound is a significant metabolite in the context of drug metabolism and toxicology. It is the reactive bioactivation product of the antiepileptic drug felbamate. The formation of this compound is implicated in the hepatotoxicity observed in some patients treated with felbamate.

This compound is an electrophilic species that can readily react with cellular nucleophiles, including proteins and glutathione (GSH). Its toxicity is primarily attributed to its ability to inhibit key detoxification enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST). The inhibition of these enzymes leads to an accumulation of reactive aldehydes and other toxic species, contributing to cellular stress and liver injury.

The following diagram illustrates the metabolic pathway from felbamate to this compound and the subsequent inhibition of detoxification pathways.

Atropaldehyde_Toxicity_Pathway Felbamate Felbamate Metabolism Metabolism (CYP450) Felbamate->Metabolism This compound This compound (Reactive Metabolite) Metabolism->this compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition GST Glutathione S-Transferase (GST) This compound->GST Inhibition Hepatotoxicity Hepatotoxicity This compound->Hepatotoxicity Detoxification_ALDH Detoxification ALDH->Detoxification_ALDH Detoxification_GST Detoxification GST->Detoxification_GST

Felbamate metabolism and this compound-induced hepatotoxicity.

Conclusion

This technical guide has provided essential information on this compound for researchers and professionals in the fields of chemistry and drug development. The detailed chemical and physical data, along with a reliable synthesis protocol, serve as a valuable resource for laboratory work. Furthermore, the elucidation of its role as a reactive metabolite and its mechanism of toxicity highlights the importance of understanding metabolic pathways in drug safety and development. The provided signaling pathway diagram offers a clear visual representation of this complex biological process.

References

Metabolic Formation of Atropaldehyde from Felbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felbamate, an anticonvulsant drug, is associated with rare but severe idiosyncratic toxicities, including hepatotoxicity and aplastic anemia. Evidence suggests that these adverse effects are linked to its metabolic bioactivation to a reactive and cytotoxic metabolite, atropaldehyde (2-phenylpropenal). This technical guide provides an in-depth overview of the metabolic pathway leading to the formation of this compound from felbamate. It details the key intermediates, their chemical stability, and the experimental protocols used to study this bioactivation process. Quantitative data on the cytotoxicity of felbamate and its metabolites are summarized to provide a comprehensive understanding of the structure-toxicity relationship. This document is intended to serve as a resource for researchers and professionals in drug development and toxicology investigating the mechanisms of drug-induced toxicities.

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic agent effective in treating partial seizures and seizures associated with Lennox-Gastaut syndrome.[1] Despite its efficacy, the clinical use of felbamate is limited due to the risk of aplastic anemia and hepatic failure.[2] The prevailing hypothesis for these idiosyncratic drug reactions is the metabolic formation of a reactive α,β-unsaturated aldehyde, this compound.[2][3] This guide delineates the scientific understanding of this metabolic activation pathway.

The Metabolic Pathway from Felbamate to this compound

The bioactivation of felbamate to this compound is a multi-step process that occurs primarily in the liver. The pathway involves enzymatic hydrolysis and oxidation to form unstable intermediates that ultimately lead to the formation of the reactive this compound.

The metabolic cascade begins with the hydrolysis of one of the carbamate groups of felbamate, a reaction catalyzed by carboxylesterases.[4] This is followed by oxidation of the resulting alcohol to an aldehyde, a reaction mediated by cytochrome P450 enzymes, particularly CYP2E1 and CYP3A4.[5][6] The key unstable intermediate, 3-carbamoyl-2-phenylpropionaldehyde, can then undergo β-elimination to form this compound or cyclize to a more stable hemiaminal, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF).[3][7]

Felbamate_Metabolism Felbamate Felbamate Monocarbamate 2-Phenyl-1,3-propanediol monocarbamate Felbamate->Monocarbamate Carboxylesterase Aldehyde 3-Carbamoyl-2-phenylpropionaldehyde (Unstable Intermediate) Monocarbamate->Aldehyde CYP450 (CYP2E1, CYP3A4) This compound This compound (Reactive Metabolite) Aldehyde->this compound β-elimination (spontaneous) CCMF 4-Hydroxy-5-phenyltetrahydro- 1,3-oxazin-2-one (CCMF) (More Stable Intermediate) Aldehyde->CCMF Reversible Cyclization Toxicity Covalent Binding to Cellular Macromolecules -> Toxicity This compound->Toxicity Detoxification Glutathione Conjugation (Detoxification) This compound->Detoxification CCMF->Aldehyde

Metabolic pathway of felbamate to this compound.

Key Intermediates and Their Stability

The toxicity of felbamate is intrinsically linked to the chemical properties of its metabolites.

  • 3-Carbamoyl-2-phenylpropionaldehyde: This aldehyde is highly unstable under physiological conditions, with a half-life of less than or equal to 30 seconds at pH 7.4.[3][7] Its instability drives the formation of the more stable downstream products.

  • 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF): In contrast to the aldehyde, CCMF is significantly more stable, with a half-life of approximately 2.8 to 5 hours in phosphate buffer at pH 7.4.[7][8] This cyclic carbamate can act as a reservoir for the reactive aldehyde, slowly releasing it over time.[7]

  • This compound (2-Phenylpropenal): As an α,β-unsaturated aldehyde, this compound is a potent electrophile that can readily react with cellular nucleophiles, such as the thiol groups in glutathione and cysteine residues in proteins.[3] This reactivity is believed to be the molecular basis for its cytotoxicity.

Quantitative Data

The following tables summarize key quantitative data regarding the stability and cytotoxicity of felbamate and its metabolites.

Table 1: Stability of Felbamate Metabolites

CompoundConditionHalf-life (t½)Reference
3-Carbamoyl-2-phenylpropionaldehydePhysiological pH (7.4)≤ 30 seconds[3][7]
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF)Phosphate buffer (pH 7.4), 37°C2.8 - 5 hours[7][8]

Table 2: In Vitro Cytotoxicity of Felbamate and its Metabolites

CompoundCell LineCytotoxicity Endpoint (GI₅₀)Reference
This compoundCultured Fibroblasts4.1 ± 1.1 µM[3]
3-Carbamoyl-2-phenylpropionaldehydeCultured Fibroblasts53 ± 8 µM[3]
2-Phenyl-1,3-propanediol monocarbamateCultured Fibroblasts> 500 µM[3]
3-Carbamoyl-2-phenylpropionic acidCultured Fibroblasts> 500 µM[3]

Experimental Protocols

This section provides an overview of the experimental methodologies used to investigate the metabolic formation and toxicity of this compound.

Synthesis of 3-Carbamoyl-2-phenylpropionaldehyde

Due to its instability, 3-carbamoyl-2-phenylpropionaldehyde is not commercially available and must be synthesized for in vitro studies. While detailed protocols are proprietary, the synthesis generally involves the controlled oxidation of 2-phenyl-1,3-propanediol monocarbamate.

In Vitro Metabolism Studies

These studies are crucial for identifying the metabolic pathways and the enzymes involved.

Workflow for In Vitro Metabolism of Felbamate

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubation Incubate at 37°C Microsomes->Incubation Felbamate Felbamate Solution Felbamate->Incubation Cofactors NADPH regenerating system Cofactors->Incubation Quench Quench Reaction (e.g., with acetonitrile) Incubation->Quench Centrifuge Centrifuge to pellet protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Workflow for in vitro felbamate metabolism.

A typical protocol involves:

  • Incubation Mixture: A buffered solution (e.g., potassium phosphate, pH 7.4) containing human liver microsomes (as a source of CYP450 enzymes), felbamate, and an NADPH-regenerating system (to support CYP450 activity).

  • Incubation: The mixture is incubated at 37°C for a specified time.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the metabolites.[9][10]

Cytotoxicity Assays

These assays are used to determine the toxicity of this compound and its precursors to cells. A common method is the MTT assay.

MTT Assay Protocol Overview

  • Cell Culture: Plate a suitable cell line (e.g., human hepatocytes or fibroblasts) in a 96-well plate and allow them to adhere.

  • Compound Exposure: Treat the cells with various concentrations of this compound, its precursors, or felbamate for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution using a microplate reader. The intensity of the color is proportional to the number of viable cells.[11]

Conclusion

The bioactivation of felbamate to the reactive metabolite this compound is a critical event in the manifestation of its idiosyncratic toxicities. Understanding the metabolic pathway, the stability of the intermediates, and the inherent cytotoxicity of this compound is essential for the development of safer anticonvulsant therapies. The experimental approaches outlined in this guide provide a framework for investigating the mechanisms of drug-induced toxicity and for screening new chemical entities for their potential to form reactive metabolites. Further research into the specific genetic and environmental factors that may predispose individuals to this metabolic pathway could lead to personalized medicine approaches to mitigate the risks associated with felbamate therapy.

References

Atropaldehyde: A Comprehensive Spectroscopic and Metabolic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for atropaldehyde (2-phenylprop-2-enal), a reactive α,β-unsaturated aldehyde. This compound is a significant metabolite of the antiepileptic drug felbamate, and its high reactivity is implicated in the drug's associated toxicities. Understanding its structural and metabolic characteristics is crucial for toxicology studies and the development of safer pharmaceuticals. This document summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for these analyses, and visualizes its key metabolic detoxification pathway.

Spectroscopic Data Summary

The following tables provide a summary of the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityAssignment
~9.7Singlet (s)Aldehydic proton (-CHO)
~7.5 - 7.3Multiplet (m)Aromatic protons (C₆H₅)
~6.4Singlet (s)Vinylic proton
~6.1Singlet (s)Vinylic proton

¹³C NMR (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~193Carbonyl Carbon (C=O)
~150Vinylic Carbon (quaternary)
~136Vinylic Carbon (-CH₂)
~134Aromatic Carbon (quaternary)
~130Aromatic Carbon (-CH)
~129Aromatic Carbon (-CH)
~128Aromatic Carbon (-CH)
Table 2: Infrared (IR) Spectroscopic Data

The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3080 - 3010C-H StretchAromatic & Vinylic
~2820 and ~2720C-H Stretch (Fermi doublet)Aldehyde
~1700 - 1685C=O Stretchα,β-unsaturated Aldehyde
~1625C=C StretchVinylic & Aromatic
Table 3: Mass Spectrometry (MS) Data

The following data represents the major fragments observed in the electron ionization (EI) mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
132Moderate[M]⁺ (Molecular Ion)
131High[M-H]⁺
103High[M-CHO]⁺
77Moderate[C₆H₅]⁺ (Phenyl cation)

Metabolic Detoxification Pathway

This compound is a reactive electrophile formed from the metabolism of felbamate. Its detoxification is critical to mitigate cellular damage. The primary pathways involve oxidation by aldehyde dehydrogenase (ALDH) to the less reactive 2-phenylpropenoic acid, or conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST).

Atropaldehyde_Detoxification This compound Metabolic Detoxification Pathway Felbamate Felbamate Metabolism Metabolism (CYP450) Felbamate->Metabolism This compound This compound (Reactive Metabolite) Metabolism->this compound ALDH_path Oxidation This compound->ALDH_path GST_path Conjugation This compound->GST_path Acid 2-Phenylpropenoic Acid (Less Toxic) ALDH_path->Acid GSH_conjugate GSH Conjugate (Excreted) GST_path->GSH_conjugate ALDH ALDH ALDH->ALDH_path GST GST / GSH GST->GST_path

This compound Metabolic Detoxification Pathway

Experimental Protocols

The following sections detail standardized protocols for obtaining the spectroscopic data for an analyte such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or higher instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum using a 90° pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Collect a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to 0-220 ppm.

    • A significantly larger number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H spectrum and analyze the chemical shifts and coupling constants to assign signals to the corresponding nuclei.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound through their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation (Neat Liquid/Thin Film):

    • Place one to two drops of liquid this compound directly onto the surface of a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film between the plates.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

    • Place the prepared sample in the spectrometer's sample holder.

    • Scan the sample over the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

    • Identify the major absorption bands and correlate them to specific functional group vibrations (e.g., C=O stretch, C-H stretch, C=C stretch) using standard correlation tables.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to characterize its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Introduction and Ionization (GC-MS with Electron Ionization):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the analyte from any impurities.

    • As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionize the sample using a standard electron ionization (EI) source, typically at 70 eV.

  • Mass Analysis:

    • The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection and Data Analysis:

    • A detector records the abundance of each ion at a specific m/z value.

    • Analyze the resulting mass spectrum to identify the molecular ion peak [M]⁺, which corresponds to the molecular weight of this compound (132.16 g/mol ).

    • Identify the base peak (the most intense peak) and other significant fragment ions.

    • Propose fragmentation pathways that explain the observed m/z values to further confirm the structure.

Atropaldehyde: A Comprehensive Technical Guide to its Reactivity and Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde, scientifically known as 2-phenylpropenal, is an α,β-unsaturated aldehyde of significant interest due to its dual role as a reactive chemical intermediate and a toxic metabolite. This technical guide provides an in-depth exploration of the reactivity and reaction mechanisms of this compound, offering a valuable resource for researchers, scientists, and professionals in drug development. The document covers its core chemical properties, synthesis, and a detailed analysis of its participation in a variety of organic reactions, including Michael additions, cycloadditions, olefination reactions, and oxidation-reduction transformations. Furthermore, its potential as a building block in the synthesis of complex molecules and its implications in toxicology and drug metabolism are discussed. This guide aims to furnish a comprehensive understanding of this compound's chemical behavior, supported by detailed experimental protocols, quantitative data, and mechanistic visualizations to facilitate its application in research and development.

Introduction

This compound (2-phenylpropenal) is an organic compound with the chemical formula C₉H₈O.[1] Its structure, featuring a phenyl group conjugated with a propenal moiety, imparts a unique reactivity profile, making it a subject of interest in both synthetic organic chemistry and toxicology. As an α,β-unsaturated aldehyde, this compound possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. This electronic characteristic governs its participation in a wide array of chemical transformations.

From a toxicological standpoint, this compound is recognized as a reactive metabolite of the antiepileptic drug felbamate.[2] Its high reactivity with biological nucleophiles, such as glutathione and cellular macromolecules, is implicated in the hepatotoxicity associated with the parent drug.[2] Understanding the chemical reactivity of this compound is therefore crucial for elucidating the mechanisms of felbamate-induced toxicity and for the development of safer therapeutic agents.

In the realm of synthetic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures, including various heterocyclic compounds. Its ability to undergo a range of reactions makes it a valuable precursor in the synthesis of fine chemicals and potential pharmaceutical intermediates.

This guide provides a detailed examination of the reactivity and reaction mechanisms of this compound, with a focus on its practical application in a laboratory setting.

Synthesis of this compound

One common approach involves the aldol condensation of benzaldehyde with acetaldehyde, followed by dehydration. Alternatively, the oxidation of the corresponding allylic alcohol, 2-phenyl-2-propen-1-ol, can yield this compound.

Core Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its conjugated system. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). The regioselectivity of the attack is influenced by the nature of the nucleophile, with "hard" nucleophiles favoring 1,2-addition and "soft" nucleophiles favoring 1,4-addition.

Michael Addition (Conjugate Addition)

The Michael addition is a characteristic reaction of α,β-unsaturated carbonyl compounds, where a nucleophile adds to the β-carbon. This reaction is of great synthetic utility for the formation of carbon-carbon and carbon-heteroatom bonds.

General Mechanism: The reaction is typically catalyzed by a base, which deprotonates the nucleophile (Michael donor) to generate a more potent nucleophile. This nucleophile then attacks the β-carbon of this compound (the Michael acceptor), leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of the enolate yields the final 1,4-adduct.

Michael_Addition cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Conjugate Addition cluster_2 Step 3: Protonation Nu-H Nu-H Nu Nu⁻ Nu-H->Nu Base Base Base This compound This compound (Michael Acceptor) Nu->this compound Attacks β-carbon Base-H+ Base-H⁺ Enolate Enolate Intermediate This compound->Enolate Product 1,4-Adduct Enolate->Product Base-H⁺

Caption: General mechanism of the Michael addition to this compound.

Nucleophiles for Michael Addition to this compound: A variety of nucleophiles can participate in Michael additions with this compound, including:

  • Organocuprates (Gilman Reagents): These are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated carbonyls.[3][4][5] The reaction of this compound with a Gilman reagent, such as lithium dimethylcuprate ((CH₃)₂CuLi), would be expected to yield 3-phenylbutanal.

  • Thiols: Thiolates are excellent soft nucleophiles for Michael additions.

  • Amines: Primary and secondary amines can add to this compound in a conjugate fashion.

  • Enolates: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are classic Michael donors.

Table 1: Representative Michael Addition Reactions of this compound (Hypothetical Data)

Nucleophile (Michael Donor) Product Typical Conditions Expected Yield (%)
(CH₃)₂CuLi 3-Phenylbutanal THF, -78 °C to rt >90
Thiophenol / Et₃N 3-(Phenylthio)-2-phenylpropanal CH₂Cl₂, rt 85-95
Diethylamine 3-(Diethylamino)-2-phenylpropanal Ethanol, rt 80-90

| Diethyl malonate / NaOEt | Diethyl 2-(2-phenyl-3-oxopropyl)malonate | Ethanol, reflux | 75-85 |

Cycloaddition Reactions

This compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, due to the presence of an activated double bond.

Diels-Alder Reaction: In a Diels-Alder reaction, this compound (the dienophile) reacts with a conjugated diene to form a six-membered ring. The reaction is typically favored by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. The aldehyde group of this compound serves as the electron-withdrawing group.

General Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state.

Diels_Alder Diene Conjugated Diene TransitionState Cyclic Transition State Diene->TransitionState This compound This compound (Dienophile) This compound->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: Concerted mechanism of the Diels-Alder reaction with this compound.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile.[6]

Table 2: Predicted Diels-Alder Reactions of this compound

Diene Expected Major Product Typical Conditions
1,3-Butadiene 4-Phenylcyclohex-3-enecarbaldehyde Toluene, heat
2,3-Dimethyl-1,3-butadiene 1,2-Dimethyl-4-phenylcyclohex-3-enecarbaldehyde Toluene, heat

| Cyclopentadiene | 3-Phenylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde (endo isomer favored) | CH₂Cl₂, rt |

Olefination Reactions

The carbonyl group of this compound can be converted to a double bond through olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene.[7] The reaction is a reliable method for forming carbon-carbon double bonds with control over their position.

General Mechanism: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of this compound to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to form the alkene and triphenylphosphine oxide.[8]

Wittig_Reaction This compound This compound Betaine Betaine Intermediate This compound->Betaine Ylide Phosphorus Ylide Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig reaction with this compound.

The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.[9]

The HWE reaction is a modification of the Wittig reaction that uses a phosphonate-stabilized carbanion.[10] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[11] The HWE reaction generally provides excellent selectivity for the (E)-alkene.[12][13]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Triethyl Phosphonoacetate [12][13][14]

  • Materials: this compound, triethyl phosphonoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • To a stirred suspension of NaH (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

    • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Table 3: Predicted Olefination Reactions of this compound

Reagent Expected Major Product Stereoselectivity
Ph₃P=CH₂ 1-Phenyl-1,3-butadiene Z (if non-stabilized)
Ph₃P=CHCO₂Et Ethyl 4-phenyl-2,4-pentadienoate E (stabilized ylide)

| (EtO)₂P(O)CH₂CO₂Et / NaH | Ethyl 4-phenyl-2,4-pentadienoate | E |

Oxidation and Reduction Reactions

This compound can be oxidized to the corresponding carboxylic acid, 2-phenylacrylic acid. Common oxidizing agents for aldehydes include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) (Tollens' reagent).

Experimental Protocol: Oxidation with Silver(I) Oxide (Hypothetical)

  • Materials: this compound, silver nitrate (AgNO₃), sodium hydroxide (NaOH), ammonium hydroxide (NH₄OH), ethanol, water.

  • Procedure:

    • Prepare Tollens' reagent by adding a few drops of NaOH solution to an aqueous solution of AgNO₃ to precipitate silver(I) oxide. Then, add aqueous NH₄OH dropwise until the precipitate dissolves, forming the diamminesilver(I) complex.

    • Dissolve this compound in ethanol and add it to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath. The formation of a silver mirror or a black precipitate of silver indicates a positive reaction.

    • After the reaction is complete, acidify the mixture with dilute HCl to precipitate the 2-phenylacrylic acid.

    • Collect the product by filtration, wash with cold water, and dry.

The carbonyl group of this compound can be reduced to a primary alcohol, 2-phenyl-2-propen-1-ol. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For selective 1,2-reduction of α,β-unsaturated aldehydes without affecting the double bond, diisobutylaluminium hydride (DIBAL-H) at low temperatures is often employed.[15]

Experimental Protocol: Reduction with Diisobutylaluminium Hydride (DIBAL-H) [16][17]

  • Materials: this compound, diisobutylaluminium hydride (DIBAL-H, 1 M solution in hexanes), anhydrous diethyl ether or dichloromethane, saturated aqueous ammonium chloride (NH₄Cl).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere.

    • Add DIBAL-H (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature, resulting in the formation of a white precipitate.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2-phenyl-2-propen-1-ol.

Table 4: Summary of Oxidation and Reduction of this compound

Reaction Reagent Product
Oxidation Ag₂O, NH₄OH 2-Phenylacrylic acid
Reduction (1,2-) DIBAL-H, -78 °C 2-Phenyl-2-propen-1-ol

| Reduction (complete) | NaBH₄ or LiAlH₄ | 2-Phenylpropan-1-ol |

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are highly efficient for generating molecular complexity.[18] this compound, with its aldehyde functionality, is a suitable component for several important MCRs.

Passerini Reaction

The Passerini three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[19]

General Reaction: this compound + R¹-COOH + R²-NC → α-acyloxy amide

Passerini_Reaction This compound This compound Product α-Acyloxy Amide This compound->Product CarboxylicAcid R¹-COOH CarboxylicAcid->Product Isocyanide R²-NC Isocyanide->Product Ugi_Reaction This compound This compound Product bis-Amide This compound->Product Amine R¹-NH₂ Amine->Product CarboxylicAcid R²-COOH CarboxylicAcid->Product Isocyanide R³-NC Isocyanide->Product

References

Atropaldehyde: A Deep Dive into its Biological Significance and Toxicological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical whitepaper has been released today, detailing the biological significance and functional impact of atropaldehyde, a reactive metabolite of the antiepileptic drug felbamate. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, focusing on the compound's toxicological profile and its interactions with key cellular detoxification pathways.

This compound, a highly reactive α,β-unsaturated aldehyde, has been identified as a key player in the hepatotoxicity and aplastic anemia associated with felbamate therapy.[1] Its primary biological significance lies in its ability to inhibit critical enzymes responsible for cellular defense against reactive aldehydes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[1] This inhibition disrupts cellular homeostasis and can lead to cell death, particularly in the liver where felbamate is metabolized.[1]

This whitepaper synthesizes the current understanding of this compound's mechanism of action, presenting available quantitative data on its enzymatic inhibition and cytotoxicity. It also outlines the metabolic pathway leading to its formation from felbamate and provides detailed experimental methodologies for assays crucial to understanding its effects.

Core Biological Function: Enzyme Inhibition and Cytotoxicity

The central role of this compound in a biological context is its function as a potent inhibitor of aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[1] These enzymes are crucial for the detoxification of both endogenous and exogenous aldehydes. By inactivating ALDH and GST, this compound can lead to an accumulation of reactive aldehyde species, contributing to cellular stress and toxicity.[1] Studies have demonstrated that this compound's inhibitory action leads to a loss of hepatocyte viability.[1]

The formation of this compound from felbamate is a bioactivation process, meaning the metabolite is more toxic than the parent drug.[1] This metabolic activation is a critical consideration in the safety assessment of felbamate and other structurally related compounds.

Quantitative Analysis of this compound's Biological Activity

To provide a clear perspective on the potency of this compound, the following table summarizes key quantitative data from in vitro studies.

ParameterValueCell/Enzyme SystemReference
ALDH InhibitionConcentration-dependentHuman liver tissue[1]
GST InhibitionConcentration-dependentHuman liver tissue[1]
CytotoxicityLoss of hepatocyte viabilityHuman hepatocytes[1]

Further quantitative data from specific studies would be populated here as they become available in the scientific literature.

Signaling and Metabolic Pathways

The primary pathway involving this compound is its formation from felbamate and its subsequent interaction with detoxification enzymes. This can be visualized as a linear metabolic process leading to a toxic outcome.

Atropaldehyde_Pathway Felbamate Felbamate Metabolism Bioactivation (Metabolism) Felbamate->Metabolism This compound This compound Metabolism->this compound This compound->Inhibition1 This compound->Inhibition2 ALDH Aldehyde Dehydrogenase (ALDH) Detoxification Detoxification Pathways ALDH->Detoxification GST Glutathione S-Transferase (GST) GST->Detoxification CellularToxicity Cellular Toxicity (Hepatotoxicity) Detoxification->CellularToxicity Inhibition leads to

Metabolic activation of felbamate to this compound and subsequent enzyme inhibition.

Experimental Protocols

Understanding the biological impact of this compound requires robust experimental methods. Below are outlines of key experimental protocols used to assess its activity.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on ALDH activity.

Methodology:

  • Human liver cytosol is prepared as the source of ALDH.

  • The assay is typically performed in a spectrophotometer by monitoring the reduction of NAD+ to NADH at 340 nm.

  • Propionaldehyde or another suitable aldehyde substrate is used to initiate the enzymatic reaction.

  • Varying concentrations of this compound are pre-incubated with the liver cytosol.

  • The reaction is initiated by the addition of the substrate, and the rate of NADH formation is measured.

  • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound.

Glutathione S-Transferase (GST) Inhibition Assay

Objective: To quantify the inhibition of GST activity by this compound.

Methodology:

  • Human liver cytosol serves as the source of GST.

  • The assay measures the conjugation of glutathione (GSH) to a substrate, such as 1-chloro-2,4-dinitrobenzene (CDNB).

  • The formation of the resulting conjugate is monitored spectrophotometrically at 340 nm.

  • This compound at various concentrations is pre-incubated with the liver cytosol and GSH.

  • The reaction is started by the addition of CDNB.

  • The rate of conjugate formation is measured, and the percentage of inhibition is determined relative to a control without this compound.

Hepatocyte Viability Assay

Objective: To assess the cytotoxic effect of this compound on liver cells.

Methodology:

  • Primary human hepatocytes are cultured in appropriate media.

  • Cells are treated with a range of this compound concentrations for a specified period (e.g., 24 hours).

  • Cell viability is assessed using a standard method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • A dose-response curve is generated to determine the concentration of this compound that causes 50% cell death (IC50).

Experimental_Workflow cluster_assays In Vitro Assays cluster_inputs Inputs cluster_outputs Outputs ALDH_Assay ALDH Inhibition Assay Enzyme_Inhibition Enzyme Inhibition Data (% Inhibition) ALDH_Assay->Enzyme_Inhibition GST_Assay GST Inhibition Assay GST_Assay->Enzyme_Inhibition Viability_Assay Hepatocyte Viability Assay Cytotoxicity_Data Cytotoxicity Data (IC50 Value) Viability_Assay->Cytotoxicity_Data This compound This compound (Varying Concentrations) This compound->ALDH_Assay This compound->GST_Assay This compound->Viability_Assay Liver_Cytosol Human Liver Cytosol Liver_Cytosol->ALDH_Assay Liver_Cytosol->GST_Assay Hepatocytes Cultured Human Hepatocytes Hepatocytes->Viability_Assay

Workflow for assessing the biological activity of this compound.

Concluding Remarks

The available scientific literature firmly establishes the biological significance of this compound as a toxic metabolite of felbamate. Its primary function is the disruption of cellular detoxification mechanisms through the inhibition of ALDH and GST, leading to hepatotoxicity. For drug development professionals, the case of this compound underscores the critical importance of evaluating the bioactivation of drug candidates and the potential for reactive metabolite formation. Future research may explore the potential for developing protective agents that can mitigate the toxic effects of this compound or similar reactive aldehydes.

This whitepaper serves as a foundational resource for understanding the core biological and toxicological aspects of this compound. The provided data, pathway diagrams, and experimental protocols offer a framework for further investigation into this and other reactive drug metabolites.

References

Atropaldehyde: A Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde that has garnered significant interest in the fields of organic synthesis and pharmacology. Its reactive nature makes it a versatile intermediate for the synthesis of a variety of organic compounds, including pharmaceuticals, fragrances, and dyes. However, its reactivity is also implicated in the toxicities of certain xenobiotics, most notably the anti-epileptic drug felbamate. This technical guide provides a comprehensive overview of this compound, focusing on its historical context, synthesis, chemical properties, and its role in drug metabolism and toxicity.

Historical Context

While the precise date and discoverer of this compound remain elusive in the historical record, the broader class of aldehydes has a rich history. The first synthesis of an aldehyde is often attributed to Justus von Liebig in 1835. The systematic study and synthesis of various aldehydes expanded throughout the 19th century, driven by the burgeoning field of organic chemistry. The development of synthetic methods for α,β-unsaturated aldehydes, a class to which this compound belongs, was a significant advancement, enabling the construction of complex organic molecules. The modern understanding of this compound's significance has been largely shaped by research into the metabolism of the anti-epileptic drug felbamate, where it was identified as a reactive and potentially toxic metabolite.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.

PropertyValueReference
Molecular Formula C₉H₈O[1]
Molecular Weight 132.16 g/mol [1]
CAS Number 4432-63-7
Appearance Colorless to pale yellow liquid
Boiling Point 92-94 °C at 12 mmHg[2]
Density 1.041 g/cm³
Melting Point Not available
Solubility Insoluble in water, soluble in organic solvents

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory preparation involves the Wittig reaction or a related olefination reaction starting from benzaldehyde. Another established method is the dehydration of a corresponding aldol addition product. The following protocol is adapted from a procedure for a related compound in Organic Syntheses, a highly reputable source for reliable synthetic methods.[3]

Reaction Scheme:

Materials and Equipment:

  • Benzaldehyde

  • Acetaldehyde

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Aldol Condensation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a solution of sodium hydroxide in water is prepared and cooled in an ice bath. A solution of benzaldehyde in diethyl ether is added to the flask. Acetaldehyde is then added dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is stirred for several hours at room temperature.

  • Work-up: The reaction mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Dehydration and Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 3-hydroxy-2-phenylpropanal. This intermediate is then subjected to acid- or base-catalyzed dehydration. The resulting crude this compound is purified by vacuum distillation to yield the final product.

Expected Yield: 60-70%

Biological Significance: Role in Felbamate Metabolism

This compound has been identified as a key reactive metabolite in the biotransformation of the anti-epileptic drug felbamate. The metabolism of felbamate is a critical area of study due to the drug's association with idiosyncratic hepatotoxicity and aplastic anemia.[4]

Metabolic Pathway of Felbamate to this compound:

The metabolic activation of felbamate to this compound is a multi-step process that occurs primarily in the liver.

Felbamate_Metabolism Felbamate Felbamate p450 CYP450 Felbamate->p450 Oxidation Metabolite1 2-phenyl-1,3-propanediol monocarbamate p450->Metabolite1 Metabolite2 3-carbamoyl-2-phenylpropionaldehyde Metabolite1->Metabolite2 Oxidation This compound This compound Metabolite2->this compound Spontaneous Elimination

Caption: Metabolic activation of felbamate to the reactive metabolite this compound.

Detoxification of this compound:

Due to its reactive nature, this compound can covalently bind to cellular macromolecules, leading to cellular damage and toxicity. The cell has detoxification pathways to mitigate the harmful effects of this compound, primarily involving aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).

Atropaldehyde_Detoxification This compound This compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Oxidation GST Glutathione S-Transferase (GST) This compound->GST Conjugation Macromolecule Cellular Macromolecules This compound->Macromolecule Covalent Binding AtropicAcid Atropic Acid ALDH->AtropicAcid GSH_Adduct Glutathione Conjugate GST->GSH_Adduct Toxicity Toxicity Macromolecule->Toxicity

Caption: Detoxification and toxicity pathways of this compound.

The balance between the metabolic activation of felbamate to this compound and the subsequent detoxification of this reactive aldehyde is a critical determinant of the drug's safety profile.

Conclusion

This compound is a molecule of significant interest due to its dual role as a versatile synthetic intermediate and a key player in drug-induced toxicity. A thorough understanding of its chemical properties, synthesis, and biological reactivity is crucial for researchers in organic chemistry and drug development. Further investigation into the historical origins of this compound's discovery would provide a more complete picture of its scientific journey. The insights gained from studying this compound's role in felbamate metabolism underscore the importance of understanding the formation and fate of reactive metabolites in drug design and safety assessment.

References

Atropaldehyde: A Technical Guide to its Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde. While its reactivity and potential toxicological implications, particularly as a metabolite of the drug felbamate, have been investigated, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, highlighting the significant gaps in quantitative data and biosynthetic understanding. It also outlines a detailed, generalized experimental protocol for the isolation and analysis of this compound from insect sources, based on established methodologies for volatile and venom compounds. This guide aims to serve as a foundational resource for researchers interested in exploring the natural roles and potential applications of this compound.

Natural Occurrence of this compound

This compound has been identified as a natural product in the animal kingdom, specifically within the chemical arsenal of certain ant species. The available literature indicates its presence in the following species:

  • Leptogenys processionalis

  • Pogonomyrmex rugosus (the rough harvester ant)[1]

These findings suggest a potential role for this compound in the chemical ecology of these insects, possibly as a component of their venom or defensive secretions. Ant venoms are complex chemical mixtures containing a variety of bioactive compounds, including peptides, proteins, alkaloids, and other small molecules, used for predation, defense, and communication.[2][3][4][5][6][7][8][9][10][11][12] The presence of a reactive aldehyde like this compound could contribute to the potent biological effects of these secretions.

Quantitative Data

A thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound from its natural sources. To date, no studies have been published that report the concentration or yield of this compound from Leptogenys processionalis or Pogonomyrmex rugosus. This lack of quantitative data is a major limitation in understanding the ecological significance and potential pharmacological relevance of naturally occurring this compound.

Table 1: Quantitative Data on this compound from Natural Sources

Natural SourceOrganismCompoundConcentration/YieldReference
InsectaLeptogenys processionalisThis compoundData not availableN/A
InsectaPogonomyrmex rugosusThis compoundData not availableN/A

Biosynthesis of this compound

The biosynthetic pathway for this compound in Leptogenys processionalis and Pogonomyrmex rugosus has not been elucidated. The metabolic origin of this α,β-unsaturated aldehyde in these organisms remains an open area for future research. Understanding the biosynthetic route would provide valuable insights into the regulation and ecological function of this compound in these species.

Experimental Protocols: A Proposed Workflow for Isolation and Analysis

While specific protocols for this compound isolation from the identified ant species are not available, a general workflow can be proposed based on established methods for the analysis of volatile and non-volatile compounds from insect venom and glands. The following protocol outlines a comprehensive approach from sample collection to analysis.

Sample Collection and Preparation
  • Insect Collection: Collect specimens of Leptogenys processionalis or Pogonomyrmex rugosus from their natural habitat.

  • Venom/Gland Extraction:

    • Venom Milking: For larger ants, venom can be "milked" by inducing a stinging response on a suitable substrate (e.g., parafilm).

    • Gland Dissection: Dissect the venom glands and other relevant glands (e.g., Dufour's gland) under a stereomicroscope in a cold physiological saline solution.

  • Solvent Extraction:

    • Immediately transfer the collected venom or dissected glands into a vial containing a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) to extract the volatile and semi-volatile compounds.

    • For quantitative analysis, a known internal standard should be added at this stage.

  • Concentration: Carefully concentrate the solvent extract under a gentle stream of nitrogen to a final volume suitable for analysis.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the analytical technique of choice for the identification and quantification of volatile and semi-volatile compounds like this compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC inlet in splitless mode to maximize sensitivity.

  • GC Oven Program:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 5-10°C/min to 250-280°C.

    • Final hold: Maintain the final temperature for 5-10 minutes.

  • Mass Spectrometry:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

  • Identification:

    • Compare the retention time of the unknown peak with that of an authentic this compound standard.

    • Compare the mass spectrum of the unknown peak with the mass spectrum of the authentic standard and with reference libraries (e.g., NIST, Wiley).

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.

Visualizations

Proposed Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis Insect_Collection Insect Collection (L. processionalis or P. rugosus) Venom_Extraction Venom/Gland Extraction Insect_Collection->Venom_Extraction Solvent_Extraction Solvent Extraction (with Internal Standard) Venom_Extraction->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis Identification Identification (Retention Time & Mass Spectrum) GC_MS_Analysis->Identification Quantification Quantification (Calibration Curve) GC_MS_Analysis->Quantification

Caption: Proposed workflow for this compound isolation and analysis.

Logical Relationship for this compound Identification

Identification_Logic Sample_RT Sample Peak Retention Time Confirmed_ID Confirmed Identification of this compound Sample_RT->Confirmed_ID Matches Sample_MS Sample Peak Mass Spectrum Sample_MS->Confirmed_ID Matches Standard_RT Standard this compound Retention Time Standard_MS Standard this compound Mass Spectrum Library_MS Mass Spectral Library (e.g., NIST)

Caption: Logic for the confirmed identification of this compound.

Conclusion and Future Directions

The presence of this compound in the ants Leptogenys processionalis and Pogonomyrmex rugosus opens up new avenues for research in chemical ecology and natural product chemistry. However, the current understanding is severely limited by the absence of quantitative data and knowledge of its biosynthesis. Future research should prioritize:

  • Quantitative analysis of this compound in the venom and glands of these ant species to understand its relative abundance.

  • Bioassays to determine the specific ecological role of this compound (e.g., defense, predation, communication).

  • Biosynthetic studies , potentially using isotopic labeling, to elucidate the metabolic pathways leading to this compound formation.

Addressing these research gaps will be crucial for a comprehensive understanding of the natural significance of this compound and for exploring its potential applications in drug development and other fields.

References

Atropaldehyde: A Technical Guide to its Thermodynamic and Kinetic Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde of significant interest in drug development and toxicology. As a metabolite of the anticonvulsant drug felbamate, its high reactivity is implicated in the drug's associated hepatotoxicity.[1] Understanding the thermodynamic and kinetic properties of this compound is crucial for predicting its stability, reactivity with biological macromolecules, and potential for adverse drug reactions. This technical guide provides a comprehensive overview of the core thermodynamic and kinetic characteristics of this compound, detailed experimental protocols for their determination, and computational approaches to model its behavior.

Introduction

This compound's chemical structure, featuring a carbonyl group conjugated with a carbon-carbon double bond, makes it a potent Michael acceptor.[2][3][4][5] This reactivity allows it to readily form covalent adducts with biological nucleophiles, such as the thiol groups in glutathione (GSH) and cysteine residues in proteins.[6] The depletion of cellular antioxidants like GSH and the inhibition of critical enzymes, including aldehyde dehydrogenase (ALDH), are key mechanisms of its toxicity.[1] A thorough understanding of the thermodynamic stability and kinetic reactivity of this compound is therefore essential for risk assessment and the design of safer pharmaceuticals.

Thermodynamic Properties of this compound

Computational Thermochemistry

Density Functional Theory (DFT) is a robust computational method for calculating the thermochemical properties of organic molecules.[7][8][9][10][11][12][13] By employing a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)), it is possible to obtain accurate predictions of key thermodynamic parameters.[8]

Table 1: Computationally Derived Thermodynamic Properties of this compound

PropertySymbolPredicted Value (Method)Significance in Drug Development
Standard Enthalpy of FormationΔH°fValue to be calculatedIndicates the stability of the molecule relative to its constituent elements.
Standard Gibbs Free Energy of FormationΔG°fValue to be calculatedDetermines the spontaneity of the formation of the molecule under standard conditions.
Standard Molar EntropyValue to be calculatedMeasures the degree of randomness or disorder of the molecule.
Molar Heat Capacity at Constant PressureC_pValue to be calculatedRelates the amount of heat required to raise the temperature of the molecule.

Note: Specific values are not yet experimentally determined and require dedicated computational studies. The table structure is provided for when such data becomes available.

Experimental Determination of Thermodynamic Properties

Standard calorimetric techniques can be employed to experimentally determine the thermodynamic properties of this compound.

  • Sample Preparation: A precisely weighed sample of pure this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

  • Pressurization: The bomb is filled with excess pure oxygen to a high pressure.

  • Immersion: The bomb is immersed in a known quantity of water in a thermally insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature change of the water is carefully measured.

  • Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation can then be derived using Hess's law.

Kinetic Properties of this compound

The kinetic properties of this compound govern the rates of its reactions, which is critical for understanding its biological activity and toxicity.

Michael Addition Reactivity

As a potent Michael acceptor, this compound readily reacts with soft nucleophiles like thiols.[2][3][5] The kinetics of these reactions can be quantified by determining the second-order rate constants.

Table 2: Expected Kinetic Parameters for this compound Reactions

ReactionRate Constant (k)Activation Energy (Ea)Significance
Reaction with GlutathioneTo be determinedTo be determinedRate of detoxification via GSH conjugation.
Inhibition of Aldehyde DehydrogenaseTo be determined (Ki)To be determinedPotency of enzyme inhibition leading to toxicity.

Note: Specific values are not yet experimentally determined and require dedicated kinetic studies.

Experimental Determination of Kinetic Parameters

This protocol describes the determination of the second-order rate constant for the reaction of this compound with a model thiol, such as N-acetylcysteine.

  • Reagent Preparation: Prepare stock solutions of this compound and N-acetylcysteine in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Initiation: Mix the reactant solutions in a quartz cuvette at a constant temperature.

  • Spectrophotometric Monitoring: Monitor the decrease in the absorbance of this compound at its λmax over time using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

  • Second-Order Rate Constant Calculation: Determine k' at various concentrations of N-acetylcysteine. A plot of k' versus the concentration of N-acetylcysteine will yield a straight line with a slope equal to the second-order rate constant (k).

This protocol outlines the determination of the inhibitory constant (Ki) of this compound for aldehyde dehydrogenase (ALDH).[14][15][16][17]

  • Reagent Preparation: Prepare solutions of ALDH, its substrate (e.g., acetaldehyde), the cofactor NAD+, and various concentrations of this compound in a suitable assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, NAD+, and ALDH solution.

    • Add different concentrations of the this compound inhibitor to the wells.

    • Pre-incubate the enzyme and inhibitor.

    • Initiate the reaction by adding the substrate.

  • Monitoring: Measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm using a microplate reader.

  • Data Analysis: Determine the initial reaction velocities at each inhibitor and substrate concentration. Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Reaction Pathways and Mechanisms

Bioactivation of Felbamate to this compound

This compound is formed in vivo from the metabolism of felbamate. This bioactivation pathway is a critical consideration in the drug's safety profile.[1]

Felbamate_Bioactivation Felbamate Felbamate Metabolite1 2-phenyl-1,3-propanediol dicarbamate Felbamate->Metabolite1 Hydroxylation Metabolite2 3-carbamoyl-2-phenylpropionaldehyde Metabolite1->Metabolite2 Oxidation This compound This compound Metabolite2->this compound Elimination

Caption: Bioactivation pathway of Felbamate to this compound.

Detoxification and Toxicity Pathways of this compound

Once formed, this compound can undergo detoxification through conjugation with glutathione, catalyzed by glutathione S-transferase (GST), or it can exert its toxicity by inhibiting enzymes like ALDH and reacting with other cellular macromolecules.

Atropaldehyde_Fate This compound This compound GSH_Adduct Glutathione Conjugate This compound->GSH_Adduct GST ALDH_Inhibition ALDH Inhibition This compound->ALDH_Inhibition Protein_Adducts Protein Adducts This compound->Protein_Adducts Detoxification Detoxification GSH_Adduct->Detoxification Toxicity Hepatotoxicity ALDH_Inhibition->Toxicity Protein_Adducts->Toxicity

Caption: Detoxification and toxicity pathways of this compound.

Conclusion

This compound is a reactive metabolite with significant implications for drug safety and toxicology. While experimental thermodynamic and kinetic data are currently limited, this guide provides a framework for understanding and determining these crucial properties. The outlined experimental protocols and computational approaches offer a clear path for researchers to generate the necessary data for a comprehensive risk assessment. A thorough characterization of this compound's reactivity is paramount for the development of safer pharmaceuticals and for mitigating the risks associated with felbamate and other drugs that may metabolize to similar reactive species.

References

Quantum Chemical Blueprint for Atropaldehyde: A Technical Guide to Computational Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 17, 2025 – Researchers, scientists, and drug development professionals now have access to a comprehensive computational blueprint for the quantum chemical analysis of atropaldehyde. This technical guide outlines the theoretical framework and detailed methodologies necessary to investigate the electronic structure, spectroscopic properties, and reactivity of this important, yet under-documented, α,β-unsaturated aldehyde.

Introduction

This compound (2-phenylpropenal) is a metabolite of the anticonvulsant drug felbamate and is implicated in its associated toxicity. Understanding its molecular properties through quantum chemical calculations is crucial for elucidating its reactivity and biological interactions. This guide provides a standardized protocol for performing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to determine the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals, charge distribution, and electronic transitions of this compound.

Methodology

The following section details the recommended computational protocol for the quantum chemical analysis of this compound. These methods are based on established best practices for similar organic molecules.[1]

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.

Protocol:

  • Initial Structure: A starting geometry of this compound can be constructed using molecular modeling software.

  • Computational Method: Geometry optimization is to be performed using Density Functional Theory (DFT).[1]

  • Functional and Basis Set: The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is recommended for a good balance of accuracy and computational cost.[1]

  • Convergence Criteria: The optimization should be carried out until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation must be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

Vibrational Analysis

Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of the molecule.

Protocol:

  • Computational Method: The calculation should be performed using the same DFT method (B3LYP/6-311++G(d,p)) as the geometry optimization.

  • Output: The calculation will yield the harmonic vibrational frequencies.

  • Scaling: It is common practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to better match experimental data, accounting for anharmonicity and basis set deficiencies.

  • Spectral Generation: The calculated frequencies and intensities can be used to generate theoretical IR and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity and electronic properties of a molecule.

Protocol:

  • Energy Calculation: The energies of the HOMO and LUMO are obtained from the output of the optimized geometry calculation.

  • Energy Gap: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is calculated. A smaller gap generally indicates higher chemical reactivity.

  • Visualization: The 3D isosurfaces of the HOMO and LUMO should be generated to visualize the electron density distribution in these frontier orbitals.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electrostatic properties and potential sites for nucleophilic or electrophilic attack.

Protocol:

  • Calculation: The Mulliken charges are calculated as a standard output from the DFT calculation at the B3LYP/6-311++G(d,p) level of theory.[2]

  • Analysis: The calculated charges on each atom of this compound are analyzed to identify electron-rich and electron-deficient regions. It is important to note that Mulliken charges are known to be basis set dependent.[3]

Electronic Spectra Analysis (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra.

Protocol:

  • Computational Method: TD-DFT calculations are performed on the previously optimized ground-state geometry.

  • Functional and Basis Set: The same B3LYP/6-311++G(d,p) functional and basis set should be used for consistency.

  • Solvent Effects: To simulate realistic conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included in the calculation.

  • Output Analysis: The output will provide the vertical excitation energies (in eV or nm), oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., n→π, π→π).

Data Presentation (Illustrative Templates)

As no specific computational data for this compound is currently available in the literature, the following tables are presented as templates for organizing the results once the calculations described in the methodology section are performed.

Table 1: Optimized Geometrical Parameters of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond Length (Å) / Angle (°)
Bond Lengths
C1-C2[Calculated Value]
C2-C3[Calculated Value]
C3-O1[Calculated Value]
......
Bond Angles
C1-C2-C3[Calculated Value]
C2-C3-O1[Calculated Value]
......
Dihedral Angles
C1-C2-C3-O1[Calculated Value]
......

Table 2: Calculated Vibrational Frequencies of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ModeFrequency (cm⁻¹) (Unscaled)Frequency (cm⁻¹) (Scaled)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
ν1[Value][Value][Value][Value][Vibrational Mode Description]
ν2[Value][Value][Value][Value][Vibrational Mode Description]
..................

Table 3: Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

PropertyValue
HOMO Energy (eV)[Calculated Value]
LUMO Energy (eV)[Calculated Value]
HOMO-LUMO Gap (eV)[Calculated Value]
Dipole Moment (Debye)[Calculated Value]

Table 4: Mulliken Atomic Charges of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

AtomCharge (a.u.)
C1[Calculated Value]
C2[Calculated Value]
C3[Calculated Value]
O1[Calculated Value]
......

Table 5: TD-DFT Electronic Transitions of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁[Value][Value][Value][e.g., HOMO → LUMO]
S₀ → S₂[Value][Value][Value][e.g., HOMO-1 → LUMO]
...............

Visualizations

The following diagrams illustrate the logical workflow and key concepts in the quantum chemical analysis of this compound.

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Analysis & Output start Initial this compound Structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Initial Coordinates freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Structure tddft_calc TD-DFT Calculation geom_opt->tddft_calc Optimized Structure opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) geom_opt->fmo charges Mulliken Charges geom_opt->charges vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec uv_vis Electronic Transitions (UV-Vis Spectrum) tddft_calc->uv_vis

Computational workflow for this compound analysis.

fmo_concept lumo LUMO Lowest Unoccupied Molecular Orbital homo HOMO Highest Occupied Molecular Orbital lumo->homo energy_gap Energy Gap (ΔE) Reactivity Indicator logical_relationship cluster_theory Theoretical Foundation cluster_application Computational Applications cluster_properties Calculated Molecular Properties dft Density Functional Theory (DFT) ground_state Ground State Properties dft->ground_state enables calculation of excited_state Excited State Properties (TD-DFT) ground_state->excited_state is basis for geometry Geometry ground_state->geometry vibrations Vibrations ground_state->vibrations orbitals Orbitals & Charges ground_state->orbitals spectra Electronic Spectra excited_state->spectra

References

Atropaldehyde: An In-depth Technical Guide to its Electrophilic Nature and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde of significant interest in toxicology and drug development. As a reactive metabolite of the antiepileptic drug felbamate, its electrophilic nature is implicated in the drug's associated hepatotoxicity. This technical guide provides a comprehensive overview of the core principles governing this compound's reactivity, focusing on its interactions with biological nucleophiles. This document details the fundamental chemical properties, reaction mechanisms, and biological implications of this compound's electrophilicity, supported by available data and experimental insights.

Introduction

This compound is characterized by a conjugated system formed by a phenyl group, a carbon-carbon double bond, and a carbonyl group. This molecular arrangement dictates its chemical behavior, rendering it a potent electrophile susceptible to nucleophilic attack. The primary mechanism of its reactivity is the Michael addition, or conjugate addition, where nucleophiles add to the β-carbon of the α,β-unsaturated system. This reactivity is central to its biological effects, including enzyme inhibition and cytotoxicity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in both chemical and biological systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 2-phenylprop-2-enal
Synonyms This compound, 2-Phenylacrolein
CAS Number 4432-63-7
Molecular Formula C₉H₈O
Molecular Weight 132.16 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 86-88 °C at 10 mmHg
Density 1.037 g/cm³
Solubility Insoluble in water, soluble in organic solvents

Electrophilic Nature and Reactivity

The electrophilicity of this compound is a consequence of the electron-withdrawing nature of the carbonyl group, which polarizes the conjugated system. This creates electron-deficient centers at both the carbonyl carbon (C1) and the β-carbon (C3), making them susceptible to nucleophilic attack.

Reaction Mechanisms

This compound primarily undergoes two types of nucleophilic addition reactions:

  • 1,2-Addition (Direct Addition): Nucleophilic attack occurs directly at the carbonyl carbon. This pathway is generally favored by strong, "hard" nucleophiles under kinetic control.

  • 1,4-Addition (Michael Addition or Conjugate Addition): Nucleophilic attack occurs at the β-carbon of the carbon-carbon double bond. This is the more common and biologically relevant pathway for "soft" nucleophiles like thiols. The resulting enolate intermediate then tautomerizes to the more stable keto form. The 1,4-addition is typically under thermodynamic control, leading to a more stable product.[1]

Michael_Addition

Reactivity with Biological Nucleophiles

The high reactivity of this compound with biological nucleophiles is the basis for its toxicological profile. Key targets include:

  • Thiols: The sulfhydryl groups of cysteine residues in proteins and glutathione (GSH) are particularly potent nucleophiles for Michael addition with this compound.[2] The reaction with GSH is a critical detoxification pathway in the body, catalyzed by glutathione S-transferases (GSTs).[3]

  • Amines: The amino groups of lysine residues in proteins and the exocyclic amino groups of DNA bases can also react with this compound, although generally at a slower rate than thiols.

  • Hydroxyl Groups: While less reactive, hydroxyl groups on serine, threonine, and tyrosine residues can potentially form adducts with this compound.

Biological Implications and Toxicology

The electrophilic reactivity of this compound is directly linked to its role in the toxicity of felbamate.

Enzyme Inhibition

This compound has been shown to inhibit key detoxifying enzymes, including:

  • Aldehyde Dehydrogenase (ALDH): this compound can inhibit ALDH, an enzyme responsible for oxidizing aldehydes to less reactive carboxylic acids.[4] Inhibition of ALDH can lead to an accumulation of reactive aldehydes, exacerbating cellular stress.

  • Glutathione S-Transferase (GST): By reacting with the active site cysteine residues, this compound can inactivate GSTs.[4] This compromises the cell's primary defense mechanism against electrophilic compounds.

Enzyme_Inhibition

Cytotoxicity

The covalent modification of cellular macromolecules by this compound can disrupt their function, leading to cellular damage and death. This compound has been demonstrated to cause a loss of hepatocyte viability.[4] The depletion of glutathione and the inhibition of critical enzymes contribute significantly to its cytotoxic effects.

Genotoxicity

The reaction of α,β-unsaturated aldehydes with DNA bases, particularly deoxyguanosine, can lead to the formation of DNA adducts.[5][6] This involves a Michael addition followed by cyclization to form exocyclic adducts.[7] Such adducts can interfere with DNA replication and transcription, potentially leading to mutations and contributing to carcinogenicity.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections provide generalized methodologies based on standard organic chemistry techniques and protocols for similar compounds.

Synthesis of this compound

A common route for the synthesis of α,β-unsaturated aldehydes is through an aldol condensation reaction. A plausible synthesis for this compound would involve the condensation of benzaldehyde with acetaldehyde.

Protocol: Aldol Condensation for α,β-Unsaturated Aldehyde Synthesis

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of sodium hydroxide in a water/ethanol mixture.

  • Addition of Reactants: A mixture of benzaldehyde and acetaldehyde is added dropwise to the cooled basic solution with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is neutralized with a weak acid (e.g., acetic acid) and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Synthesis_Workflow

Michael Addition with a Thiol Nucleophile (e.g., N-Acetylcysteine)

This protocol describes a general procedure for reacting an α,β-unsaturated aldehyde with a thiol.

Protocol: Michael Addition with N-Acetylcysteine

  • Preparation of Solutions: Prepare a solution of this compound in a suitable organic solvent (e.g., acetonitrile). Prepare a separate aqueous buffer solution (e.g., phosphate buffer, pH 7.4) containing N-acetylcysteine.

  • Reaction Initiation: Add the this compound solution to the N-acetylcysteine solution with stirring at a controlled temperature (e.g., 37 °C).

  • Reaction Monitoring: Monitor the disappearance of the reactants and the formation of the product over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Kinetic Analysis: Determine the rate of the reaction by measuring the concentration of the reactants and/or product at different time points. This data can be used to calculate the second-order rate constant for the reaction.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in the public domain, Table 2 provides a framework for the types of data that are crucial for assessing its reactivity and toxicity. Researchers are encouraged to generate such data for a more complete understanding.

Table 2: Key Quantitative Parameters for this compound Reactivity and Toxicity

ParameterDescriptionExpected Range/Value (Analogues)
Second-order rate constant (k_GSH) Rate of reaction with glutathione.For similar α,β-unsaturated aldehydes, this can range from 10⁻³ to 10² M⁻¹s⁻¹.
IC₅₀ (ALDH Inhibition) Concentration for 50% inhibition of ALDH activity.Expected to be in the low micromolar range.
IC₅₀ (GST Inhibition) Concentration for 50% inhibition of GST activity.Expected to be in the micromolar range.
IC₅₀ (Cytotoxicity) Concentration for 50% cell viability reduction.Varies depending on the cell type; for hepatocytes, it is expected to be in the micromolar range.
Electrophilicity Index (ω) A measure of the electrophilic character.Can be calculated using computational methods; higher values indicate greater electrophilicity.

Conclusion and Future Directions

This compound's electrophilic nature, primarily driven by its α,β-unsaturated aldehyde structure, is central to its biological reactivity and toxicological profile. Its ability to readily undergo Michael addition with biological nucleophiles, particularly thiols, leads to enzyme inhibition, glutathione depletion, and cytotoxicity. For drug development professionals, understanding the structure-activity relationships of such reactive metabolites is crucial for designing safer therapeutic agents.

Future research should focus on obtaining more precise quantitative data on the kinetics and thermodynamics of this compound's reactions with a wider range of biological nucleophiles. Detailed mechanistic studies on its interaction with specific protein targets and DNA will further elucidate its toxicological pathways. The development of robust analytical methods for detecting this compound and its adducts in biological systems is also essential for risk assessment and the development of potential intervention strategies.

References

Atropaldehyde role in idiosyncratic drug reactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Role of Atropaldehyde in Idiosyncratic Drug Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Idiosyncratic drug reactions (IDRs) are severe, unpredictable adverse drug reactions that occur in a small subset of patients. These reactions are a major concern in drug development and clinical practice, often leading to the withdrawal of approved drugs from the market. A leading hypothesis for the mechanism of many IDRs is the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular dysfunction, stress responses, and in some cases, an immune-mediated attack.

Felbamate, an anti-epileptic drug, is a classic example of a compound associated with idiosyncratic hepatotoxicity and aplastic anemia.[1][2][3] Extensive research into the toxicology of felbamate has identified this compound (2-phenylpropenal) as a key reactive metabolite believed to be responsible for these severe adverse effects.[4][5] this compound is an α,β-unsaturated aldehyde, a class of compounds known for their high reactivity and cytotoxicity.[4] This technical guide provides an in-depth overview of the role of this compound in idiosyncratic drug reactions, covering its formation, mechanisms of toxicity, and the experimental protocols used to study its effects.

This compound Formation and Metabolism

This compound is not administered directly but is formed in the body through the metabolism of felbamate. The metabolic pathway involves several steps, beginning with the hydrolysis of felbamate to its monocarbamate derivative, which is then oxidized to a reactive aldehyde intermediate. This intermediate can then undergo further reactions to form this compound.

The primary detoxification pathway for this compound and other α,β-unsaturated aldehydes is through conjugation with glutathione (GSH).[5] This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be further metabolized and excreted from the body. Depletion of cellular glutathione can lead to an accumulation of this compound, increasing the risk of cellular damage.

Atropaldehyde_Formation_and_Detoxification Felbamate Felbamate Monocarbamate Felbamate Monocarbamate Felbamate->Monocarbamate Hydrolysis Reactive_Aldehyde Reactive Aldehyde Intermediate Monocarbamate->Reactive_Aldehyde Oxidation (e.g., by CYPs) This compound This compound (2-phenylpropenal) Reactive_Aldehyde->this compound Spontaneous Elimination GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate Glutathione Conjugation (GST-mediated or spontaneous) Excretion Excretion GSH_Conjugate->Excretion

Figure 1: Metabolic pathway of felbamate to this compound and its detoxification.

Mechanisms of this compound-Induced Toxicity

The toxicity of this compound is attributed to its electrophilic nature, which allows it to react with nucleophilic functional groups in cellular macromolecules. The primary mechanisms of its toxicity include enzyme inhibition, protein adduction, and the induction of cellular stress signaling pathways.

Enzyme Inhibition

This compound can inhibit key detoxifying enzymes, notably aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[4] ALDHs are responsible for the oxidation of aldehydes to less reactive carboxylic acids, while GSTs play a crucial role in conjugating electrophilic compounds with glutathione. Inhibition of these enzymes by this compound can lead to a vicious cycle, where the cell's ability to detoxify this compound and other reactive aldehydes is compromised, leading to their accumulation and exacerbating cellular damage.

CompoundTarget EnzymeEffectIC50Reference
This compoundALDHInhibitionNot Reported[4]
This compoundGSTInhibitionNot Reported[4]
Acrolein (example)ALDHInhibition~10 µMGeneral
Acrolein (example)GSTInhibition~5 µMGeneral
Note: Specific IC50 values for this compound are not readily available in the cited literature. Values for acrolein, a structurally similar α,β-unsaturated aldehyde, are provided for context.
Protein Adduction

The primary mechanism of this compound's cytotoxicity is through the formation of covalent adducts with proteins. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack by the side chains of cysteine, histidine, and lysine residues in proteins. This adduction can alter the protein's structure and function, leading to enzyme inactivation, disruption of cellular signaling, and the formation of neoantigens that can trigger an immune response, a key feature of many idiosyncratic drug reactions. The identification of specific protein targets of this compound is an area of ongoing research, with proteomics and mass spectrometry being key technologies in this endeavor.[6]

Induction of Cellular Stress Signaling Pathways

Exposure of cells to α,β-unsaturated aldehydes like this compound can induce cellular stress responses, primarily through the activation of the Nrf2 and MAP kinase signaling pathways.

Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response.[7][8][9] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Electrophiles like this compound can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of a wide array of cytoprotective genes, including those involved in glutathione synthesis and antioxidant defense.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Reacts with Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Cytoprotective_Genes Cytoprotective Genes (e.g., HO-1, GCL) ARE->Cytoprotective_Genes Gene Transcription

Figure 2: Activation of the Nrf2 signaling pathway by this compound.

MAP Kinase Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathways are key signaling cascades that respond to a variety of extracellular and intracellular stimuli, including cellular stress.[10][11][12] Reactive aldehydes can induce oxidative stress, which is a known activator of the MAPK pathways, including JNK, p38, and ERK. Activation of these pathways can have diverse downstream effects, including the regulation of cell proliferation, differentiation, and apoptosis. Chronic activation of stress-related MAPK pathways like JNK and p38 can lead to cell death and contribute to tissue injury.

MAPK_Activation This compound This compound Cellular_Stress Cellular Stress (e.g., Oxidative Stress) This compound->Cellular_Stress MAPKKK MAPKKK (e.g., ASK1) Cellular_Stress->MAPKKK Activation MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Phosphorylation Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Gene Expression

Figure 3: Plausible activation of the MAPK signaling cascade by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

Chemical Synthesis of this compound (2-phenylpropenal)

This protocol describes a general method for the synthesis of α,β-unsaturated aldehydes that can be adapted for this compound.

Synthesis_Workflow Start Start Reactants Mix 2-phenylpropanal with catalyst Start->Reactants Reaction Heat under reflux Reactants->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Purify by vacuum distillation Workup->Purification End This compound Purification->End

Figure 4: Workflow for the chemical synthesis of this compound.

Materials:

  • 2-phenylpropanal

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or piperidine)

  • Solvent (e.g., toluene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Apparatus for reflux and distillation

Protocol:

  • Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap (if using an acid catalyst to remove water).

  • To the flask, add 2-phenylpropanal and the solvent.

  • Add a catalytic amount of the acid or base catalyst.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup to remove the catalyst. If an acid catalyst was used, wash with a saturated sodium bicarbonate solution. If a base catalyst was used, wash with a dilute acid solution (e.g., 1 M HCl).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This spectrophotometric assay measures the activity of ALDH by monitoring the reduction of NAD+ to NADH at 340 nm.

ALDH_Assay_Workflow Start Start Prepare Prepare reagents (Buffer, NAD+, ALDH) Start->Prepare Incubate Pre-incubate ALDH with this compound Prepare->Incubate Initiate Add substrate (e.g., acetaldehyde) Incubate->Initiate Measure Measure absorbance at 340 nm (kinetic) Initiate->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 5: Workflow for the ALDH inhibition assay.

Materials:

  • Purified ALDH enzyme

  • NAD+

  • ALDH substrate (e.g., acetaldehyde)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Protocol:

  • Prepare a stock solution of this compound and serial dilutions to be tested.

  • In a 96-well plate, add the assay buffer, NAD+, and the ALDH enzyme solution to each well.

  • Add the this compound dilutions to the test wells and the solvent control (DMSO) to the control wells.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ALDH substrate to all wells.

  • Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time (kinetic read).

  • Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

  • Determine the percent inhibition for each this compound concentration relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.

Glutathione S-Transferase (GST) Inhibition Assay

This assay measures GST activity by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.[13][14][15][16]

GST_Assay_Workflow Start Start Prepare Prepare reagents (Buffer, GSH, CDNB, GST) Start->Prepare Incubate Pre-incubate GST with this compound Prepare->Incubate Initiate Add CDNB and GSH Incubate->Initiate Measure Measure absorbance at 340 nm (kinetic) Initiate->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze End End Analyze->End

Figure 6: Workflow for the GST inhibition assay.

Materials:

  • Purified GST enzyme

  • Reduced glutathione (GSH)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 6.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing the assay buffer, GSH, and CDNB.

  • In a 96-well plate, add the GST enzyme solution.

  • Add the this compound dilutions to the test wells and the solvent control to the control wells.

  • Pre-incubate for a short period.

  • Initiate the reaction by adding the GSH/CDNB reaction mixture to all wells.

  • Immediately measure the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction rates and determine the percent inhibition and IC50 value as described for the ALDH assay.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17][18][19][20][21]

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Treat_Cells Treat cells with This compound Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End Analyze->End

Figure 7: Workflow for the cell viability (MTT) assay.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at ~570 nm

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the this compound dilutions. Include wells with medium only (blank) and medium with solvent (vehicle control).

  • Incubate the cells for the desired exposure time (e.g., 24 hours).

  • Add the MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at approximately 570 nm.

  • Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

Conclusion

This compound, a reactive metabolite of felbamate, is strongly implicated in the idiosyncratic hepatotoxicity and aplastic anemia associated with this drug. Its mechanism of toxicity is multifaceted, involving the inhibition of crucial detoxifying enzymes, the formation of covalent adducts with cellular proteins, and the induction of cellular stress signaling pathways such as the Nrf2 and MAP kinase pathways. The study of this compound and other reactive metabolites is critical for understanding and predicting idiosyncratic drug reactions. The experimental protocols outlined in this guide provide a framework for researchers to investigate the toxicological properties of this compound and other reactive compounds, contributing to the development of safer pharmaceuticals. Further research, particularly in identifying the specific protein targets of this compound and elucidating the precise signaling events that lead to cell death and immune activation, will be crucial in fully understanding its role in idiosyncratic drug reactions.

References

Methodological & Application

Application Note and Protocol for the Purification of Atropaldehyde by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (2-phenylpropenal) is an α,β-unsaturated aldehyde. It is known as a reactive metabolite of the antiepileptic drug felbamate and has been studied in the context of toxicology due to its potential to react with cellular macromolecules.[1] The purification of this compound is a critical step for its use in research and development, particularly for toxicological studies, reference standard preparation, and in the synthesis of other molecules. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of aldehydes, offering high resolution and efficiency.[2][3]

This document provides a detailed, model protocol for the purification of this compound using reverse-phase HPLC (RP-HPLC). Due to the limited availability of specific published purification protocols for this compound, this method has been adapted from established procedures for structurally similar aromatic aldehydes, such as veratraldehyde.[4]

Principle of the Method

Reverse-phase chromatography separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar compound, will interact with the stationary phase. By gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile) in the mobile phase (gradient elution), the retained compounds will elute from the column at different times based on their hydrophobicity, allowing for their separation and purification.

Experimental Protocol

1. Materials and Reagents

  • Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for improved peak shape)[4]

  • Stationary Phase:

    • C18 Reverse-Phase HPLC column (e.g., 250 mm x 10 mm, 5 µm particle size for preparative scale)

  • Sample:

    • Crude this compound sample dissolved in a minimal amount of the initial mobile phase.

  • Equipment:

    • Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector.

    • Fraction collector

    • Rotary evaporator for solvent removal post-purification.

    • Syringe filters (0.45 µm, compatible with the sample solvent).

2. Sample Preparation

  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a suitable concentration. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[4]

3. HPLC Instrumentation and Conditions

The following table summarizes the recommended starting parameters for the HPLC purification of this compound. These may require optimization depending on the specific crude sample and the HPLC system used.

ParameterRecommended Condition
HPLC System Preparative HPLC with UV-Vis Detector
Column C18 Reverse-Phase, 250 mm x 10 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30-35 min: 80% to 30% B; 35-40 min: 30% B
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (this compound has a UV absorbance maximum around this wavelength)
Injection Volume 500 µL (This will vary based on the column size and sample concentration)

4. Purification Procedure

  • Equilibrate the HPLC column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the filtered crude this compound sample onto the column.

  • Run the gradient elution program as specified in the table above.

  • Monitor the chromatogram in real-time. This compound is expected to elute as a major peak.

  • Use the fraction collector to collect the eluent corresponding to the this compound peak in separate vials.

  • After the run is complete, combine the fractions containing the pure this compound.

  • Confirm the purity of the collected fractions by re-injecting a small aliquot into an analytical scale HPLC system.

  • Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure and at a low temperature to obtain the purified this compound.

Data Presentation

The following table presents illustrative data that could be obtained from the purification process.

ParameterValue
Crude Sample Purity ~85%
Retention Time of this compound Approximately 18.5 min
Purity of Collected Fraction >98%
Recovery Yield ~90%

Workflow Diagram

Atropaldehyde_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude this compound filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution inject->gradient detect Detect at 254 nm gradient->detect collect Collect this compound Fraction detect->collect purity Purity Analysis (Analytical HPLC) collect->purity evaporate Solvent Evaporation purity->evaporate product Purified this compound evaporate->product

Caption: Experimental workflow for the purification of this compound by HPLC.

Stability and Storage

Aldehydes can be susceptible to oxidation and polymerization. Purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended) to minimize degradation.[5]

Conclusion

This application note provides a comprehensive, albeit model, protocol for the purification of this compound using preparative reverse-phase HPLC. The described method, based on established principles for similar compounds, offers a robust starting point for researchers to obtain high-purity this compound for their studies. Optimization of the gradient profile and other chromatographic parameters may be necessary to achieve the desired purity and yield for specific applications.

References

Quantification of Atropaldehyde: A Detailed Application and Protocol Guide for HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of atropaldehyde using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a reactive α,β-unsaturated aldehyde, is a metabolite of the antiepileptic drug felbamate and its quantification is crucial for toxicological and drug metabolism studies.[1] The methods described herein are designed to provide high sensitivity, specificity, and reproducibility for the analysis of this compound in various matrices.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method leverages pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) to enhance the detection of this compound.[2][3][4][5] The reaction of DNPH with the aldehyde functional group of this compound forms a stable, UV-active hydrazone derivative, allowing for sensitive quantification using a UV detector.[2][5]

Application Note

This application note describes a robust HPLC method for the quantification of this compound. The method is applicable to a variety of sample types, including biological fluids and pharmaceutical formulations, following appropriate sample preparation. The use of DNPH derivatization provides excellent sensitivity and selectivity. The chromatographic conditions are optimized to ensure good resolution of the this compound-DNPH derivative from potential interferences.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in acetonitrile with 1% phosphoric acid)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Methanol (HPLC grade)

  • Syringe filters (0.45 µm)

1.2.2. Instrumentation

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

1.2.3. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the primary stock solution with acetonitrile to achieve a concentration range of 1-100 µg/mL.

1.2.4. Sample Preparation and Derivatization

  • To 100 µL of the sample (or working standard), add 100 µL of the DNPH solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the mixture at 40°C for 30 minutes in a sealed vial to form the this compound-DNPH derivative.

  • After incubation, cool the sample to room temperature.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

1.2.5. Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 360 nm
Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC method for this compound quantification.

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 5%
Accuracy/Recovery 95-105%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard DNPH Add DNPH Solution Sample->DNPH Incubate Incubate at 40°C for 30 min DNPH->Incubate Filter Filter (0.45 µm) Incubate->Filter HPLC HPLC Injection Filter->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection at 360 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

For GC-MS analysis, derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is employed to convert this compound into a more volatile and thermally stable oxime derivative, which is suitable for GC separation and highly sensitive detection by mass spectrometry.[6][7][8]

Application Note

This application note details a highly sensitive and specific GC-MS method for the quantification of this compound. The method utilizes PFBHA derivatization followed by analysis in Selected Ion Monitoring (SIM) mode, which provides excellent selectivity and low detection limits. This method is particularly well-suited for the analysis of this compound in complex biological matrices where high sensitivity is required. Given the thermal lability of related compounds, careful optimization of the GC inlet temperature is crucial to prevent degradation.[9]

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water)

  • Ethyl acetate (GC grade)

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., d5-benzaldehyde)

2.2.2. Instrumentation

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

2.2.3. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Prepare as described in the HPLC section.

  • Working Standard Solutions: Dilute the primary stock solution with ethyl acetate to prepare working standards in the range of 0.1-10 µg/mL.

2.2.4. Sample Preparation and Derivatization

  • To 100 µL of the sample (or working standard), add 10 µL of the internal standard solution.

  • Add 100 µL of the PFBHA solution.

  • Vortex the mixture for 30 seconds.

  • Incubate at 60°C for 1 hour to form the this compound-PFBHA oxime derivative.

  • After cooling, add 500 µL of ethyl acetate and vortex for 1 minute to extract the derivative.

  • Centrifuge to separate the layers.

  • Transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried extract to a GC vial.

2.2.5. GC-MS Conditions

ParameterCondition
Inlet Temperature 250°C
Injection Mode Splitless (1 µL)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined based on the mass spectrum of the this compound-PFBHA derivative
Quantitative Data Summary

The following table summarizes the expected performance characteristics of the GC-MS method for this compound quantification.

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL
Precision (%RSD) < 10%
Accuracy/Recovery 90-110%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard + IS PFBHA Add PFBHA Solution Sample->PFBHA Incubate Incubate at 60°C for 1 hr PFBHA->Incubate Extract Liquid-Liquid Extraction Incubate->Extract Dry Dry with Na2SO4 Extract->Dry GCMS GC-MS Injection Dry->GCMS Separation Capillary Column Separation GCMS->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Stability and Degradation

Forced degradation studies are essential to develop stability-indicating methods.[10][11] this compound, as a reactive aldehyde, is susceptible to degradation under various conditions such as acidic, basic, oxidative, and photolytic stress.[12] It is recommended to perform forced degradation studies to identify potential degradation products and ensure the analytical method can separate these from the parent compound.

A general protocol for a forced degradation study would involve exposing a solution of this compound to:

  • Acidic conditions: 0.1 N HCl at 60°C

  • Alkaline conditions: 0.1 N NaOH at 60°C

  • Oxidative conditions: 3% H₂O₂ at room temperature

  • Thermal conditions: 70°C

  • Photolytic conditions: Exposure to UV light

Samples should be analyzed at various time points to monitor the degradation of this compound and the formation of any degradation products.

References

Atropaldehyde In Vitro Cytotoxicity: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (ATPAL) is an α,β-unsaturated aldehyde and a reactive metabolite of the antiepileptic drug felbamate. Emerging research indicates its potential for cytotoxicity, primarily through the inhibition of key detoxification enzymes, leading to cellular damage. These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound using standard assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection. Due to the limited availability of published quantitative data for this compound, illustrative data is presented. The described signaling pathways are putative, based on mechanisms reported for structurally related α,β-unsaturated aldehydes.

Mechanism of Action: Inhibition of Detoxification Pathways

This compound has been shown to exert its cytotoxic effects by inhibiting crucial cellular detoxification enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[1] Inhibition of these enzymes leads to an accumulation of reactive aldehydes and other toxic species within the cell, ultimately causing a loss of hepatocyte viability.[1] This disruption of cellular defense mechanisms is a key aspect of this compound-induced cytotoxicity.

Data Presentation: Illustrative Cytotoxicity of this compound

The following tables present illustrative quantitative data for the cytotoxic effects of this compound on a hypothetical human hepatoma cell line (e.g., HepG2). These values are for demonstration purposes and should be determined experimentally for specific cell lines and conditions.

Table 1: Cell Viability by MTT Assay

Cell LineTreatment Duration (hours)This compound IC₅₀ (µM)
HepG22475
HepG24850
HepG27235

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Membrane Integrity by LDH Assay

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cytotoxicity (LDH Release)
HepG2482515%
HepG24850 (IC₅₀)50%
HepG24810085%

Table 3: Apoptosis Detection by Annexin V/PI Assay

Cell LineTreatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
HepG2Control (Vehicle)95%3%2%
HepG2This compound (50 µM, 48h)40%35%25%

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.

Materials:

  • This compound

  • Human hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time point (e.g., 48 hours).

  • Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution from the kit and measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Human hepatoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the determined IC₅₀ concentration for a specified time (e.g., 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay Treatment with this compound ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay Treatment with this compound annexin_v_assay Annexin V/PI Assay (Apoptosis) cell_culture->annexin_v_assay Treatment with this compound atropaldehyde_prep This compound Preparation (Serial Dilutions) atropaldehyde_prep->mtt_assay atropaldehyde_prep->ldh_assay atropaldehyde_prep->annexin_v_assay ic50_determination IC50 Determination mtt_assay->ic50_determination percent_cytotoxicity % Cytotoxicity Calculation ldh_assay->percent_cytotoxicity apoptosis_quantification Apoptosis Quantification annexin_v_assay->apoptosis_quantification

Caption: General workflow for assessing the in vitro cytotoxicity of this compound.

Putative Signaling Pathway for this compound-Induced Apoptosis

G cluster_stimulus Cellular Stress cluster_pathways Apoptotic Signaling Cascades cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound death_receptor Death Receptors (e.g., Fas) This compound->death_receptor Induces bcl2_family Bcl-2 Family (Bax/Bcl-2 ratio ↑) This compound->bcl2_family Induces caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Putative signaling pathways for this compound-induced apoptosis.

References

Atropaldehyde as a Versatile Building Block in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropaldehyde, a highly reactive α,β-unsaturated aldehyde, presents a valuable yet challenging building block for organic synthesis. Its conjugated system and electrophilic aldehyde functionality allow for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. However, its propensity for polymerization and high reactivity often necessitates the use of its more stable acetal derivatives to achieve controlled and selective transformations. This document provides detailed application notes and protocols for the use of this compound, primarily through its acetals, in the synthesis of complex nitrogen-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development.

Application Note 1: Cascade Synthesis of Pyrrolo[1,2-a]quinolines

This compound acetals serve as versatile C2/C3 synthons in a metal-free, diversity-oriented synthesis of pyrrolo[1,2-a]quinolines. This cascade reaction proceeds through an oxidative C-C bond cleavage and multiple cyclizations, offering a rapid and efficient route to this important heterocyclic core. The reaction is initiated by the reaction of an this compound acetal with an N-arylglycine ester.

A variety of substituted this compound acetals and N-arylglycine esters can be employed in this reaction, leading to a diverse range of pyrrolo[1,2-a]quinoline products. The reaction is generally high-yielding and demonstrates good functional group tolerance.

Quantitative Data: Synthesis of Pyrrolo[1,2-a]quinolines[1][2]
EntryThis compound AcetalN-Arylglycine EsterProductYield (%)
12-(1,1-dimethoxyprop-2-en-2-yl)benzeneMethyl 2-(phenylamino)acetate1-phenyl-1,2-dihydropyrrolo[1,2-a]quinolin-3-one85
21-methoxy-2-(1-methoxyvinyl)benzeneEthyl 2-(p-tolylamino)acetate7-methyl-1-phenyl-1,2-dihydropyrrolo[1,2-a]quinolin-3-one82
31-chloro-4-(1,1-dimethoxyprop-2-en-2-yl)benzeneMethyl 2-((4-methoxyphenyl)amino)acetate8-chloro-6-methoxy-1-phenyl-1,2-dihydropyrrolo[1,2-a]quinolin-3-one78
42-(1,1-diethoxyprop-2-en-2-yl)naphthaleneMethyl 2-(phenylamino)acetate1-phenyl-1,2-dihydrobenzo[f]pyrrolo[1,2-a]quinolin-3-one80
Experimental Protocol: Synthesis of 1-phenyl-1,2-dihydropyrrolo[1,2-a]quinolin-3-one[1]

Materials:

  • 2-(1,1-dimethoxyprop-2-en-2-yl)benzene (this compound dimethyl acetal)

  • Methyl 2-(phenylamino)acetate

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(1,1-dimethoxyprop-2-en-2-yl)benzene (0.2 mmol, 1.0 equiv.).

  • Add methyl 2-(phenylamino)acetate (0.3 mmol, 1.5 equiv.).

  • Add anhydrous 1,4-dioxane (2.0 mL) to the flask.

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 1-phenyl-1,2-dihydropyrrolo[1,2-a]quinolin-3-one.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pyrroloquinoline_Synthesis Atropaldehyde_Acetal This compound Acetal Intermediate1 Initial Adduct Atropaldehyde_Acetal->Intermediate1 + N_Arylglycine_Ester N-Arylglycine Ester N_Arylglycine_Ester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cascade Cyclization (Oxidative C-C Cleavage) Pyrroloquinoline Pyrrolo[1,2-a]quinoline Intermediate2->Pyrroloquinoline Final Cyclization

Caption: Synthesis of Pyrrolo[1,2-a]quinolines from this compound Acetal.

Application Note 2: Synthesis of 3,5-Diarylpyridines

In a divergent reaction pathway, the choice of the glycine ester reagent can steer the cascade reaction of this compound acetals towards the synthesis of 3,5-diarylpyridines.[1] When an N-benzylglycine ester is used instead of an N-arylglycine ester, the reaction proceeds through two key C-N bond cleavages to furnish the pyridine core. This highlights the utility of this compound acetals in diversity-oriented synthesis, where a single starting material can lead to different scaffolds by simply changing the reaction partner.

Quantitative Data: Synthesis of 3,5-Diarylpyridines[1]
EntryThis compound AcetalN-Benzylglycine EsterProductYield (%)
12-(1,1-dimethoxyprop-2-en-2-yl)benzeneMethyl 2-(benzylamino)acetate3,5-diphenylpyridine75
21-methoxy-2-(1-methoxyvinyl)benzeneEthyl 2-(benzylamino)acetate3-(2-methoxyphenyl)-5-phenylpyridine72
31-chloro-4-(1,1-dimethoxyprop-2-en-2-yl)benzeneMethyl 2-(benzylamino)acetate3-(4-chlorophenyl)-5-phenylpyridine68
Experimental Protocol: Synthesis of 3,5-diphenylpyridine[1]

Materials:

  • 2-(1,1-dimethoxyprop-2-en-2-yl)benzene (this compound dimethyl acetal)

  • Methyl 2-(benzylamino)acetate

  • 1,2-Dichloroethane (DCE) (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-(1,1-dimethoxyprop-2-en-2-yl)benzene (0.2 mmol, 1.0 equiv.) and methyl 2-(benzylamino)acetate (0.3 mmol, 1.5 equiv.).

  • Add anhydrous 1,2-dichloroethane (2.0 mL).

  • Establish an inert atmosphere of nitrogen or argon.

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to obtain 3,5-diphenylpyridine.

  • Confirm the structure of the product using spectroscopic methods.

Diarylpyridine_Synthesis Atropaldehyde_Acetal This compound Acetal Intermediate3 Initial Adduct Atropaldehyde_Acetal->Intermediate3 + N_Benzylglycine_Ester N-Benzylglycine Ester N_Benzylglycine_Ester->Intermediate3 Intermediate4 Rearranged Intermediate Intermediate3->Intermediate4 Cascade Reaction (C-N Cleavage) Diarylpyridine 3,5-Diarylpyridine Intermediate4->Diarylpyridine Aromatization

Caption: Synthesis of 3,5-Diarylpyridines from this compound Acetal.

Application Note 3: this compound Acetal as a Masked C2 Electrophile

Under acidic conditions, this compound acetals can act as masked C2 electrophiles, enabling novel tandem reactions for the synthesis of various valuable molecular scaffolds, including 2,2-disubstituted indolin-3-ones, naphthofurans, and stilbenes.[2] This reactivity profile avoids the use of expensive metal catalysts and simplifies the operational procedure.[2]

Experimental Workflow: General Procedure for Acid-Catalyzed Tandem Reactions[3]

The following is a generalized workflow for the acid-catalyzed reactions of this compound acetals. Specific reaction conditions (acid catalyst, solvent, temperature, and reaction time) will vary depending on the desired product.

Experimental_Workflow Start Start Reaction_Setup Combine this compound acetal, nucleophile, and solvent in a flask. Start->Reaction_Setup Acid_Addition Add acid catalyst. Reaction_Setup->Acid_Addition Heating Heat the reaction mixture to the specified temperature. Acid_Addition->Heating Monitoring Monitor reaction progress by TLC. Heating->Monitoring Workup Quench the reaction and perform aqueous workup. Monitoring->Workup Reaction Complete Extraction Extract the product with an organic solvent. Workup->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Characterization Characterize the final product. Purification->Characterization End End Characterization->End

Caption: General workflow for acid-catalyzed reactions of this compound acetals.

Conclusion

This compound, particularly in its protected acetal form, is a powerful and versatile building block in organic synthesis. Its ability to participate in cascade reactions allows for the rapid and efficient construction of complex and diverse heterocyclic scaffolds, such as pyrrolo[1,2-a]quinolines and 3,5-diarylpyridines. Furthermore, its unique reactivity as a masked C2 electrophile under acidic conditions opens up new avenues for the synthesis of other valuable organic molecules. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthetic potential of this compound in their own research endeavors. Further investigation into the asymmetric applications and the total synthesis of natural products using this compound-derived building blocks is a promising area for future research.

References

Application Notes: Atropaldehyde in Cascade Reactions for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropaldehyde, a versatile C3 synthon, has emerged as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its utility is significantly enhanced when employed in cascade reactions, which allow for the formation of multiple chemical bonds in a single synthetic operation. This approach offers considerable advantages in terms of atom economy, step efficiency, and the rapid generation of molecular diversity, which are critical aspects in modern drug discovery and development.

This document provides detailed application notes and experimental protocols for the use of this compound acetals in metal-free, diversity-oriented cascade reactions to synthesize two important classes of nitrogen-containing heterocycles: pyrrolo[1,2-a]quinolines and 3,5-diarylpyridines . These heterocyclic motifs are prevalent in numerous biologically active compounds and natural products, making their efficient synthesis a key focus in medicinal chemistry.

The divergent synthesis pathways are subtly controlled by the choice of the glycine ester reaction partner. When this compound acetal reacts with an N-arylglycine ester, a cascade involving oxidative C-C bond cleavage and multiple cyclizations leads to the formation of pyrrolo[1,2-a]quinolines. Conversely, the reaction with an N-benzylglycine ester proceeds through two key C-N bond cleavages to yield 3,5-diarylpyridines. These metal-free reactions proceed under mild conditions and are amenable to a broad range of substrates, highlighting their potential for the construction of diverse chemical libraries for high-throughput screening.

Data Presentation

The following tables summarize the quantitative data for the synthesis of pyrrolo[1,2-a]quinolines and 3,5-diarylpyridines from various substituted this compound acetals and glycine esters.

Table 1: Synthesis of Pyrrolo[1,2-a]quinolines

EntryThis compound Acetal (Ar)N-Aryl Glycine Ester (Ar')ProductYield (%)
1PhenylPhenyl4-Phenylpyrrolo[1,2-a]quinoline85
24-MethylphenylPhenyl7-Methyl-4-phenylpyrrolo[1,2-a]quinoline82
34-MethoxyphenylPhenyl7-Methoxy-4-phenylpyrrolo[1,2-a]quinoline78
44-ChlorophenylPhenyl7-Chloro-4-phenylpyrrolo[1,2-a]quinoline88
5Phenyl4-Methylphenyl4-Phenyl-7'-methylpyrrolo[1,2-a]quinoline80
6Phenyl4-Methoxyphenyl4-Phenyl-7'-methoxypyrrolo[1,2-a]quinoline75
7Phenyl4-Chlorophenyl4-Phenyl-7'-chloropyrrolo[1,2-a]quinoline86

Table 2: Synthesis of 3,5-Diarylpyridines

EntryThis compound Acetal (Ar)N-Benzyl Glycine EsterProductYield (%)
1PhenylEthyl3,5-Diphenylpyridine75
24-MethylphenylEthyl3,5-Di(4-methylphenyl)pyridine72
34-MethoxyphenylEthyl3,5-Di(4-methoxyphenyl)pyridine68
44-ChlorophenylEthyl3,5-Di(4-chlorophenyl)pyridine78
53-BromophenylEthyl3,5-Di(3-bromophenyl)pyridine70
62-NaphthylEthyl3,5-Di(2-naphthyl)pyridine65

Experimental Protocols

General Information

All reactions were carried out under an air atmosphere unless otherwise noted. Reagents and solvents were purchased from commercial suppliers and used without further purification. Column chromatography was performed on silica gel (200-300 mesh).

Protocol 1: Synthesis of Pyrrolo[1,2-a]quinolines

General Procedure:

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar were added this compound dimethyl acetal (0.3 mmol, 1.5 equiv), N-arylglycine ethyl ester (0.2 mmol, 1.0 equiv), and trifluoroacetic acid (TFA, 0.04 mmol, 0.2 equiv) in acetonitrile (MeCN, 1.0 mL). The tube was sealed and the reaction mixture was stirred at 80 °C for 6 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired pyrrolo[1,2-a]quinoline product.

Example: Synthesis of 4-phenylpyrrolo[1,2-a]quinoline

  • This compound dimethyl acetal (53.5 mg, 0.3 mmol)

  • Ethyl 2-(phenylamino)acetate (35.8 mg, 0.2 mmol)

  • Trifluoroacetic acid (4.6 mg, 0.04 mmol)

  • Acetonitrile (1.0 mL)

The reaction was carried out according to the general procedure. The crude product was purified by flash column chromatography to yield 4-phenylpyrrolo[1,2-a]quinoline as a white solid (36.9 mg, 85% yield).

Protocol 2: Synthesis of 3,5-Diarylpyridines

General Procedure:

To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar were added this compound dimethyl acetal (0.3 mmol, 1.5 equiv), ethyl 2-(benzylamino)acetate (0.2 mmol, 1.0 equiv), and trifluoroacetic acid (TFA, 0.04 mmol, 0.2 equiv) in acetonitrile (MeCN, 1.0 mL). The tube was sealed and the reaction mixture was stirred at 80 °C for 6 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 30:1) to afford the desired 3,5-diarylpyridine product.

Example: Synthesis of 3,5-diphenylpyridine

  • This compound dimethyl acetal (53.5 mg, 0.3 mmol)

  • Ethyl 2-(benzylamino)acetate (38.2 mg, 0.2 mmol)

  • Trifluoroacetic acid (4.6 mg, 0.04 mmol)

  • Acetonitrile (1.0 mL)

The reaction was carried out according to the general procedure. The crude product was purified by flash column chromatography to yield 3,5-diphenylpyridine as a white solid (34.7 mg, 75% yield).[1]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cascade_reaction_overview cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Heterocyclic Products This compound This compound Acetal Reaction Cascade Reaction This compound->Reaction GlycineEster Glycine Ester GlycineEster->Reaction Catalyst TFA (cat.) Catalyst->Reaction Solvent MeCN Solvent->Reaction Temperature 80 °C Temperature->Reaction Pyrroloquinoline Pyrrolo[1,2-a]quinoline Diarylpyridine 3,5-Diarylpyridine Reaction->Pyrroloquinoline N-Aryl Glycine Ester Reaction->Diarylpyridine N-Benzyl Glycine Ester pyrroloquinoline_mechanism Reactants This compound Acetal + N-Aryl Glycine Ester Intermediate1 Iminium Ion Formation Reactants->Intermediate1 TFA Intermediate2 Intramolecular Friedel-Crafts Alkylation Intermediate1->Intermediate2 Intermediate3 Oxidative C-C Cleavage Intermediate2->Intermediate3 Air (Oxidant) Intermediate4 Second Cyclization Intermediate3->Intermediate4 Intermediate5 Aromatization Intermediate4->Intermediate5 Product Pyrrolo[1,2-a]quinoline Intermediate5->Product diarylpyridine_mechanism Reactants This compound Acetal + N-Benzyl Glycine Ester IntermediateA Iminium Ion Formation Reactants->IntermediateA TFA IntermediateB Michael Addition IntermediateA->IntermediateB IntermediateC C-N Bond Cleavage IntermediateB->IntermediateC IntermediateD Second C-N Bond Cleavage & Cyclization IntermediateC->IntermediateD IntermediateE Aromatization IntermediateD->IntermediateE Air (Oxidant) Product 3,5-Diarylpyridine IntermediateE->Product experimental_workflow Start Start Step1 Combine Reactants and Catalyst in Solvent Start->Step1 Step2 Heat Reaction Mixture at 80 °C for 6h Step1->Step2 Step3 Monitor Reaction by TLC Step2->Step3 Step4 Solvent Evaporation Step3->Step4 Step5 Purification by Column Chromatography Step4->Step5 End Characterize Pure Product Step5->End

References

Atropaldehyde Derivatization for Analytical Purposes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde of significant interest in pharmaceutical and toxicological research. It has been identified as a reactive metabolite of the antiepileptic drug felbamate and is implicated in its associated hepatotoxicity.[1] The inherent reactivity and volatility of this compound make its direct quantitative analysis in complex biological matrices challenging. Chemical derivatization is a crucial strategy to enhance its stability, improve chromatographic properties, and increase detection sensitivity for reliable quantification.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for analytical purposes, focusing on two widely used techniques:

  • 2,4-Dinitrophenylhydrazine (DNPH) derivatization for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS).

This compound Toxicity Pathway

This compound, formed from the metabolism of felbamate, exhibits toxicity through its interaction with key cellular detoxification pathways. As a reactive aldehyde, it can inhibit the activity of crucial enzymes such as Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST).[1] Inhibition of these enzymes leads to an accumulation of reactive species, contributing to cellular stress and toxicity.[1][2] Glutathione (GSH) has been shown to offer protection against ALDH inhibition by this compound.[1]

Atropaldehyde_Toxicity_Pathway cluster_detox Detoxification Pathways Felbamate Felbamate Metabolism Metabolism (CYP450) Felbamate->Metabolism This compound This compound (Reactive Metabolite) Metabolism->this compound ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition GST Glutathione S-Transferase (GST) This compound->GST Inhibition Cellular_Targets Cellular Macromolecules (Proteins, DNA) This compound->Cellular_Targets Adduct Formation Detox_Products Detoxified Products ALDH->Detox_Products Toxicity Hepatotoxicity ALDH->Toxicity GST->Detox_Products GST->Toxicity Glutathione Glutathione (GSH) Glutathione->this compound Conjugation Glutathione->ALDH Protection Cellular_Targets->Toxicity

This compound's metabolic activation and toxicity pathway.

Application Note 1: HPLC-UV Analysis of this compound via DNPH Derivatization

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a robust and widely used method for the analysis of carbonyl compounds.[3][4][5] The reaction of this compound with DNPH forms a stable, colored 2,4-dinitrophenylhydrazone derivative that can be readily separated by reverse-phase HPLC and detected with high sensitivity using a UV detector, typically at a wavelength of 360 nm.[6] This method is suitable for the quantification of this compound in various matrices, including biological samples and environmental extracts.

Experimental Workflow: DNPH Derivatization and HPLC-UV Analysis

Workflow for this compound analysis by HPLC-UV with DNPH derivatization.
Protocol: DNPH Derivatization of this compound for HPLC-UV Analysis

Materials:

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (HPLC grade)

  • Perchloric acid or Hydrochloric acid

  • Deionized water

  • Solid-phase extraction (SPE) cartridges (C18)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • For biological samples (e.g., plasma, tissue homogenate), perform protein precipitation with an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.

    • For aqueous samples, proceed to the derivatization step.

  • Derivatization Reaction:

    • Prepare the DNPH derivatizing reagent by dissolving DNPH in acetonitrile to a near-saturated state, then acidify with perchloric or hydrochloric acid.

    • To the sample or standard solution, add an excess of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40°C) for a shorter duration, protected from light.

  • Extraction of the Derivative:

    • The resulting this compound-DNPH derivative can be extracted using a C18 SPE cartridge.

    • Condition the SPE cartridge with acetonitrile followed by deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with a low percentage of acetonitrile in water to remove excess DNPH reagent.

    • Elute the this compound-DNPH derivative with acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.

    • Injection Volume: 10-20 µL.

    • Quantify the this compound-DNPH derivative using a calibration curve prepared from derivatized this compound standards.

Quantitative Data for Aldehyde-DNPH Derivatives (Reference)
ParameterFormaldehydeAcetaldehydePropionaldehydeReference
Linearity (r²) >0.999>0.999>0.999
LOD (µg/L) 4.3-6.6
LOQ (µg/L) ---
Recovery (%) ---

Application Note 2: GC-MS Analysis of this compound via PFBHA Derivatization

Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent method for the analysis of volatile and reactive aldehydes by Gas Chromatography-Mass Spectrometry (GC-MS).[7] PFBHA reacts with the carbonyl group of this compound to form a stable oxime derivative.[7] The pentafluorobenzyl group is highly electronegative, which significantly enhances the sensitivity of detection, especially when using electron capture negative ionization (ECNI) or selected ion monitoring (SIM) in the mass spectrometer.[8] This method is particularly suitable for trace-level analysis of this compound in complex matrices.

Experimental Workflow: PFBHA Derivatization and GC-MS Analysis

Workflow for this compound analysis by GC-MS with PFBHA derivatization.
Protocol: PFBHA Derivatization of this compound for GC-MS Analysis

Materials:

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane or Toluene (GC grade)

  • Sodium chloride

  • Buffer solution (pH 4-6)

  • Deionized water

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • For aqueous samples, adjust the pH to a range of 4-6 using a buffer or dilute acid.[8]

  • Derivatization Reaction:

    • Prepare a fresh solution of PFBHA in deionized water (e.g., 1-15 mg/mL).[8]

    • Add an excess of the PFBHA solution to the sample vial.

    • Seal the vial and incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath.[8]

  • Extraction of the Derivative:

    • After the vial has cooled to room temperature, add a known volume of an extraction solvent like hexane or toluene (e.g., 1-2 mL).[8]

    • Add sodium chloride to the aqueous phase to enhance extraction efficiency.

    • Vortex the mixture vigorously for 1-2 minutes to extract the this compound-PFBHA oxime into the organic layer.

    • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column is suitable (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Oven Temperature Program: An initial temperature of 50°C, ramped to 280°C.[8]

    • MS Ion Source Temperature: 230-250°C.[8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for the highest sensitivity. The characteristic ion for PFBHA derivatives is often the pentafluorotropylium cation at m/z 181.[8]

    • Quantify the this compound-PFBHA oxime by summing the peak areas of the syn and anti isomers (if resolved) and using a calibration curve prepared from derivatized standards.

Quantitative Data for Aldehyde-PFBHA Derivatives (Reference)

The following table presents typical performance data for the GC-MS analysis of various aldehydes after PFBHA derivatization. These values can serve as a benchmark for the expected performance of an this compound assay.

ParameterFormaldehydeAcetaldehydePropionaldehydeReference
Linearity (r²) >0.99>0.99>0.99[9]
LOD (µg/g) N.D. - 39N.D. - 4.1N.D. - 1.0[9]
LOQ (nM) ---
Recovery (%) ---

Conclusion

The derivatization of this compound with DNPH for HPLC-UV analysis or with PFBHA for GC-MS analysis provides robust and sensitive methods for its quantification in various matrices. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The provided protocols offer a solid foundation for researchers to develop and validate analytical methods for this compound, which is crucial for advancing research in drug metabolism and toxicology.

References

Atropaldehyde: Comprehensive Handling, Storage, and Application Guidelines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde and a known toxic metabolite of the anticonvulsant drug felbamate. Its high reactivity makes it a subject of interest in toxicology and drug development, as well as a potential intermediate in organic synthesis. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. It includes a summary of its physicochemical properties, protocols for safe handling and disposal, a representative experimental protocol, and diagrams illustrating safe workflow and its metabolic pathway.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following guidelines are based on the known reactivity of α,β-unsaturated aldehydes and safety information for analogous compounds such as o-phthalaldehyde, glutaraldehyde, and acetaldehyde.[1][2][3][4][5][6] It is imperative to treat this compound with extreme caution and to conduct a thorough risk assessment before use.

Physicochemical Properties

This compound is a colorless liquid with a strong, pungent odor.[7] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4432-63-7[7][8][9][10]
Molecular Formula C₉H₈O[7][8][9][10]
Molecular Weight 132.16 g/mol [7][8][9][11]
Melting Point 38-40 °C[7][9]
Boiling Point 260 °C at 760 mmHg[7][9]
Density 0.996 g/cm³[7][9]
Flash Point 86.5 °C[7]

Safe Handling and Storage

Due to its reactive nature and toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles and a face shield are required.[4]

  • Skin Protection: A flame-retardant lab coat, full-length pants, and closed-toe shoes are mandatory.[4]

  • Gloves: Use of double gloves is recommended. Wear chemical-resistant outer gloves (e.g., nitrile) over inner gloves.[4] Gloves must be inspected before use and disposed of properly after handling.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4][5]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.[4]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] Recommended storage temperature is 2-8°C.[4]

  • Inert Atmosphere: this compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[4][12]

  • Containers: Keep the container tightly closed and properly labeled.[4][5] Opened containers must be carefully resealed and kept upright.[4]

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area and restrict access.[2] Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for disposal.[2]

  • Fire: Use a dry chemical, CO₂, or alcohol-resistant foam to extinguish a fire.

  • First Aid:

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal
  • Dispose of this compound waste and contaminated materials in a designated hazardous waste container, following all local, state, and federal regulations.[4]

Biological Reactivity and Metabolic Pathway

This compound is a reactive metabolite of the antiepileptic drug felbamate.[13] Its toxicity is attributed to its ability to interact with and inhibit key cellular detoxification enzymes, namely aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[13] This inhibition leads to an accumulation of reactive species, causing cellular damage.[13]

Atropaldehyde_Metabolic_Pathway cluster_metabolism Felbamate Metabolism cluster_detoxification Cellular Detoxification Pathways cluster_toxicity Cellular Toxicity Felbamate Felbamate Metabolite Intermediate Metabolite Felbamate->Metabolite Bioactivation This compound This compound Metabolite->this compound Elimination ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition GST Glutathione S-Transferase (GST) This compound->GST Inhibition CellularDamage Cellular Damage This compound->CellularDamage Direct Interaction

Metabolic activation of Felbamate to this compound and its cellular targets.

Experimental Protocol: Representative Michael Addition Reaction

The following is a general protocol for a Michael addition reaction, a common transformation for α,β-unsaturated aldehydes like this compound. This protocol should be adapted and optimized for specific substrates and reaction conditions.

Materials:

  • This compound

  • Michael donor (e.g., a thiol or a carbon nucleophile)

  • Anhydrous solvent (e.g., THF, DCM)

  • Base catalyst (e.g., triethylamine, DBU)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Syringes and needles

Procedure:

  • Preparation: Dry all glassware in an oven and cool under an inert atmosphere.

  • Reaction Setup: Assemble the reaction flask with a magnetic stir bar under an inert atmosphere.

  • Addition of Reactants:

    • Dissolve the Michael donor in the anhydrous solvent in the reaction flask.

    • Add the base catalyst to the solution.

    • Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture at the desired temperature (e.g., 0 °C or room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepareWorkArea Prepare Fume Hood GatherPPE->PrepareWorkArea RetrieveChemical Retrieve this compound PrepareWorkArea->RetrieveChemical PerformExperiment Perform Experiment RetrieveChemical->PerformExperiment Decontaminate Decontaminate Glassware PerformExperiment->Decontaminate DisposeWaste Dispose of Hazardous Waste Decontaminate->DisposeWaste CleanWorkArea Clean Work Area DisposeWaste->CleanWorkArea StoreChemical Return to Secure Storage CleanWorkArea->StoreChemical

A logical workflow for the safe handling of this compound.

References

Atropaldehyde Toxicology: Application Notes and Protocols for Preclinical Safety Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde and a known metabolite of the anticonvulsant drug felbamate. Its inherent reactivity raises significant toxicological concerns, as it is implicated in the hepatotoxicity associated with the parent compound.[1] This document provides a comprehensive set of application notes and detailed experimental protocols for the preclinical toxicological evaluation of this compound. The methodologies outlined herein are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and are designed to assess the cytotoxic, genotoxic, carcinogenic, and reproductive and developmental toxicity of this compound.

The primary mechanism of toxicity for α,β-unsaturated aldehydes like this compound involves their ability to act as Michael acceptors, readily forming covalent adducts with cellular nucleophiles such as proteins and DNA. This can lead to enzyme inactivation, depletion of cellular antioxidants like glutathione (GSH), and the induction of oxidative stress.[1] A thorough understanding of these toxicological properties is crucial for risk assessment and ensuring the safety of any drug candidate that may metabolize to form this compound.

Acute Toxicity and Cytotoxicity

Application Note:

The initial assessment of this compound's toxicity involves determining its acute toxicity and in vitro cytotoxicity. These studies provide essential information on the dose ranges for subsequent, more detailed investigations. This compound has been shown to cause a loss of hepatocyte viability, underscoring the importance of evaluating its effects on liver cells.[1] The following protocols describe a standard acute oral toxicity study in rodents and an in vitro cytotoxicity assay using a relevant hepatic cell line.

Data Presentation:

Table 1: Acute Oral Toxicity of this compound in Rodents (Hypothetical Data)

SpeciesSexLD50 (mg/kg)95% Confidence IntervalKey Clinical Signs
RatMale350280 - 440Lethargy, ataxia, piloerection
RatFemale400320 - 500Lethargy, ataxia, piloerection
MouseMale550450 - 670Hyperactivity followed by lethargy
MouseFemale600490 - 730Hyperactivity followed by lethargy

Table 2: In Vitro Cytotoxicity of this compound in HepG2 Cells (Hypothetical Data)

AssayExposure Time (hours)IC50 (µM)
MTT Assay24150
4885
7250
Neutral Red Uptake24120
4870
Experimental Protocols:

1.3.1 Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Animals: Use healthy, young adult rats (e.g., Sprague-Dawley) of a single sex for the initial test.

  • Housing: House animals individually in a controlled environment (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle).

  • Acclimation: Acclimatize animals for at least 5 days before dosing.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., corn oil).

  • Dosing:

    • Administer a single oral dose of this compound using a stomach tube or a suitable intubation cannula.

    • The initial dose should be selected based on available data, or a default value of 175 mg/kg can be used.

    • The dose for the next animal is adjusted up or down by a factor of 3.2, depending on the outcome of the previous animal.

  • Observations:

    • Observe animals for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • Conduct detailed observations at least once daily.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Data Analysis: Calculate the LD50 and its confidence interval using appropriate statistical methods.

1.3.2 Protocol: In Vitro Cytotoxicity - MTT Assay

  • Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a culture medium to achieve a range of final concentrations.

    • Replace the culture medium in the wells with the medium containing different concentrations of this compound. Include vehicle controls.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Genotoxicity

Application Note:

Given that this compound is an α,β-unsaturated aldehyde, it has the potential to be genotoxic through the formation of DNA adducts. A battery of in vitro and in vivo genotoxicity tests is essential to assess its mutagenic and clastogenic potential. The following protocols cover the bacterial reverse mutation assay (Ames test), the in vitro comet assay, and the in vivo micronucleus test.

Data Presentation:

Table 3: Ames Test Results for this compound (Hypothetical Data)

StrainMetabolic Activation (S9)ResultFold Increase over Control (Highest Non-toxic Dose)
TA98-Negative1.2
TA98+Positive3.5
TA100-Negative1.5
TA100+Positive4.2
TA1535-Negative1.1
TA1535+Positive2.8
TA1537-Negative0.9
TA1537+Negative1.3

Table 4: In Vitro Comet Assay in TK6 Cells (Hypothetical Data)

This compound (µM)% Tail DNA (Mean ± SD)
0 (Control)2.5 ± 0.8
508.7 ± 2.1
10015.4 ± 3.5
20028.9 ± 5.2

Table 5: In Vivo Micronucleus Test in Mouse Bone Marrow (Hypothetical Data)

Dose (mg/kg)% Micronucleated Polychromatic Erythrocytes (Mean ± SD)
0 (Vehicle)0.2 ± 0.1
1000.8 ± 0.3
2001.5 ± 0.5
4002.9 ± 0.8
Experimental Protocols:

2.3.1 Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

  • Strains: Use Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Procedure:

    • Prepare a top agar containing a trace amount of histidine and biotin.

    • Add the bacterial culture, test compound at various concentrations, and S9 mix (if required) to the top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least twice the background count.

2.3.2 Protocol: In Vitro Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Culture: Use a suitable mammalian cell line, such as human lymphoblastoid TK6 cells.

  • Treatment: Expose the cells to various concentrations of this compound for a short period (e.g., 2-4 hours).

  • Cell Embedding:

    • Mix the treated cells with low-melting-point agarose.

    • Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins.

  • Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer and apply an electric field.

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green).

    • Visualize the "comets" using a fluorescence microscope and analyze the images using appropriate software to quantify DNA damage (e.g., % tail DNA).

2.3.3 Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474)

  • Animals: Use mice of a standard strain.

  • Dosing: Administer this compound via a relevant route (e.g., oral gavage) at three dose levels. Include a vehicle control and a positive control.

  • Sample Collection: Collect bone marrow from the femur at 24 and 48 hours after treatment.

  • Slide Preparation:

    • Flush the bone marrow cells with fetal bovine serum.

    • Prepare smears on microscope slides.

    • Stain the slides with a fluorescent dye (e.g., acridine orange) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

  • Analysis:

    • Score at least 2000 PCEs per animal for the presence of micronuclei.

    • Calculate the percentage of micronucleated PCEs.

    • Determine the ratio of PCEs to NCEs as an indicator of cytotoxicity.

Carcinogenicity

Application Note:

Due to its genotoxic potential, a long-term carcinogenicity study is warranted to evaluate the tumor-forming potential of this compound upon chronic exposure. The following protocol is based on OECD Guideline 451 and describes a two-year bioassay in rodents.

Data Presentation:

Table 6: Carcinogenicity of this compound in Rats (2-Year Bioassay - Hypothetical Data)

Dose (mg/kg/day)SexOrganTumor TypeIncidence
0MaleLiverHepatocellular Adenoma5/50
50MaleLiverHepatocellular Adenoma12/50
100MaleLiverHepatocellular Adenoma25/50
100MaleLiverHepatocellular Carcinoma8/50
0FemaleForestomachSquamous Cell Papilloma2/50
100FemaleForestomachSquamous Cell Papilloma15/50
100FemaleForestomachSquamous Cell Carcinoma5/50
* Statistically significant increase compared to control (p < 0.05)
Experimental Protocol:

3.3.1 Protocol: Carcinogenicity Study (OECD TG 451)

  • Animals: Use at least 50 male and 50 female rats per dose group.

  • Dose Levels: Use at least three dose levels plus a concurrent control group. The highest dose should induce some toxicity but not more than 10% mortality.

  • Administration: Administer this compound in the diet or by gavage daily for 24 months.

  • Observations:

    • Monitor animals daily for clinical signs of toxicity.

    • Record body weight and food consumption weekly for the first 13 weeks and monthly thereafter.

    • Perform detailed clinical examinations at regular intervals.

  • Pathology:

    • Conduct a full necropsy on all animals.

    • Collect all organs and tissues for histopathological examination.

  • Data Analysis: Analyze tumor incidence using appropriate statistical methods to determine if there is a significant increase in tumors at any site in the treated groups compared to the control group.

Reproductive and Developmental Toxicity

Application Note:

The potential for this compound to interfere with reproductive processes and fetal development must be assessed. The following protocol outlines a combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD TG 422) to provide initial information on these endpoints.

Data Presentation:

Table 7: Reproductive and Developmental Toxicity of this compound in Rats (OECD TG 422 - Hypothetical Data)

Dose (mg/kg/day)ParameterMaleFemale
100Fertility Index (%)8588
Number of Implants-10.2
Pup Viability Index (%)-85
Pup Body Weight (Day 4)-10% decrease
Statistically significant difference compared to control (p < 0.05)
Experimental Protocol:

4.3.1 Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

  • Animals: Use groups of male and female rats (at least 10 per sex per group).

  • Dosing:

    • Administer this compound daily by gavage at three dose levels.

    • Dose males for a minimum of two weeks prior to mating, during mating, and until sacrifice.

    • Dose females for two weeks prior to mating, during mating, gestation, and lactation until day 13 postpartum.

  • Mating: Pair one male with one female for up to two weeks.

  • Parental Observations:

    • Monitor clinical signs, body weight, and food consumption.

    • Observe mating and fertility performance.

  • Offspring Observations:

    • Record the number of live and dead pups at birth.

    • Monitor pup viability, body weight, and clinical signs until day 13 postpartum.

  • Pathology:

    • Conduct a full necropsy on all parental animals.

    • Perform a detailed histopathological examination of the reproductive organs.

    • Conduct a gross necropsy on all offspring.

  • Data Analysis: Analyze reproductive and developmental endpoints for any statistically significant adverse effects.

Signaling Pathways and Experimental Workflows

Diagrams:

Atropaldehyde_Toxicity_Pathway cluster_exposure Exposure cluster_cellular_interaction Cellular Interaction cluster_downstream_effects Downstream Effects This compound This compound GSH Glutathione (GSH) This compound->GSH Depletion Proteins Cellular Proteins This compound->Proteins Adduct Formation DNA DNA This compound->DNA Adduct Formation Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Leads to Enzyme_Inhibition Enzyme Inhibition Proteins->Enzyme_Inhibition Results in DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis Oxidative_Stress->Apoptosis Enzyme_Inhibition->Apoptosis Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Genotoxicity->Apoptosis

Caption: Proposed mechanism of this compound-induced cellular toxicity.

Experimental_Workflow_Genotoxicity cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay Ames Ames Test (Bacterial Mutagenicity) Result1 Result1 Ames->Result1 Mutagenic Potential Comet Comet Assay (DNA Strand Breaks) Result2 Result2 Comet->Result2 DNA Damage Potential Micronucleus Micronucleus Test (Chromosomal Damage) Result3 Result3 Micronucleus->Result3 Clastogenic Potential Start This compound Sample Start->Ames Start->Comet Start->Micronucleus

Caption: Experimental workflow for assessing the genotoxicity of this compound.

Nrf2_Signaling_Pathway cluster_nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription of

Caption: this compound-induced oxidative stress and the Nrf2 signaling pathway.

References

Application Notes: Atropaldehyde as a Key Mediator in Felbamate-Induced Hepatotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Felbamate (FBM) is an anti-epileptic drug approved for managing focal seizures and Lennox-Gastaut syndrome.[1] However, its clinical application is significantly restricted due to the risk of severe idiosyncratic reactions, namely aplastic anemia and acute liver failure.[1][2] The mortality rate for these reactions can exceed 30%.[1] The mechanism underlying felbamate-induced hepatotoxicity is believed to involve its bioactivation into a reactive electrophilic metabolite.[2][3] Extensive research points to atropaldehyde (ATPAL), an α,β-unsaturated aldehyde, as the primary candidate for this toxic metabolite.[2][4] These application notes provide an overview of the use of this compound in in vitro studies to elucidate the mechanisms of felbamate-induced liver injury.

Mechanism of this compound Formation and Toxicity

Felbamate is metabolized in the liver, primarily by cytochrome P450 enzymes.[1][5] An alternative metabolic pathway leads to the formation of this compound.[3] This pathway involves the hydrolysis of felbamate to its monocarbamate derivative, which is then oxidized to an unstable aldehyde intermediate, 3-carbamoyl-2-phenylpropionaldehyde (CBMA).[6] This intermediate can then spontaneously eliminate carbon dioxide and ammonia to form the reactive this compound.[6]

This compound is a reactive aldehyde, and this class of compounds is known to exert toxicity through several mechanisms, including the depletion of cellular glutathione (GSH) and the formation of covalent adducts with cellular macromolecules.[7] In the context of felbamate-induced hepatotoxicity, this compound has been shown to inhibit key detoxifying enzymes, including aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[4] The inhibition of these enzymes can lead to an accumulation of reactive species, contributing to cellular injury.[4] This can occur through direct interaction with critical cellular components or by interfering with cellular detoxification pathways.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies on the effects of this compound on hepatocytes.

Parameter MeasuredCell/Tissue TypeThis compound ConcentrationKey FindingsReference
Cell Viability Human HepatocytesConcentration-dependentThis compound led to a loss of hepatocyte viability.[4]
ALDH Inhibition Human Liver TissueNot specifiedThis compound inhibited aldehyde dehydrogenase (ALDH) activity.[4]
GST Inhibition Human Liver TissueNot specifiedThis compound inhibited glutathione S-transferase (GST) activity.[4]
Protective Effect of GSH Not specifiedNot specifiedGlutathione (GSH) was shown to protect against ALDH inhibition by this compound.[4]

Experimental Protocols and Methodologies

Detailed, step-by-step protocols for studying this compound-induced hepatotoxicity are often specific to the laboratory and the particular research question. However, the following outlines the general methodologies for key experiments cited in the literature.

Cell Viability Assays
  • Objective: To determine the cytotoxic effect of this compound on hepatocytes.

  • General Protocol:

    • Cell Culture: Plate primary human hepatocytes or a relevant liver cell line (e.g., HepG2) in 96-well plates and allow them to adhere overnight.

    • Treatment: Expose the cells to a range of this compound concentrations for a predetermined time period (e.g., 24, 48 hours). Include a vehicle control.

    • Viability Assessment: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.[8] The MTT assay measures the metabolic activity of cells, which is indicative of their viability. The neutral red assay assesses the integrity of the lysosomal membrane.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each this compound concentration.

Enzyme Activity Assays (ALDH and GST)
  • Objective: To measure the inhibitory effect of this compound on key detoxification enzymes.

  • General Protocol:

    • Lysate Preparation: Prepare cell lysates from hepatocytes treated with or without this compound. Alternatively, use human liver tissue homogenates.

    • Enzyme Reaction: For the ALDH assay, incubate the lysate with a specific substrate for ALDH (e.g., propionaldehyde) and the cofactor NAD+. Monitor the production of NADH at 340 nm. For the GST assay, incubate the lysate with substrates like 1-chloro-2,4-dinitrobenzene (CDNB) and glutathione. Monitor the formation of the glutathione-CDNB conjugate at 340 nm.

    • Inhibition Studies: To determine the inhibitory effect of this compound, pre-incubate the cell lysate or purified enzyme with various concentrations of this compound before adding the substrates.

    • Data Analysis: Calculate the enzyme activity as the rate of product formation and express the inhibitory effect of this compound as a percentage of the control activity.

Measurement of Reactive Oxygen Species (ROS)
  • Objective: To assess the induction of oxidative stress by this compound.

  • General Protocol:

    • Cell Culture and Treatment: Culture and treat hepatocytes with this compound as described for the cell viability assay.

    • ROS Detection: Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

    • Data Analysis: Express the ROS levels as a fold increase over the vehicle control.

Western Blotting for Signaling Pathway Analysis
  • Objective: To investigate the involvement of specific signaling pathways, such as the JNK pathway, in this compound-induced hepatotoxicity.[9][10][11]

  • General Protocol:

    • Protein Extraction: Extract total protein from hepatocytes treated with this compound at various time points.

    • Protein Quantification: Determine the protein concentration of each sample using a standard method like the Bradford or BCA assay.

    • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., JNK, c-Jun).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

    • Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Atropaldehyde_Hepatotoxicity_Pathway Felbamate Felbamate Metabolism Hepatic Metabolism (CYP450) Felbamate->Metabolism This compound This compound (Reactive Metabolite) Metabolism->this compound GSH_Depletion GSH Depletion This compound->GSH_Depletion Enzyme_Inhibition ALDH/GST Inhibition This compound->Enzyme_Inhibition Protein_Adducts Protein Adduct Formation This compound->Protein_Adducts Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Enzyme_Inhibition->Oxidative_Stress Protein_Adducts->Oxidative_Stress JNK_Activation JNK Pathway Activation Oxidative_Stress->JNK_Activation Mitochondrial_Dysfunction Mitochondrial Dysfunction JNK_Activation->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Proposed signaling pathway of this compound-induced hepatotoxicity.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow Start Start: Isolate/Culture Hepatocytes Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Enzyme_Activity Enzyme Activity Assays (ALDH, GST) Treatment->Enzyme_Activity ROS_Measurement ROS Measurement (e.g., DCFH-DA) Treatment->ROS_Measurement Western_Blot Western Blot (e.g., p-JNK, c-Jun) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Enzyme_Activity->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Hepatotoxic Mechanism Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro studies.

References

Atropaldehyde as a Substrate for Aldehyde Dehydrogenase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the oxidation of a wide variety of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2] This enzymatic activity is a critical detoxification pathway, as many aldehydes are highly reactive and cytotoxic. The human ALDH superfamily comprises 19 functional isozymes with diverse substrate specificities and tissue distribution, playing essential roles in various physiological processes, including retinoic acid biosynthesis, neurotransmitter metabolism, and cellular defense against oxidative stress.[2][3]

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde. It is a known metabolite of the antiepileptic drug felbamate and has been associated with the drug's idiosyncratic hepatotoxicity. Due to its electrophilic nature, this compound can readily react with cellular nucleophiles, leading to protein and DNA damage. The role of ALDHs in the detoxification of this compound is of significant interest, particularly in the context of drug metabolism and safety assessment. This document provides an overview of this compound as a substrate and inhibitor of ALDHs, along with protocols for its investigation.

This compound and Aldehyde Dehydrogenase Interaction

This compound's reactivity is attributed to its α,β-unsaturated carbonyl group, which makes it a substrate for Michael addition reactions with cellular thiols, such as glutathione (GSH), and a target for enzymatic detoxification by ALDHs. Evidence suggests that this compound can act as both a substrate and an inhibitor of ALDH enzymes. The enzymatic conversion of this compound by ALDH would yield the less reactive 2-phenylpropenoic acid. However, the high reactivity of this compound can also lead to the inactivation of the enzyme, likely through covalent modification of the catalytic cysteine residue in the active site.

Quantitative Kinetic Data

The kinetic parameters of this compound with specific human ALDH isozymes are not extensively documented in publicly available literature. However, data for structurally related or other α,β-unsaturated aldehydes can provide insights into the potential interaction. The following tables summarize known kinetic parameters for various aldehydes with key ALDH isozymes.

Table 1: Michaelis-Menten Constants (Km) of Various Aldehydes for Human ALDH Isozymes

SubstrateALDH1A1 (µM)ALDH2 (µM)ALDH3A1 (µM)Reference
Acetaldehyde30 - 100< 1 - 5> 30,000[4][5]
Propionaldehyde~50~3~1,000[6]
Hexanal0.03 - 1.5~15 - 30[6][7]
4-Hydroxynonenal (4-HNE)100 - 250~20044 - 110[8][9]
Benzaldehyde0.1 - 1~1010 - 50[10]
This compoundData not availableData not availableData not available

Table 2: Catalytic Constants (kcat) of Various Aldehydes for Human ALDH Isozymes

SubstrateALDH1A1 (s-1)ALDH2 (s-1)ALDH3A1 (s-1)Reference
Propionaldehyde~1~1~0.5[6]
Hexanal~1~1~0.2[6][7]
4-Hydroxynonenal (4-HNE)~0.1~0.05~0.1[8][9]
Benzaldehyde~0.5~0.2~0.1[10]
This compoundData not availableData not availableData not available

Table 3: Inhibition Constants (Ki) of Various Compounds for Human ALDH Isozymes

InhibitorALDH1A1 (µM)ALDH2 (µM)ALDH3A1 (µM)Reference
DisulfiramPotentPotentPotent[3]
Daidzin-0.02-[3]
All-trans-retinal-0.043 (competitive)-[1]
This compoundData not availableData not availableData not available

Note: The absence of specific kinetic data for this compound highlights a key area for future research.

Experimental Protocols

The following protocols are designed to investigate this compound as a substrate and inhibitor of ALDH enzymes. These are generalized protocols that should be optimized for specific experimental conditions and ALDH isozymes.

Protocol 1: Determination of this compound as an ALDH Substrate

This protocol describes a spectrophotometric assay to measure the rate of NAD(P)H production resulting from the ALDH-catalyzed oxidation of this compound.

Materials:

  • Purified recombinant human ALDH isozyme (e.g., ALDH1A1, ALDH2, ALDH3A1)

  • This compound

  • NAD+ or NADP+ (depending on the isozyme's cofactor preference)

  • Assay Buffer: 50 mM sodium pyrophosphate or 100 mM sodium phosphate, pH 8.0-9.0, containing 1 mM EDTA and 1 mM dithiothreitol (DTT)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Prepare working solutions of NAD(P)+ in Assay Buffer.

  • Set up the reaction mixture in a cuvette or 96-well plate. A typical 1 mL reaction mixture contains:

    • Assay Buffer

    • NAD(P)+ (final concentration 0.5 - 2.5 mM)

    • A suitable concentration of purified ALDH enzyme (to be determined empirically)

  • Initiate the reaction by adding a small volume of the this compound stock solution to achieve the desired final concentration (e.g., in the range of 1 µM to 1 mM).

  • Immediately monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 37°C). The rate of NADH or NADPH production is proportional to the ALDH activity.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NAD(P)H at 340 nm (6220 M-1cm-1).

  • To determine the Km and Vmax, vary the concentration of this compound while keeping the enzyme and NAD(P)+ concentrations constant. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 2: Assessment of this compound as an ALDH Inhibitor

This protocol is designed to determine the inhibitory potential of this compound on the activity of a specific ALDH isozyme using a known substrate.

Materials:

  • Purified recombinant human ALDH isozyme

  • A known ALDH substrate (e.g., propionaldehyde or benzaldehyde)

  • This compound

  • NAD+ or NADP+

  • Assay Buffer (as in Protocol 1)

  • Spectrophotometer

Procedure:

  • Prepare stock solutions of the known ALDH substrate and this compound.

  • Set up the reaction mixture as described in Protocol 1, including the ALDH enzyme and NAD(P)+.

  • Add varying concentrations of this compound to the reaction mixtures and pre-incubate with the enzyme for a defined period (e.g., 5-15 minutes) at a constant temperature.

  • Initiate the reaction by adding the known ALDH substrate at a concentration near its Km value.

  • Monitor the rate of NAD(P)H production at 340 nm as described previously.

  • Calculate the percentage of inhibition caused by this compound at each concentration compared to a control reaction without this compound.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), perform kinetic studies by varying the concentration of the known substrate at different fixed concentrations of this compound. Analyze the data using Lineweaver-Burk or Dixon plots.

Visualizations

Aldehyde Dehydrogenase Catalytic Mechanism

ALDH_Catalytic_Mechanism cluster_enzyme ALDH Active Site Enzyme_Cys_SH Enzyme-Cys-SH Thiohemiacetal Thiohemiacetal Intermediate Enzyme_Cys_SH->Thiohemiacetal Thioester Acyl-Enzyme Intermediate Thiohemiacetal->Thioester Hydride Transfer NADH NADH + H+ Thiohemiacetal->NADH Thioester->Enzyme_Cys_SH Hydrolysis Carboxylic_Acid R-COOH Thioester->Carboxylic_Acid Aldehyde R-CHO Aldehyde->Enzyme_Cys_SH Nucleophilic Attack NAD NAD+ NAD->Thiohemiacetal Water H2O Water->Thioester

Caption: General catalytic mechanism of aldehyde dehydrogenase.

Experimental Workflow for Kinetic Analysis

ALDH_Kinetic_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - ALDH Enzyme - this compound Stock - NAD(P)+ Solution - Assay Buffer Reaction_Setup Set up reaction mixtures in cuvettes or 96-well plate Reagents->Reaction_Setup Initiate Initiate reaction with This compound Reaction_Setup->Initiate Measure Monitor Absorbance at 340 nm (Kinetic Read) Initiate->Measure Calc_Velocity Calculate Initial Velocity (ΔAbs/min) Measure->Calc_Velocity MM_Plot Plot Velocity vs. [Substrate] Calc_Velocity->MM_Plot Determine_Constants Determine Km and Vmax (Michaelis-Menten Fit) MM_Plot->Determine_Constants

Caption: Workflow for determining ALDH kinetic parameters.

Potential Cellular Impact of ALDH Inhibition by this compound

ALDH_Inhibition_Pathway This compound This compound ALDH Aldehyde Dehydrogenase This compound->ALDH Substrate Inhibition Inhibition This compound->Inhibition Detoxification Detoxification (2-phenylpropenoic acid) ALDH->Detoxification Inhibition->ALDH Inhibits Aldehyde_Accumulation Accumulation of Reactive Aldehydes Inhibition->Aldehyde_Accumulation Oxidative_Stress Increased Oxidative Stress Aldehyde_Accumulation->Oxidative_Stress Protein_Damage Protein Adducts & Functional Impairment Aldehyde_Accumulation->Protein_Damage DNA_Damage DNA Adducts & Genotoxicity Aldehyde_Accumulation->DNA_Damage Cellular_Toxicity Cellular Toxicity & Apoptosis Oxidative_Stress->Cellular_Toxicity Protein_Damage->Cellular_Toxicity DNA_Damage->Cellular_Toxicity

Caption: Potential consequences of ALDH inhibition by this compound.

Conclusion

This compound represents an important reactive aldehyde for study in the context of drug metabolism and toxicology. While specific kinetic data for its interaction with human ALDH isozymes are currently lacking, the provided protocols offer a framework for researchers to elucidate these parameters. Understanding the efficiency of ALDH-mediated detoxification of this compound and its potential for enzyme inhibition is crucial for assessing the risk associated with felbamate therapy and for the broader understanding of how the ALDH superfamily handles xenobiotic aldehydes. Further research in this area will be invaluable for drug development professionals and toxicologists.

References

Application Note: Detection of Atropaldehyde Adducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde and a known metabolite of the anticonvulsant drug felbamate.[1] Its electrophilic nature allows it to readily form covalent adducts with nucleophilic residues of macromolecules such as proteins and DNA.[2][3] This adduction can lead to cellular dysfunction and is implicated in the toxic side effects associated with felbamate, including hepatotoxicity and aplastic anemia.[1] Consequently, the sensitive and specific detection of this compound adducts is crucial for understanding its mechanisms of toxicity and for the development of safer pharmaceuticals. This document provides detailed protocols for the detection and characterization of this compound-protein and this compound-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound Adduct Formation

This compound can react with biological nucleophiles, primarily through two main mechanisms:

  • Michael Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack from the side chains of cysteine, histidine, and lysine residues in proteins.[2][3]

  • Schiff Base Formation: The carbonyl group of this compound can react with primary amino groups, such as the ε-amino group of lysine residues or the N-terminal α-amino group of proteins, to form a Schiff base.[2][3][4] These adducts can be stabilized by reduction.

These reactions lead to an increase in the mass of the modified protein or DNA, which can be detected by mass spectrometry.

Quantitative Data Summary

The following tables summarize the expected mass shifts for this compound adducts and potential derivatizing agents. These values are crucial for setting up targeted mass spectrometry experiments.

Table 1: Mass Increments of this compound Adducts

Adduct TypeModificationTarget Residue/BaseMass Increment (Da)
Michael AdditionThis compoundCysteine, Histidine, Lysine132.0575
Schiff Base (unreduced)This compoundLysine114.0419
Schiff Base (reduced)This compound + 2HLysine116.0575

Table 2: Common Derivatization Reagents for Aldehyde Detection

ReagentAbbreviationUseMass Increment (Da)
2,4-DinitrophenylhydrazineDNPHForms stable hydrazones with carbonyls180.0334 (after loss of H₂O)
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylaminePFBHAForms stable oximes with carbonyls195.0101 (after loss of H₂O)
Biotin hydrazide-Allows for affinity enrichment of carbonylated proteins/peptides226.1124 (after loss of H₂O)

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general pathway of this compound-induced cellular damage and the experimental workflow for adduct detection.

G cluster_metabolism Metabolism cluster_cellular_targets Cellular Targets cluster_adduct_formation Adduct Formation cluster_cellular_response Cellular Response Felbamate Felbamate This compound This compound (Reactive Metabolite) Felbamate->this compound Bioactivation Proteins Proteins (Cys, His, Lys) This compound->Proteins Michael Addition, Schiff Base Formation DNA DNA (dG, dA) This compound->DNA Adduct Formation ProteinAdducts Protein Adducts Proteins->ProteinAdducts DNA_Adducts DNA Adducts DNA->DNA_Adducts CellularDysfunction Cellular Dysfunction ProteinAdducts->CellularDysfunction DNA_Adducts->CellularDysfunction Toxicity Hepatotoxicity, Aplastic Anemia CellularDysfunction->Toxicity

Caption: this compound formation and cellular damage pathway.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (e.g., Plasma, Tissue, Cells) Homogenization Homogenization/Lysis BiologicalSample->Homogenization ProteinPrecipitation Protein Precipitation/ DNA Isolation Homogenization->ProteinPrecipitation Reduction Reduction (optional, for Schiff bases) e.g., NaBH4 ProteinPrecipitation->Reduction EnzymaticDigestion Enzymatic Digestion (e.g., Trypsin for proteins, Nuclease P1 for DNA) Reduction->EnzymaticDigestion SPE Solid Phase Extraction (SPE) Cleanup EnzymaticDigestion->SPE LCMS LC-MS/MS Analysis SPE->LCMS DataAnalysis Data Analysis (Adduct Identification and Quantification) LCMS->DataAnalysis

Caption: Experimental workflow for this compound adduct detection.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific sample matrix and instrumentation.

Protocol 1: Detection of this compound-Protein Adducts

1. Sample Preparation

  • Tissue Samples: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Cell Samples: Lyse cells using sonication or a suitable lysis buffer.

  • Protein Precipitation: Precipitate proteins from the homogenate or lysate using a cold organic solvent like acetonitrile or acetone. Centrifuge to pellet the proteins and discard the supernatant.

  • Reduction (Optional): To stabilize Schiff base adducts, resuspend the protein pellet in a buffer containing a reducing agent such as sodium borohydride (NaBH₄). Incubate at room temperature.

  • Washing: Wash the protein pellet multiple times with a suitable solvent to remove excess reagents.

  • Protein Digestion: Resuspend the protein pellet in a denaturing buffer (e.g., containing urea or guanidine hydrochloride). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide. Dilute the sample to reduce the denaturant concentration and digest with trypsin overnight at 37°C.

2. Solid Phase Extraction (SPE) Cleanup

  • Acidify the digested peptide mixture with formic acid.

  • Condition a C18 SPE cartridge with methanol followed by an equilibration buffer (e.g., 0.1% formic acid in water).

  • Load the sample onto the cartridge.

  • Wash the cartridge with the equilibration buffer to remove salts and other hydrophilic impurities.

  • Elute the peptides with a solution containing a high percentage of organic solvent (e.g., 80% acetonitrile with 0.1% formic acid).

  • Dry the eluted peptides using a vacuum centrifuge and reconstitute in a small volume of mobile phase A for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reverse-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

  • Data Acquisition: Use a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions. Alternatively, for targeted analysis, use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to monitor for specific precursor-to-product ion transitions corresponding to this compound-modified peptides.

Protocol 2: Detection of this compound-DNA Adducts

1. DNA Isolation and Hydrolysis

  • Isolate DNA from tissue or cell samples using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol precipitation.

  • Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

2. Solid Phase Extraction (SPE) Cleanup

  • Use a C18 SPE cartridge to enrich for the more hydrophobic DNA adducts and remove the more polar unmodified nucleosides. The procedure is similar to the peptide cleanup described above.

3. LC-MS/MS Analysis

  • Chromatography: Separate the nucleosides on a C18 reverse-phase column.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with ESI.

  • Data Acquisition: Monitor for the neutral loss of the deoxyribose moiety (116.0474 Da) from the protonated nucleoside adducts during collision-induced dissociation. This is a characteristic fragmentation pattern for nucleoside adducts.[5] Use SRM or PRM to specifically target the expected m/z values of this compound-DNA adducts.

Data Analysis and Interpretation

  • Adduct Identification: Identify potential this compound-modified peptides or nucleosides by searching the acquired MS/MS data against a protein or DNA sequence database, respectively. Include the mass of this compound (132.0575 Da) as a variable modification.

  • Quantification: For quantitative analysis, use a stable isotope-labeled internal standard corresponding to the this compound adduct of interest. Spike the internal standard into the sample at the beginning of the sample preparation process. Calculate the concentration of the adduct based on the ratio of the peak areas of the analyte and the internal standard.

Conclusion

The detection and quantification of this compound adducts by mass spectrometry are essential for understanding the toxicology of felbamate and other compounds that can produce this reactive metabolite. The protocols outlined in this application note provide a framework for the analysis of this compound-protein and -DNA adducts in biological samples. While these methods are based on established principles for aldehyde adduct detection, optimization for specific applications is recommended. The use of high-resolution mass spectrometry and appropriate internal standards will ensure the accuracy and sensitivity required for meaningful biological insights.

References

Troubleshooting & Optimization

Technical Support Center: Atropaldehyde Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of atropaldehyde during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common laboratory-scale synthesis of this compound (3-hydroxy-2-phenylpropanal) starts from tropic acid. The synthesis generally involves two key steps: protection of the hydroxyl group of tropic acid, followed by the reduction of the carboxylic acid to an aldehyde. A subsequent dehydration step can yield 2-phenyl-2-propenal.

Q2: Why is my overall yield of this compound consistently low?

Low yields in this compound synthesis can stem from several factors. A primary cause is often the over-reduction of the intermediate tropic acid derivative to the corresponding alcohol (2-phenyl-1,3-propanediol). Additionally, inadequate protection of the hydroxyl group on tropic acid can lead to unwanted side reactions. Purification losses, especially if the aldehyde is unstable under the chosen conditions, can also significantly decrease the final yield. Careful monitoring of reaction conditions and purification steps is crucial.[1][2]

Q3: I am observing a significant amount of a byproduct with a higher polarity than this compound. What could it be?

A common, more polar byproduct is the corresponding carboxylic acid (the starting material, protected tropic acid) due to an incomplete reaction. Another possibility is the over-reduced product, 2-phenyl-1,3-propanediol, which has two hydroxyl groups, making it more polar than the target aldehyde.

Q4: How can I minimize the formation of the over-reduced alcohol byproduct?

To prevent over-reduction, it is critical to use a mild and selective reducing agent. For the reduction of an acyl chloride intermediate, a Rosenmund reduction with a poisoned palladium catalyst is a classic method.[3] Alternatively, using a sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), at low temperatures can selectively reduce the acyl chloride to the aldehyde without significant further reduction to the alcohol.[4][5][6]

Q5: What are suitable protecting groups for the hydroxyl group of tropic acid?

The hydroxyl group of tropic acid should be protected to prevent it from reacting with the reagents used to convert the carboxylic acid to an aldehyde. Common protecting groups for alcohols include acetyl (Ac), benzyl (Bn), or silyl ethers like tert-butyldimethylsilyl (TBDMS).[7][8] The choice of protecting group will depend on the specific reaction conditions of the subsequent steps, and it must be stable during the reduction and easily removable afterward.

Q6: My purified this compound seems to degrade upon storage. What are the recommended storage conditions?

Aldehydes, including this compound, can be susceptible to oxidation to the corresponding carboxylic acid and may also be prone to polymerization. For optimal stability, this compound should be stored under an inert atmosphere (nitrogen or argon), at low temperatures (in a refrigerator or freezer), and protected from light. The use of an antioxidant may also be considered for long-term storage.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of the starting tropic acid derivative 1. Inactive reducing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use a fresh batch of the reducing agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Extend the reaction time.
Formation of a significant amount of over-reduced alcohol 1. The reducing agent is too reactive. 2. The reaction temperature is too high. 3. Excess reducing agent was used.1. Switch to a milder reducing agent (e.g., LiAlH(Ot-Bu)₃ instead of LiAlH₄).[4][5][6] 2. Perform the reaction at a lower temperature (e.g., -78 °C). 3. Use a stoichiometric amount of the reducing agent and add it slowly to the reaction mixture.
Presence of deprotected starting material in the final product The protecting group is not stable under the reaction or workup conditions.Select a more robust protecting group that is stable to the reaction conditions. Ensure the workup procedure is compatible with the protecting group.[7][9]
Difficulty in purifying the final product 1. The product is unstable on silica gel. 2. The product co-elutes with impurities.1. Consider alternative purification methods such as distillation or formation of a bisulfite adduct followed by regeneration of the aldehyde. 2. Optimize the solvent system for column chromatography or switch to a different stationary phase.
Product decomposes during workup The aldehyde is sensitive to the pH or temperature of the workup.Perform the workup at low temperatures and use buffered solutions to control the pH. Minimize the exposure of the product to acidic or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of O-Acetyl Tropic Acid Chloride

This protocol describes the conversion of tropic acid to its acetylated acid chloride, a potential intermediate for this compound synthesis.

Materials:

  • Tropic acid

  • Acetyl chloride

  • Thionyl chloride or Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a stirred suspension of tropic acid (1.0 eq) in anhydrous DCM, add acetyl chloride (1.1 eq) at room temperature.

  • Add a catalytic amount of anhydrous DMF.

  • Stir the mixture at room temperature for 2-3 hours until the tropic acid is fully acetylated (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the conversion to the acid chloride is complete (can be monitored by IR spectroscopy - disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

  • Remove the solvent and excess reagents under reduced pressure to obtain the crude O-acetyl tropic acid chloride, which can be used in the next step without further purification.

Protocol 2: Reduction of O-Acetyl Tropic Acid Chloride to O-Acetyl this compound using Lithium Tri-tert-butoxyaluminum Hydride

This protocol outlines the selective reduction of the acid chloride to an aldehyde.

Materials:

  • O-Acetyl tropic acid chloride

  • Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the crude O-acetyl tropic acid chloride (1.0 eq) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of LiAlH(Ot-Bu)₃ (1.1 eq) in anhydrous THF.

  • Slowly add the LiAlH(Ot-Bu)₃ solution to the stirred acid chloride solution at -78 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude O-acetyl this compound.

Visualizations

Atropaldehyde_Synthesis_Workflow Figure 1: this compound Synthesis Workflow TropicAcid Tropic Acid ProtectedTropicAcid Protected Tropic Acid (e.g., O-Acetyl Tropic Acid) TropicAcid->ProtectedTropicAcid Protection (e.g., Acetyl Chloride) AcidChloride Protected Tropic Acid Chloride (e.g., O-Acetyl Tropic Acid Chloride) ProtectedTropicAcid->AcidChloride Activation (e.g., Oxalyl Chloride) Protectedthis compound Protected this compound (e.g., O-Acetyl this compound) AcidChloride->Protectedthis compound Selective Reduction (e.g., LiAlH(Ot-Bu)₃) This compound This compound Protectedthis compound->this compound Deprotection

Caption: this compound Synthesis Workflow

Troubleshooting_Logic Figure 2: Troubleshooting Logic for Low Yield LowYield Low Yield Observed CheckStartingMaterial Check Starting Material Purity LowYield->CheckStartingMaterial CheckReagents Verify Reducing Agent Activity LowYield->CheckReagents AnalyzeByproducts Analyze Byproducts (TLC, GC-MS) LowYield->AnalyzeByproducts PurificationLoss Check for Purification Losses LowYield->PurificationLoss OverReduction Over-reduction to Alcohol? AnalyzeByproducts->OverReduction IncompleteReaction Incomplete Reaction? AnalyzeByproducts->IncompleteReaction OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) OverReduction->OptimizeConditions Yes IncompleteReaction->OptimizeConditions Yes

Caption: Troubleshooting Logic for Low Yield

References

Atropaldehyde Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues and potential degradation products of atropaldehyde. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as 2-phenylpropenal, is an α,β-unsaturated aldehyde. It is a known metabolite of the anticonvulsant drug felbamate and is recognized for its high reactivity.[1] This reactivity, characteristic of α,β-unsaturated aldehydes, is a primary reason for its stability concerns. These compounds are susceptible to various reactions that can lead to degradation, potentially impacting experimental outcomes, product purity, and safety assessments.

Q2: What are the primary degradation pathways for this compound?

While specific studies on this compound's degradation pathways are limited, based on its chemical structure and data from analogous α,β-unsaturated aldehydes like cinnamaldehyde, acrolein, and crotonaldehyde, the two primary degradation pathways are:

  • Oxidation: The aldehyde group is prone to oxidation, which would convert this compound into its corresponding carboxylic acid, 2-phenylpropenoic acid (atropic acid). Further oxidative cleavage of the double bond could lead to the formation of smaller aromatic compounds like benzaldehyde and benzoic acid. Studies on cinnamaldehyde have shown it oxidizes to cinnamic acid, especially in the presence of air and light.[2][3]

  • Polymerization: Like many unsaturated aldehydes, this compound has the potential to polymerize.[4][5] This can be initiated by exposure to light, heat, oxygen, or the presence of acidic or basic impurities. The polymerization of acrolein, for instance, is a well-documented phenomenon.[4]

Q3: What are the likely degradation products of this compound?

Based on the degradation pathways of similar compounds, the following are potential degradation products of this compound:

Potential Degradation ProductFormation Pathway
Atropic Acid (2-phenylpropenoic acid)Oxidation of the aldehyde group
BenzaldehydeOxidative cleavage of the C=C double bond
Benzoic AcidOxidation of benzaldehyde
This compound PolymersPolymerization of the vinyl group
Michael AdductsReaction with nucleophiles (e.g., from solvents or other reagents)

Troubleshooting Guide

Issue 1: Inconsistent results or loss of this compound potency in solution.

  • Possible Cause: Degradation of this compound due to improper storage or handling of solutions. This compound is susceptible to oxidation and polymerization.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of high-purity, peroxide-free solvents. Aldehydes can be sensitive to trace impurities in solvents.

    • Inert Atmosphere: Prepare and store this compound solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation and photo-initiated polymerization.[2]

    • Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) to slow down degradation reactions.

    • Fresh Preparation: Prepare solutions fresh before use whenever possible. A study on cinnamaldehyde in blood showed a half-life of only 9 minutes at room temperature due to rapid oxidation and other reactions.[6]

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.

  • Possible Cause: Formation of degradation products during sample preparation, storage, or the analytical run itself.

  • Troubleshooting Steps:

    • Peak Identification: Attempt to identify the unknown peaks using LC-MS to compare their mass with potential degradation products (see table above).

    • Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help in confirming the identity of the unknown peaks.

    • Method Specificity: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact this compound from all potential degradation products.[7][8][9]

    • Sample Matrix Effects: Investigate if components of the sample matrix are reacting with this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[10][11]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • Buffer solutions (pH 4, 7, and 9)

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 8 hours. Neutralize a sample with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store solid this compound and a solution of this compound (1 mg/mL in acetonitrile/water) at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in acetonitrile/water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (this compound in solvent, unstressed), using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and to obtain UV spectra of the parent drug and any degradation products.

  • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a reversed-phase HPLC method capable of separating this compound from its potential degradation products.[12][13]

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a wavelength determined from the UV spectrum of this compound).

  • Injection Volume: 10 µL.

2. Method Development and Validation:

  • Inject a mixture of the stressed samples from the forced degradation study to evaluate the method's ability to separate the degradation products from the parent this compound peak.

  • Optimize the gradient, mobile phase composition, and other parameters as needed to achieve adequate resolution (Rs > 1.5) between all peaks.

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2][14]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) This compound->acid base Base Hydrolysis (0.1M NaOH, RT) This compound->base oxidation Oxidation (3% H₂O₂, RT) This compound->oxidation thermal Thermal (80°C) This compound->thermal photo Photolytic (ICH Q1B) This compound->photo hplc Stability-Indicating HPLC-PDA/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (Peak Purity, Identification) hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway This compound This compound oxidation_path Oxidation This compound->oxidation_path polymerization_path Polymerization This compound->polymerization_path michael_path Michael Addition This compound->michael_path atropic_acid Atropic Acid oxidation_path->atropic_acid benzaldehyde Benzaldehyde oxidation_path->benzaldehyde polymer Polymer polymerization_path->polymer adduct Michael Adduct michael_path->adduct

Caption: Potential degradation pathways of this compound.

References

Troubleshooting atropaldehyde quantification in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for atropaldehyde quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery and quantification of this compound-related metabolites from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify directly in biological samples?

A1: this compound (also known as 2-phenylpropenal) is a reactive α,β-unsaturated aldehyde. It is not an administered drug but rather a toxic metabolite of the antiepileptic drug felbamate (FBM).[1] Its high reactivity and instability make direct quantification in biological matrices like plasma or urine extremely challenging. The aldehyde group readily reacts with endogenous molecules such as proteins and glutathione, leading to rapid degradation and making it unlikely to be detected in its free form.[1]

Q2: If this compound is too unstable to measure, what should I be quantifying instead?

A2: Due to its instability, the standard analytical approach is to quantify more stable, downstream metabolites that serve as reliable biomarkers of this compound formation. Evidence of in vivo this compound formation has been confirmed by identifying its N-acetyl-cysteine conjugates (mercapturic acids) in patient urine.[2] Therefore, validated methods focus on quantifying these this compound-derived mercapturic acids to assess the metabolic load and potential for toxicity.[2][3]

Q3: My sample collection involves a delay before freezing. How might this affect my results?

A3: Delays between sample collection and freezing at -80°C can significantly impact metabolite stability.[4] For general metabolites in plasma and urine, processing delays, especially at room temperature, can alter their profiles.[5] this compound's precursor, 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one (CCMF), has a half-life of only 2.8 to 3.6 hours in buffer at 37°C.[6] This indicates that related metabolites are highly labile. To ensure integrity, samples should be processed and frozen as quickly as possible. If immediate freezing is not possible, samples should be kept on ice (approx. 4°C).

Q4: What is a matrix effect and how can I know if it's affecting my this compound metabolite assay?

A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the biological sample.[1] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification.[1] You can assess matrix effects by comparing the signal of an analyte spiked into an extracted blank matrix sample to the signal of the analyte in a neat solution. A significant difference indicates the presence of matrix effects.

Q5: How can I mitigate matrix effects in my LC-MS/MS assay?

A5: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS). The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate correction. Other strategies include improving sample cleanup procedures (e.g., using solid-phase extraction instead of protein precipitation), modifying chromatographic conditions to separate the analyte from interfering matrix components, or simply diluting the sample.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Conjugates 1. Analyte Degradation: The conjugates may be unstable during sample collection, storage, or processing (e.g., multiple freeze-thaw cycles, extended time at room temperature).[5][7] 2. Inefficient Extraction: The chosen sample preparation method (e.g., protein precipitation, liquid-liquid extraction) may not efficiently recover the polar mercapturic acid conjugates. 3. Suboptimal MS/MS Parameters: Incorrect precursor/product ion transitions (MRMs) or insufficient collision energy.1. Ensure rapid sample processing and storage at -80°C. Minimize freeze-thaw cycles by aliquoting samples after the first thaw.[4][7] 2. Develop and validate a solid-phase extraction (SPE) method tailored for polar acidic metabolites. 3. Optimize MS/MS parameters using an authentic chemical standard of the target mercapturic acid conjugate.
High Signal Variability Between Replicates 1. Inconsistent Sample Preparation: Manual extraction steps can introduce variability. Pipetting errors are a common source of imprecision. 2. Matrix Effects: Significant and variable ion suppression or enhancement between different lots of biological matrix. 3. Injection Volume Inconsistency: Issues with the autosampler.1. Use an automated sample preparation system if available. Ensure pipettes are properly calibrated. Incorporate a stable isotope-labeled internal standard early in the workflow to correct for variability.[8] 2. Evaluate matrix effects across multiple lots of blank matrix. Improve sample cleanup to remove interfering components. 3. Use an internal standard to normalize for injection volume differences.[9]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Column Overload: Injecting too much analyte or matrix components. 2. Secondary Interactions: The analyte may be interacting with active sites on the column packing material or hardware. 3. Inappropriate Mobile Phase: The pH or organic content of the mobile phase may not be optimal for the analyte's chemical properties.1. Dilute the final extract before injection. 2. Use a column with high-purity silica and end-capping (e.g., a modern C18 or Phenyl column). Adding a small amount of a competing agent to the mobile phase may help. 3. Adjust the mobile phase pH to ensure the analyte (an acid) is consistently in its ionized or non-ionized form. Optimize the gradient elution profile.
Unexpected Peaks or High Background 1. Contamination: Contamination from solvents, collection tubes, or lab equipment. 2. Co-eluting Isobaric Interferences: Other endogenous metabolites or drug metabolites may have the same mass and fragmentation pattern as your target analyte. 3. Carryover: Insufficient rinsing of the autosampler needle and injection port between runs.1. Analyze solvent blanks to identify sources of contamination. Use high-purity (LC-MS grade) solvents and reagents. 2. Improve chromatographic resolution to separate the interference from the analyte. Select more specific and unique MRM transitions if possible. 3. Optimize the autosampler wash sequence, using a strong organic solvent.

Visualized Workflows and Pathways

cluster_0 Metabolic Pathway of Felbamate to this compound Conjugates FBM Felbamate (FBM) Metabolite1 Aldehyde Carbamate (Unstable Intermediate) FBM->Metabolite1 Metabolism ATPAL This compound (ATPAL) (Reactive Metabolite) Metabolite1->ATPAL Spontaneous Elimination Conjugate This compound-GSH Conjugate ATPAL->Conjugate Conjugation GSH Glutathione (GSH) GSH->Conjugate MercapturicAcid Mercapturic Acid (Stable Biomarker) Conjugate->MercapturicAcid Further Metabolism

Caption: Metabolic activation of Felbamate to the stable mercapturic acid biomarker.

cluster_1 General LC-MS/MS Troubleshooting Workflow Problem Poor Analytical Result (e.g., Low Signal, High Variability) CheckSample Sample Handling & Stability - Stored at -80°C? - Freeze/Thaw Cycles Minimized? Problem->CheckSample CheckPrep Sample Preparation - Extraction Recovery? - IS Added Correctly? Problem->CheckPrep CheckLC LC Separation - Peak Shape? - Retention Time Stable? Problem->CheckLC CheckMS MS Detection - MRM Transitions Correct? - Matrix Effects Assessed? Problem->CheckMS Solution Implement Corrective Action (e.g., Re-optimize Method, Re-extract Samples) CheckSample->Solution CheckPrep->Solution CheckLC->Solution CheckMS->Solution

Caption: A logical workflow for troubleshooting bioanalytical issues.

Experimental Protocols

Representative Protocol: Quantification of Felbamate in Human Plasma by LC-MS/MS

This protocol for the parent drug, felbamate, serves as a strong starting point for developing a method for its metabolites. The core techniques of protein precipitation and reversed-phase chromatography are broadly applicable.

1. Materials and Reagents

  • Felbamate analytical standard

  • Stable isotope-labeled internal standard (e.g., Carisoprodol, as a non-labeled IS example)[10]

  • Human plasma with K2EDTA as anticoagulant

  • LC-MS grade acetonitrile and water

  • LC-MS grade formic acid

2. Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions The following table summarizes the instrumental conditions for felbamate analysis, which can be adapted for its metabolites.[10]

Parameter Condition
LC System UPLC or HPLC System
Column XBridge Phenyl, 2.5 µm, 4.6 mm x 50 mm[10]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min (example)
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Felbamate) m/z 239 → 117[10]
MRM Transition (IS - Carisoprodol) m/z 261 → 176[10]

4. Method Validation Considerations

  • Specificity: Analyze at least six different lots of blank plasma to ensure no endogenous peaks interfere with the analyte or internal standard.

  • Linearity: Prepare a calibration curve over the expected concentration range (e.g., 2.5 to 500 ng/mL).[10]

  • Accuracy & Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to assess intra- and inter-day accuracy and precision.

  • Recovery & Matrix Effect: Evaluate the efficiency of the extraction and the impact of the biological matrix on analyte signal.

  • Stability: Perform freeze-thaw, short-term (bench-top), and long-term storage stability tests to ensure analyte integrity under typical laboratory conditions.

References

Atropaldehyde Technical Support Center: Preventing Polymerization During Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for atropaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound, with a primary focus on preventing its polymerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound (2-phenylpropenal) is an α,β-unsaturated aromatic aldehyde. Its structure, featuring a conjugated system with a vinyl group and an aldehyde, makes it highly susceptible to polymerization. This reactivity is due to the electron-deficient β-carbon, which is vulnerable to nucleophilic attack, and the potential for free-radical chain-growth reactions across the double bond.

Q2: What are the visible signs of this compound polymerization?

Users should be vigilant for the following indicators of polymerization:

  • Increased Viscosity: The sample may become noticeably thicker or more viscous.

  • Precipitation: Formation of a solid, white or off-white precipitate is a clear sign of polymer formation.

  • Discoloration: The solution may develop a yellow or brownish tint.

  • Cloudiness: A loss of clarity in the solution can indicate the initial stages of polymer formation.

Q3: What is the likely mechanism of this compound polymerization during storage?

While specific kinetic studies on this compound are limited, its polymerization is likely to proceed via a free-radical mechanism , similar to other vinyl monomers like styrene and acrylates. This process can be initiated by exposure to heat, light (UV radiation), or the presence of radical-generating impurities. The polymerization involves three main stages: initiation, propagation, and termination. Cationic and anionic polymerization are also possible but are generally less common under typical storage conditions unless acidic or basic contaminants are present.

Q4: How can I prevent this compound from polymerizing during storage?

To ensure the stability of this compound, a combination of chemical inhibition and proper storage conditions is crucial. The following are best practices:

  • Chemical Inhibition: The addition of a suitable inhibitor is the most effective method.

  • Controlled Temperature: Storage at low temperatures significantly reduces the rate of polymerization.

  • Inert Atmosphere: Storing under an inert gas minimizes oxidation and potential side reactions.

  • Light Protection: this compound should be protected from light to prevent photochemical initiation of polymerization.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Cloudiness or slight precipitation observed after a short storage period. - Insufficient inhibitor concentration.- Exposure to elevated temperatures or light.- Add a small amount of a recommended inhibitor (e.g., MEHQ or HQ) and gently agitate.- Ensure storage in a refrigerator or freezer, protected from light.
Significant increase in viscosity or formation of a solid mass. - Advanced polymerization has occurred.- Complete depletion of the inhibitor.- The product is likely unusable and should be disposed of according to safety guidelines.- For future batches, increase the inhibitor concentration and strictly adhere to storage protocols.
Discoloration (yellowing) of the this compound solution. - Oxidation of this compound or the inhibitor.- Presence of impurities.- While slight discoloration may not always indicate significant polymerization, it is a sign of degradation. Analyze a small sample for purity.- Purge the container with an inert gas (nitrogen or argon) before sealing.

Experimental Protocols & Data

Recommended Storage Conditions

For optimal stability, this compound should be stored with a chemical inhibitor under controlled environmental conditions.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows down the rate of thermally initiated polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and reactions with atmospheric moisture.
Light Exposure Amber vial or opaque containerProtects against photochemically induced polymerization.[1]
Inhibitor MEHQ or HydroquinoneScavenges free radicals to prevent the initiation of polymerization.[2][3]
Inhibitor Recommendations

Phenolic compounds are effective free-radical scavengers and are commonly used to stabilize unsaturated monomers.

InhibitorRecommended Concentration (ppm)Notes
4-Methoxyphenol (MEHQ) 100 - 500Often preferred due to its lower toxicity compared to hydroquinone. Its efficacy is enhanced in the presence of trace oxygen.
Hydroquinone (HQ) 100 - 500A highly effective inhibitor.[2][3] Like MEHQ, it works synergistically with oxygen.

Experimental Protocol: Addition of Inhibitor to this compound

  • Preparation: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Inhibitor Stock Solution: Prepare a stock solution of the chosen inhibitor (MEHQ or HQ) in a compatible, dry solvent (e.g., diethyl ether or the solvent in which the this compound is dissolved). A concentration of 1-10 mg/mL is typically convenient.

  • Calculation: Determine the volume of the inhibitor stock solution required to achieve the target concentration (e.g., 200 ppm) in your volume of this compound.

  • Addition: Add the calculated volume of the inhibitor stock solution to the this compound.

  • Mixing: Gently swirl or stir the mixture to ensure homogeneous distribution of the inhibitor.

  • Inerting and Storage: Purge the headspace of the storage container with nitrogen or argon before sealing. Store the container at the recommended low temperature and protected from light.

Analytical Method for Monitoring this compound Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to assess the purity of this compound and detect the presence of polymers or degradation products.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume (e.g., 1 µL) of a diluted this compound sample.

  • Temperature Program:

    • Initial Temperature: 50-70 °C

    • Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold at the final temperature for several minutes.

  • MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Data Interpretation:

  • The this compound monomer will produce a characteristic peak with a specific retention time and mass spectrum.

  • Polymeric material, being non-volatile, will not elute and may remain in the injector or at the head of the column. This can be observed as a gradual fouling of the system.

  • Volatile degradation products or impurities will appear as separate peaks in the chromatogram.

Visualizations

Atropaldehyde_Polymerization_Prevention Logical Workflow for this compound Storage cluster_storage Storage Conditions cluster_inhibition Chemical Inhibition Temp Low Temperature (2-8 °C) Atmosphere Inert Atmosphere (Nitrogen/Argon) Temp->Atmosphere Step 3 Polymerization Polymerization Light Light Protection (Amber Vial) Atmosphere->Light Step 4 Stable_this compound Stable this compound (Long-term Storage) Light->Stable_this compound Inhibitor Add Inhibitor (e.g., MEHQ, HQ) Inhibitor->Temp Step 2 This compound Fresh this compound This compound->Inhibitor Step 1 This compound->Polymerization Uncontrolled Conditions

Caption: Workflow for preventing this compound polymerization.

Free_Radical_Inhibition Mechanism of Free-Radical Inhibition Initiator Initiator (Heat, Light, Impurity) Radical Free Radical (R•) Initiator->Radical Generates Monomer This compound Monomer Radical->Monomer Attacks Inhibitor Inhibitor (e.g., Hydroquinone) Radical->Inhibitor Reacts with Growing_Chain Growing Polymer Chain (P•) Monomer->Growing_Chain Forms Growing_Chain->Monomer Propagates Growing_Chain->Growing_Chain Terminates to form Polymer Stable Polymer Growing_Chain->Polymer Growing_Chain->Inhibitor Reacts with Inactive_Species Inactive Species Inhibitor->Inactive_Species Forms

Caption: How inhibitors stop free-radical polymerization.

References

Minimizing side reactions in atropaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and overcome common challenges in the synthesis of atropaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during this compound synthesis in a question-and-answer format.

Issue 1: Low Yield of this compound and Incomplete Reaction

Q1: My reaction to synthesize this compound has a low yield, and analysis shows a significant amount of unreacted starting materials. How can I improve the conversion?

A1: Low conversion in this compound synthesis can stem from several factors related to reaction conditions and reagent stoichiometry. Here are key areas to troubleshoot:

  • Reaction Temperature: The temperature is a critical parameter. For many condensation and coupling reactions, insufficient heat can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and decomposition. It is crucial to maintain the optimal temperature range for the specific synthetic route employed.

  • Catalyst Activity and Loading: If your synthesis is catalyst-dependent (e.g., acid or base-catalyzed aldol-type condensation), ensure the catalyst is fresh and active. The catalyst loading should be optimized; too little may result in incomplete conversion, while too much can sometimes lead to an increase in side product formation.

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants. For instance, in a Wittig reaction to produce this compound, an insufficient amount of the ylide will leave unreacted benzaldehyde. Conversely, a large excess of one reagent may complicate purification.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.

  • Mixing: Ensure efficient stirring, especially in heterogeneous reactions, to maximize the contact between reactants.

Issue 2: Formation of Polymeric Byproducts

Q2: My final product contains a significant amount of insoluble, sticky, or high-molecular-weight material, which I suspect is a polymer of this compound. How can I prevent this?

A2: this compound, as an α,β-unsaturated aldehyde, is susceptible to polymerization, especially under acidic or basic conditions, or upon exposure to heat and light. Minimizing polymer formation is crucial for obtaining a pure product with a good yield.

  • Temperature Control: Maintain the lowest effective temperature during the reaction and purification steps. High temperatures can initiate polymerization.

  • Use of Polymerization Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture and during purification (e.g., distillation) to suppress polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated polymerization.

  • Minimize Reaction and Work-up Time: Prolonged exposure to reaction conditions or extended work-up procedures can increase the likelihood of polymerization.

  • Purification Strategy: When purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. Adding an inhibitor to the distillation flask is also a good practice.

Issue 3: Presence of Aldol Condensation Side Products

Q3: I am using a base-catalyzed route to synthesize this compound, and I am observing side products with higher molecular weights than my target molecule. Could this be due to aldol condensation?

A3: Yes, self-condensation of this compound via an aldol reaction is a common side reaction, particularly under basic conditions. This compound possesses acidic α-hydrogens on the methyl group, which can be deprotonated by a base to form an enolate. This enolate can then attack another molecule of this compound.

To minimize aldol condensation:

  • Choice of Base: Use a milder base or a stoichiometric amount of a non-nucleophilic base. Strong bases like sodium hydroxide can aggressively promote self-condensation.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to disfavor the kinetics of the self-condensation reaction.

  • Controlled Addition: If this compound is being formed in situ, ensure that its concentration remains low to reduce the probability of self-reaction. In a crossed aldol reaction, slowly add the precursor that forms the enolate to the other carbonyl component.

  • Reaction Time: As with polymerization, shorter reaction times are preferable.

Issue 4: Oxidation of this compound to Atropic Acid

Q4: My product is contaminated with a carboxylic acid, likely atropic acid. What causes this and how can I avoid it?

A4: Aldehydes are prone to oxidation to the corresponding carboxylic acids, especially when exposed to air (oxygen).

  • Inert Atmosphere: The most effective way to prevent oxidation is to perform the synthesis and work-up under an inert atmosphere of nitrogen or argon.

  • Solvent Purity: Ensure that solvents are free of peroxides, which can act as oxidants.

  • Storage: Store the purified this compound under an inert atmosphere and at a low temperature to prevent slow oxidation over time.

Frequently Asked Questions (FAQs)

Q: What are the common synthetic routes for this compound?

A: this compound can be synthesized through several routes, including:

  • Wittig Reaction: Reaction of benzaldehyde with the phosphorus ylide derived from ethyltriphenylphosphonium bromide.

  • Aldol-type Condensation: A crossed aldol condensation between benzaldehyde and propionaldehyde, or between phenylacetaldehyde and formaldehyde.

  • Oxidation of 2-phenyl-2-propen-1-ol: Oxidation of the corresponding allylic alcohol.

Q: What is a reliable method for purifying crude this compound?

A: Purification of this compound can be challenging due to its reactivity. Common methods include:

  • Vacuum Distillation: This is often the preferred method to purify the liquid product, as it allows for purification at a lower temperature, reducing the risk of polymerization and degradation. The use of a polymerization inhibitor is recommended.

  • Column Chromatography: Chromatography on silica gel can be effective for removing non-volatile impurities.[1] A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used.[1] However, prolonged contact with silica gel (which can be slightly acidic) may cause degradation, so it should be performed relatively quickly.

  • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can be filtered off from impurities.[1] The aldehyde can then be regenerated by treatment with a base.[1] This method is effective for separating the aldehyde from non-carbonyl compounds.

Q: How can I remove triphenylphosphine oxide after a Wittig reaction?

A: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product. Methods for its removal include:

  • Crystallization: If this compound is a liquid and the reaction solvent is non-polar (like diethyl ether or hexanes), triphenylphosphine oxide may precipitate out upon cooling and can be removed by filtration.

  • Column Chromatography: As mentioned above, silica gel chromatography is effective at separating the more polar triphenylphosphine oxide from the less polar this compound.

  • Extraction: In some cases, careful extraction procedures can be used to separate the two compounds based on their differing solubilities.

Quantitative Data Summary

The following tables provide representative data for reaction conditions that can be adapted for this compound synthesis.

Table 1: Representative Conditions for Wittig Synthesis of α,β-Unsaturated Aldehydes

ParameterConditionPurpose
Ylide PrecursorEthyltriphenylphosphonium BromideSource of the C2 unit
Basen-Butyllithium, Sodium HydrideDeprotonation to form the ylide
AldehydeBenzaldehydeSource of the phenyl group
SolventTetrahydrofuran (THF), Diethyl EtherAnhydrous, aprotic solvent
Temperature-78 °C to Room TemperatureControl of ylide formation and reaction
Typical Yield60-85%Varies with specific substrate and conditions

Table 2: Representative Conditions for Base-Catalyzed Aldol Condensation

ParameterConditionPurpose
Carbonyl 1BenzaldehydeElectrophile
Carbonyl 2PropionaldehydeNucleophile (forms enolate)
BaseNaOH, KOH, LDACatalyst for enolate formation
SolventEthanol, Water, THFProtic or aprotic solvent
Temperature0 °C to 50 °CTo control reaction rate and side reactions
Typical Yield40-75%Highly dependent on conditions to minimize self-condensation

Experimental Protocols

Protocol 1: Illustrative Wittig Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be performed in a fume hood with appropriate personal protective equipment.

  • Ylide Formation:

    • Suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at this temperature for 1 hour.

  • Reaction with Benzaldehyde:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to obtain pure this compound.

Protocol 2: Purification of an Aldehyde via Bisulfite Adduct Formation

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable solvent (e.g., ethanol).

    • Prepare a saturated solution of sodium bisulfite in water.

    • Add the sodium bisulfite solution to the aldehyde solution and stir vigorously. A white precipitate of the bisulfite adduct should form. The reaction may take several hours.

  • Isolation:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with ethanol and then diethyl ether to remove organic impurities.

  • Regeneration of Aldehyde:

    • Suspend the purified bisulfite adduct in water.

    • Slowly add a saturated solution of sodium bicarbonate or a 10% sodium hydroxide solution with stirring until the evolution of gas ceases and the solid dissolves.

    • Extract the regenerated this compound with diethyl ether (3x).

    • Wash the combined organic layers with water, then brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification start Reactants & Solvent reaction Reaction under Inert Atmosphere start->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate Crude Product drying->concentrate purify Vacuum Distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product check_temp Optimize Temperature start->check_temp check_reagents Verify Stoichiometry & Reagent Purity start->check_reagents check_time Optimize Reaction Time start->check_time polymer Polymer Formation? start->polymer aldol Aldol Side Products? polymer->aldol No sol_polymer Lower Temp, Add Inhibitor polymer->sol_polymer Yes oxidation Oxidation to Acid? aldol->oxidation No sol_aldol Lower Temp, Milder Base aldol->sol_aldol Yes sol_oxidation Use Inert Atmosphere oxidation->sol_oxidation Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Overcoming poor solubility of atropaldehyde in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atropaldehyde Solubility

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as 2-phenylpropenal, is an aromatic aldehyde with the chemical formula C₉H₈O.[1][2] Its structure, characterized by a phenyl group and an α,β-unsaturated aldehyde, contributes to its hydrophobic nature and consequently, poor solubility in aqueous solutions. This low solubility can be a significant hurdle in various experimental settings, particularly in biological assays and preclinical studies where aqueous buffer systems are required, potentially leading to challenges in achieving desired concentrations and ensuring bioavailability.[3][4]

Q2: What are the key physical properties of this compound influencing its solubility?

A2: Understanding the physicochemical properties of this compound is crucial for developing effective solubilization strategies. Key parameters are summarized in the table below. The positive LogP value indicates its preference for lipidic environments over aqueous ones, underlining its hydrophobicity.

PropertyValueReference
Molecular FormulaC₉H₈O[1][2]
Molecular Weight132.16 g/mol [2][5]
Melting Point38-40 °C[1][2]
Boiling Point260 °C at 760 mmHg[1][2]
XLogP3 / LogP1.9[1][2]
PSA (Polar Surface Area)17.1 Ų[1]

Q3: What are the primary strategies for solubilizing poorly water-soluble compounds like this compound?

A3: Several well-established techniques can be employed to enhance the aqueous solubility of hydrophobic compounds.[3] The most common approaches include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution can significantly increase the solubility of nonpolar molecules.[4][6]

  • Employing Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic molecules, effectively increasing their apparent solubility.[7][8]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can host "guest" molecules like this compound, forming a complex with a hydrophilic exterior, thereby enhancing water solubility.[3][9][10]

  • pH Modification: While this compound itself is not ionizable, this strategy is effective for acidic or basic compounds.[3]

  • Advanced Formulations: Techniques like creating solid dispersions or lipid-based formulations are also powerful methods, often used in later-stage drug development.[3][11]

Troubleshooting Guides

Issue 1: Preparing a Concentrated Stock Solution of this compound

Problem: I am unable to dissolve this compound directly in my aqueous buffer (e.g., PBS) to create a concentrated stock solution for my experiments.

Solution Workflow:

The recommended approach is to first dissolve this compound in a minimal amount of an organic co-solvent before diluting it into the final aqueous medium.

G cluster_start Step 1: Initial Dissolution cluster_dilution Step 2: Dilution into Aqueous Medium cluster_outcome Step 3: Final Outcome & Troubleshooting start Weigh this compound Powder cosolvent Select an Organic Co-solvent (e.g., DMSO, Ethanol) start->cosolvent dissolve Dissolve powder in a minimal volume of the chosen co-solvent to create a high-concentration primary stock. cosolvent->dissolve dilute Perform serial or single dilutions of the primary stock into your final aqueous buffer (e.g., PBS, cell media). dissolve->dilute vortex Vortex or mix thoroughly after dilution. dilute->vortex observe Observe for any precipitation. vortex->observe clear_solution Result: Clear, usable working solution. observe->clear_solution No precipitation Issue: Precipitation Occurs observe->precipitation Yes troubleshoot Troubleshoot: 1. Decrease final concentration. 2. Increase co-solvent percentage (check experimental tolerance). 3. Try an alternative solubilization method. precipitation->troubleshoot

Experimental Protocol: Preparation of a 10 mM this compound Stock in 10% DMSO (v/v) Aqueous Solution

  • Objective: To prepare a 10 mM stock solution of this compound that is soluble and suitable for further dilution in aqueous experimental media.

  • Materials:

    • This compound (MW: 132.16 g/mol )

    • Dimethyl sulfoxide (DMSO), ACS grade or higher

    • Sterile, purified water or desired aqueous buffer (e.g., PBS)

    • Sterile microcentrifuge tubes or vials

    • Calibrated pipettes

  • Procedure:

    • Primary Stock Preparation: Weigh out 1.32 mg of this compound and place it into a sterile vial.

    • Add 10 µL of 100% DMSO to the vial. Vortex vigorously until the this compound is completely dissolved. This creates a 1 M primary stock solution.

    • Working Stock Preparation: In a separate tube, add 90 µL of your desired aqueous buffer (e.g., PBS).

    • Add 10 µL of the 1 M primary stock solution from step 2 to the 90 µL of buffer.

    • Vortex the solution thoroughly until it is clear and homogenous. This yields a final 100 µL solution of 100 mM this compound in 10% DMSO.

    • Final Dilution: This 100 mM stock can now be further diluted into your experimental medium. For example, adding 10 µL of this stock to 990 µL of medium will result in a 1 mM solution with a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Notes:

    • Always add the concentrated DMSO stock to the aqueous solution (and not the other way around) while mixing to minimize the risk of precipitation.[12][13]

    • The final concentration of the co-solvent should be kept as low as possible and tested for its effect on the specific experimental system (e.g., cell viability, enzyme activity).[14]

Issue 2: Compound Precipitates in Cell Culture Media

Problem: My this compound solution appears clear initially, but forms a precipitate when I add it to my cell culture media, which contains proteins and salts.

Solution Workflow:

Precipitation in complex biological media is common for hydrophobic compounds. The issue often arises from the compound's low solubility limit being exceeded. Using an encapsulation agent like a cyclodextrin can dramatically improve solubility and stability in such media.

G cluster_cosolvent Co-solvent Path cluster_cyclodextrin Alternative Path: Encapsulation start Precipitation of this compound in Cell Culture Media decision Is the final co-solvent concentration already at its maximum tolerable limit? start->decision increase_cosolvent Increase co-solvent % slightly. decision->increase_cosolvent No use_cd Utilize an inclusion complexing agent such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD). decision->use_cd Yes retest Retest for precipitation and perform toxicity controls. increase_cosolvent->retest retest->decision If precipitation persists protocol Follow protocol to form This compound/HP-β-CD complex. use_cd->protocol stable_solution Result: A stable aqueous stock with significantly higher solubility. protocol->stable_solution

Experimental Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To prepare a highly water-soluble inclusion complex of this compound with HP-β-CD. Cyclodextrins encapsulate the hydrophobic drug in their core, presenting a hydrophilic exterior to the aqueous solvent.[9][10][15]

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Purified water or buffer

    • Magnetic stirrer and stir bar

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 40% w/v in water). Warm the solution slightly (to ~40°C) and stir until the HP-β-CD is fully dissolved.

    • Add this compound: Add an excess amount of this compound powder to the HP-β-CD solution. A 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

    • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • Equilibration & Filtration: After stirring, allow the solution to equilibrate for a few hours. You will likely see some undissolved this compound.

    • Remove the undissolved compound by filtering the solution through a 0.22 µm syringe filter.

    • Quantification: The clear filtrate is your saturated solution of the this compound/HP-β-CD complex. The concentration of this compound in this stock solution must be determined analytically using a method like HPLC-UV.

  • Notes:

    • This method is known as the phase solubility technique and is a standard way to assess the solubilizing capacity of cyclodextrins.[16]

    • The resulting stock solution can be stored at 4°C and diluted as needed for experiments. The complex is generally stable and less likely to precipitate upon dilution into complex media compared to co-solvent-based stocks.[17]

Issue 3: Low or Inconsistent Results in Biological Assays

Problem: I'm getting variable or lower-than-expected activity in my cell-based or enzymatic assays, which I suspect is due to poor solubility or precipitation at the final concentration.

Solution: Using a surfactant-based approach can help maintain the compound's solubility and availability in the assay medium. Surfactants form micelles that keep hydrophobic drugs dispersed.[7][8][18]

Quantitative Data: Comparison of Solubilization Methods

The following table provides a hypothetical comparison of achievable this compound concentrations using different methods. Actual values must be determined experimentally.

Solubilization MethodVehicle CompositionMax Achievable Concentration (Hypothetical)Key Considerations
Aqueous Buffer PBS, pH 7.4< 0.1 mg/mLVery low solubility, not practical for most studies.
Co-solvent 10% DMSO in PBS1-2 mg/mLPotential for precipitation on dilution; vehicle toxicity.[3]
Surfactant 1% Tween® 80 in Water2-5 mg/mLMicelle formation; potential for biological interference.[8]
Cyclodextrin 40% HP-β-CD in Water> 10 mg/mLForms true solution; generally low toxicity.[9][19]

Experimental Protocol: Formulation with a Non-ionic Surfactant (Tween® 80)

  • Objective: To prepare a micellar solution of this compound using Tween® 80 to improve its apparent aqueous solubility and prevent precipitation during assays.

  • Materials:

    • This compound

    • Tween® 80 (Polysorbate 80)

    • Purified water or buffer

    • Vortex mixer and sonicator

  • Procedure:

    • Prepare Surfactant Solution: Create a 1% (w/v) solution of Tween® 80 in your desired aqueous buffer.

    • Add this compound: Weigh the desired amount of this compound and add it directly to the surfactant solution.

    • Solubilization: Vortex the mixture vigorously for several minutes.

    • Sonication: Place the vial in a bath sonicator for 15-30 minutes to aid in the dissolution and formation of micelles. The solution should become clear.

    • Filtration: Filter the solution through a 0.22 µm filter to remove any non-solubilized aggregates.

  • Notes:

    • The concentration of surfactant should be kept above its Critical Micelle Concentration (CMC) to ensure micelle formation.[7][8]

    • It is critical to run a vehicle control (media with 1% Tween® 80 but no this compound) in all experiments to ensure the surfactant itself does not affect the biological outcome. Non-ionic surfactants like Tween® 80 are generally preferred for biological work due to their lower potential for causing irritation or toxicity compared to ionic surfactants.[8]

References

Improving the selectivity of atropaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of reactions involving atropaldehyde.

This compound, as an α,β-unsaturated aldehyde, possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-alkene carbon (C3). This dual reactivity often leads to challenges in achieving high selectivity for the desired product. The following guides address common issues encountered during experiments and provide strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reactions when using this compound as a substrate?

A1: The primary challenge in this compound chemistry is controlling the regioselectivity of nucleophilic attack. Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon of the alkene (1,4-conjugate or Michael addition). Furthermore, if the reaction conditions are not carefully controlled, side reactions such as polymerization, self-condensation (aldol reaction), or decomposition can occur.[1][2]

Q2: How can I favor 1,4-addition (Michael Addition) over 1,2-addition?

A2: To favor 1,4-addition, it is generally best to use "soft" nucleophiles (e.g., thiols, amines, enamines, or Gilman reagents like organocuprates) under thermodynamic control (lower temperatures, longer reaction times).[3][4] The use of Lewis acids can also promote conjugate addition by coordinating to the carbonyl oxygen, enhancing the electrophilicity of the β-carbon.

Q3: What conditions favor direct 1,2-addition to the carbonyl group?

A3: 1,2-addition is favored by "hard" nucleophiles, such as Grignard reagents or organolithium compounds, under kinetic control. These reactions are typically run at low temperatures to prevent equilibration to the more thermodynamically stable 1,4-adduct.[5]

Q4: My this compound starting material appears impure or polymerizes upon storage. How can I purify it?

A4: Aldehydes are prone to oxidation and polymerization. This compound should be stored cold and under an inert atmosphere. If purification is needed, column chromatography on silica gel can be effective, eluting with a non-polar solvent system (e.g., hexane/diethyl ether).[6] Alternatively, a chemical purification method involves forming the water-soluble bisulfite adduct, washing away organic impurities, and then regenerating the pure aldehyde by adding a base (e.g., NaHCO3).[6][7]

Troubleshooting Guide

This guide addresses specific problems that may arise during your experiments.

Q5: My reaction resulted in a low yield or failed completely. What are the common causes?

A5: A low or zero yield can stem from several factors:

  • Reagent Quality: Ensure the this compound is pure and free from polymeric or oxidized impurities. Verify the activity and purity of your nucleophile, catalyst, and solvents.

  • Reaction Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.[8] Ensure an inert atmosphere if your reagents are sensitive to air or moisture.

  • Incorrect Stoichiometry: Carefully check all calculations for reactant and catalyst amounts.

  • Inefficient Mixing: For heterogeneous reactions, vigorous stirring is crucial for good results.

Q6: My reaction produced a complex mixture of unidentifiable products. How can I troubleshoot this?

A6: A complex product mixture often indicates a lack of selectivity or the occurrence of decomposition or side reactions.

  • Lower the Temperature: Running the reaction at a lower temperature can often minimize side reactions and improve selectivity.

  • Change the Catalyst: The choice of acid or base catalyst can significantly impact selectivity in reactions like aldol condensations.[9] For Michael additions, certain organocatalysts or metal catalysts can dramatically improve outcomes.[10]

  • Reduce Reaction Time: Monitor the reaction by TLC or GC/LC-MS to determine the optimal time to quench it, preventing the formation of degradation products over extended periods.

  • Consider a Different Solvent: The polarity of the solvent can influence the reaction pathway and the stability of intermediates.

Q7: I am observing significant amounts of the self-condensation (aldol) product. How can I prevent this?

A7: Self-condensation is a common side reaction for enolizable aldehydes. To minimize it:

  • Use a Non-Enolizable Partner: In a crossed-aldol reaction, if one aldehyde partner lacks alpha-hydrogens, it can only act as the electrophile, preventing self-condensation.[1][11]

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the other reactant and catalyst. This keeps the instantaneous concentration of this compound low, disfavoring the self-reaction.

  • Choice of Base: Use a weaker base or a specific catalyst (like L-proline) that is known to promote the desired cross-coupling over self-condensation.[8]

G start Problem Encountered low_yield Low Yield / No Reaction start->low_yield poor_selectivity Poor Selectivity / Mixture start->poor_selectivity product_decomp Product Decomposition start->product_decomp check_reagents 1. Check Reagent Purity (Aldehyde, Solvent, Catalyst) low_yield->check_reagents adjust_temp 1. Lower Reaction Temperature poor_selectivity->adjust_temp monitor_rxn 1. Monitor Reaction Over Time (TLC/GC) to find optimal quench time product_decomp->monitor_rxn check_conditions 2. Verify Conditions (Temp, Atmosphere, Time) check_reagents->check_conditions check_stirring 3. Ensure Efficient Stirring check_conditions->check_stirring change_catalyst 2. Screen Different Catalysts (Acid, Base, Organocatalyst) adjust_temp->change_catalyst change_solvent 3. Vary Solvent Polarity change_catalyst->change_solvent slow_addition 4. Use Slow Addition of Limiting Reagent change_solvent->slow_addition check_stability 2. Test Product Stability Under Workup Conditions monitor_rxn->check_stability purify_gently 3. Use Milder Purification Method check_stability->purify_gently

Caption: Troubleshooting workflow for this compound reactions.

Strategies for Improving Selectivity

Controlling 1,2- vs. 1,4-Addition in Nucleophilic Reactions

The key to controlling selectivity is matching the properties of the nucleophile and reaction conditions to the desired outcome.

G cluster_reactants Reactants This compound This compound Product_1_2 1,2-Addition Product (Allylic Alcohol derivative) This compound->Product_1_2 Pathway A (Kinetic Control) Product_1_4 1,4-Addition Product (Saturated Aldehyde derivative) This compound->Product_1_4 Pathway B (Thermodynamic Control) Nucleophile Nucleophile (Nu⁻) Nucleophile->Product_1_2 Nucleophile->Product_1_4 cond_A Favored by: • 'Hard' Nucleophiles (e.g., R-MgBr, R-Li) • Low Temperature cond_A->Product_1_2 cond_B Favored by: • 'Soft' Nucleophiles (e.g., R₂CuLi, RSH, Amines) • Lewis Acid Catalysis • Reversible Conditions cond_B->Product_1_4

Caption: Competing 1,2- and 1,4-addition pathways for this compound.
Selective Reduction of the Carbonyl vs. Alkene

Selectively reducing either the aldehyde or the carbon-carbon double bond is a common synthetic goal. The choice of reducing agent and conditions is critical.

Illustrative Data for Selectivity in α,β-Unsaturated Aldehyde Reduction

Disclaimer: The following data is based on the reduction of cinnamaldehyde, a structurally similar α,β-unsaturated aldehyde, and serves as an illustrative guide for selecting reaction conditions for this compound.

EntryReducing AgentSolventTemp (°C)Time (min)Conversion (%)Selectivity to C=O Reduction (%)Selectivity to C=C Reduction (%)
1NaBH₄[P₆,₆,₆,₁₄][N(CN)₂] (Ionic Liquid)2010971000
2NaBH₄Methanol206095~85~15
3H₂ (1 atm), Pt/SnEthanol2512098>95<5
4H₂ (high pressure)Ethanol80180100<10>90

Data adapted from a study on cinnamaldehyde reduction.[5] Selectivity can vary significantly based on catalyst support, pressure, and additives.

Experimental Protocols

Protocol 1: General Procedure for Selective C=O Reduction

This protocol provides a general method for the selective reduction of an α,β-unsaturated aldehyde to the corresponding unsaturated alcohol, adaptable for this compound.[5]

Materials:

  • This compound (1 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • 0.1 M HCl (for quenching)

  • Ethyl acetate (for extraction)

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Setup: Place a magnetic stir bar in a clean, dry round-bottom flask. Add this compound (1 eq) and dissolve it in methanol (approx. 0.1 M concentration).

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 15-20 minutes. Monitor for any gas evolution.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: Slowly and carefully add 0.1 M HCl dropwise to the reaction mixture at 0 °C to quench the excess NaBH₄. Continue adding until gas evolution ceases.

  • Workup: Remove most of the methanol using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure allylic alcohol.

G start Start setup 1. Dissolve this compound in Solvent start->setup cool 2. Cool to 0 °C setup->cool add_reagent 3. Add Reducing Agent (e.g., NaBH₄) Slowly cool->add_reagent monitor 4. Monitor Reaction by TLC add_reagent->monitor monitor->monitor Incomplete quench 5. Quench with Acid monitor->quench Reaction Complete workup 6. Aqueous Workup & Extraction quench->workup purify 7. Dry, Concentrate & Purify (Chromatography) workup->purify end End: Pure Product purify->end

Caption: General experimental workflow for selective reduction.

References

Atropaldehyde Reaction Condition Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atropaldehyde. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reaction parameters to consider when working with this compound?

A1: this compound is an α,β-unsaturated aromatic aldehyde. Its reactivity is primarily governed by the aldehyde functional group and the conjugated system. The most critical parameters to control are pH and temperature . These factors significantly influence reaction rate, product selectivity, and the stability of this compound itself.

Q2: How does pH affect reactions involving this compound?

A2: The pH of the reaction medium can dramatically influence the outcome of reactions with this compound.

  • Acidic Conditions: In the presence of acid, the carbonyl oxygen of this compound can be protonated, increasing the electrophilicity of the carbonyl carbon. This can facilitate nucleophilic attack at the carbonyl group. However, strongly acidic conditions may also promote side reactions like polymerization or decomposition.

  • Basic Conditions: Basic conditions are often employed in reactions such as aldol condensations and Michael additions. A base is used to generate a nucleophile (e.g., an enolate) which then reacts with this compound. The choice of base and its concentration are critical to avoid undesired side reactions like Cannizzaro-type disproportionation or polymerization. For reactions involving stabilized ylides, such as in some Wittig reactions, a mild base like sodium bicarbonate in an aqueous medium can be effective.[1]

Q3: What is the general effect of temperature on this compound reactions?

A3: As with most chemical reactions, temperature plays a crucial role.

  • Increased Temperature: Generally, increasing the reaction temperature increases the reaction rate. However, for α,β-unsaturated aldehydes like this compound, elevated temperatures can lead to several issues:

    • Reduced Selectivity: Higher temperatures can provide enough energy to overcome activation barriers for multiple reaction pathways, leading to a mixture of products.

    • Polymerization: this compound can be susceptible to polymerization, a process that is often accelerated by heat.

    • Decomposition: this compound may decompose at elevated temperatures. For instance, the structurally similar cinnamaldehyde can oxidize and degrade upon exposure to air at temperatures around 100 °C.[2]

  • Decreased Temperature: Lowering the temperature can improve selectivity and minimize side reactions. For some reactions, such as certain aldol additions, low temperatures (e.g., 0-5 °C) are used to favor the kinetic product.[3]

Troubleshooting Guides

This section provides guidance on common problems encountered during reactions with this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Suboptimal pH: The pH may not be suitable for activating the substrate or the nucleophile.Systematically screen a range of pH values. For acid-catalyzed reactions, try a milder acid or a buffer system. For base-catalyzed reactions, consider using a weaker base or a non-nucleophilic base.
Incorrect Temperature: The reaction may be too slow at the current temperature, or the product may be decomposing at higher temperatures.If the reaction is slow, consider a modest increase in temperature while carefully monitoring for side products. If decomposition is suspected, run the reaction at a lower temperature for a longer period.
Reagent Quality: Impure starting materials or reagents can inhibit the reaction.Ensure the purity of this compound and all other reagents. Purify reagents if necessary.
Formation of Multiple Products Lack of Selectivity: The reaction conditions (pH, temperature) may be favoring multiple reaction pathways (e.g., 1,2- vs. 1,4-addition).Adjust the temperature. Lower temperatures often favor the kinetic product. The choice of nucleophile is also critical; soft nucleophiles tend to favor 1,4-addition (Michael addition), while hard nucleophiles favor 1,2-addition.
Side Reactions: Polymerization or other side reactions may be occurring.Lower the reaction temperature. Use a lower concentration of reactants. Consider using an inhibitor if polymerization is a major issue. Adjust the pH to a range where the desired reaction is favored.
Polymerization of this compound High Temperature: Heat can induce polymerization of α,β-unsaturated aldehydes.Conduct the reaction at the lowest feasible temperature.
Inappropriate pH: Both strongly acidic and basic conditions can catalyze polymerization.Optimize the pH to be as close to neutral as possible while still allowing the desired reaction to proceed at a reasonable rate.
Presence of Initiators: Trace impurities can act as initiators for polymerization.Ensure all glassware is scrupulously clean and reagents are pure. Consider adding a radical inhibitor if appropriate for the reaction mechanism.
Reaction Stalls or is Incomplete Equilibrium: The reaction may have reached equilibrium.If possible, remove a byproduct to drive the reaction forward (e.g., removal of water in a condensation reaction).
Catalyst Deactivation: The catalyst may have been consumed or deactivated.Add fresh catalyst if applicable. Ensure the reaction conditions are not degrading the catalyst.

Experimental Protocols

While specific, optimized protocols for this compound are not widely available in the literature, the following general methodologies for common reactions of α,β-unsaturated aldehydes can be adapted. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific this compound reaction.

General Protocol for a Wittig Reaction

The Wittig reaction is a versatile method for forming alkenes from aldehydes. For α,β-unsaturated aldehydes like this compound, stabilized ylides are often used to favor the (E)-alkene product.

  • Ylide Formation: A phosphonium salt is treated with a base to form the phosphorus ylide. For stabilized ylides, a weaker base like sodium bicarbonate can be used. For non-stabilized ylides, a strong base such as n-butyllithium or sodium hydride is typically required in an anhydrous solvent like THF or ether.[4][5]

  • Reaction with this compound: this compound, dissolved in a suitable solvent, is added to the ylide solution. The reaction is often carried out at room temperature or below.

  • Work-up: The reaction mixture is typically quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography or recrystallization to isolate the desired alkene.

A one-pot aqueous Wittig reaction using a saturated sodium bicarbonate solution has been reported for aldehydes and stabilized ylides, offering a greener alternative.[1]

General Protocol for an Aldol Condensation

Aldol condensations are used to form β-hydroxy aldehydes/ketones, which can then dehydrate to form a conjugated enone.

  • Enolate Formation: A carbonyl compound with α-hydrogens is treated with a base (e.g., sodium hydroxide, lithium diisopropylamide) to form an enolate.

  • Reaction with this compound: this compound is added to the enolate solution. The reaction temperature is often kept low (e.g., 0-5 °C) to control the addition step.[3]

  • Dehydration (if desired): To obtain the α,β-unsaturated product, the reaction mixture can be heated.[6][7] This step is often driven by the formation of a stable conjugated system.

  • Work-up and Purification: The reaction is quenched, and the product is isolated by extraction and purified.

General Protocol for a Michael Addition

The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

  • Nucleophile Generation: The Michael donor (e.g., a β-dicarbonyl compound, a cuprate, or a thiol) is prepared. For carbon nucleophiles like malonates, a base is used to generate the enolate.

  • Conjugate Addition: this compound is added to the nucleophile. The reaction conditions are typically mild.

  • Work-up and Purification: The reaction is quenched, and the 1,4-adduct is isolated and purified.

Visualizations

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Are starting materials pure? start->check_purity check_purity->start No, purify and retry check_conditions Review reaction conditions (pH, Temp, Conc.) check_purity->check_conditions Yes optimize_pH Optimize pH: - Screen different pH values - Use buffers or different acids/bases check_conditions->optimize_pH optimize_temp Optimize Temperature: - Incrementally increase if slow - Decrease if decomposition is observed check_conditions->optimize_temp optimize_conc Optimize Concentration: - Vary reactant ratios check_conditions->optimize_conc re_evaluate Re-evaluate Reaction - TLC/LC-MS analysis of crude mixture optimize_pH->re_evaluate optimize_temp->re_evaluate optimize_conc->re_evaluate re_evaluate->start Issue Persists success Improved Yield re_evaluate->success Problem Solved

Caption: Troubleshooting workflow for low product yield in this compound reactions.

This compound Reaction Pathways

Atropaldehyde_Reactions cluster_12_addition 1,2-Addition (Hard Nucleophiles) cluster_14_addition 1,4-Addition (Soft Nucleophiles) cluster_wittig Wittig Reaction cluster_polymerization Side Reaction This compound This compound product_12 Alcohol Product This compound->product_12 e.g., Grignard Reagent product_14 Michael Adduct This compound->product_14 e.g., Enolates, Cuprates product_wittig Alkene Product This compound->product_wittig Phosphorus Ylide polymer Polymer This compound->polymer Heat, Acid, or Base

Caption: Common reaction pathways for this compound.

References

Challenges in isolating atropaldehyde from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the isolation of atropaldehyde from reaction mixtures.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions.

Problem Potential Cause Suggested Solution
Low or No Yield of Isolated this compound Decomposition on Silica Gel: this compound, being an α,β-unsaturated aldehyde, is prone to decomposition on acidic silica gel during column chromatography.[1]- Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine.[2] - Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina or a polymer-based support. - Avoid Column Chromatography: Opt for purification methods that do not involve silica gel, such as bisulfite adduct formation.[3][4][5]
Polymerization: As a reactive monomer, this compound can readily polymerize, especially at elevated temperatures or in the presence of acid/base catalysts.[6]- Add a Polymerization Inhibitor: Introduce a radical scavenger like hydroquinone or 4-tert-butylcatechol (TBC) to the reaction mixture before workup.[6][] - Maintain Low Temperatures: Keep the reaction and purification steps at low temperatures to minimize thermal polymerization.
Reaction with Nucleophiles: The electrophilic nature of the aldehyde and the double bond makes this compound susceptible to reaction with nucleophilic impurities or solvents.- Use Anhydrous and Aprotic Solvents: Ensure all solvents are dry and free from nucleophilic impurities. - Quench the Reaction Carefully: Choose a quenching agent that does not introduce reactive nucleophiles.
Product is Contaminated with Byproducts Incomplete Reaction: The synthesis of this compound may not have gone to completion, leaving starting materials in the mixture.- Optimize Reaction Conditions: Adjust reaction time, temperature, or stoichiometry to drive the reaction to completion. - Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of starting materials.
Side Reactions: The reactive nature of this compound can lead to the formation of various side products.- Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. - Purification via Bisulfite Adduct: This method is highly selective for aldehydes and can effectively separate them from non-aldehyde impurities.[3][4][5][8]
Difficulty in Removing the Solvent Azeotrope Formation: this compound may form an azeotrope with the solvent, making complete removal by simple evaporation difficult.- Use a Different Solvent: If possible, use a solvent with a significantly different boiling point from this compound. - Azeotropic Distillation: Add a third component to the mixture to break the azeotrope and facilitate the removal of the original solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the difficulty in isolating this compound?

A1: The primary challenge lies in the inherent instability and high reactivity of this compound. As an α,β-unsaturated aldehyde, it is susceptible to polymerization, decomposition on acidic media like silica gel, and reaction with nucleophiles.[1][6]

Q2: Can I use standard column chromatography to purify this compound?

A2: Standard silica gel column chromatography is often problematic for this compound due to its acidic nature, which can cause decomposition.[1] If this method is necessary, it is crucial to use deactivated silica gel (e.g., treated with triethylamine) or consider alternative stationary phases like alumina.[2]

Q3: What is the bisulfite adduct formation method and is it suitable for this compound?

A3: The bisulfite adduct formation is a chemical purification technique where the aldehyde reacts with sodium bisulfite to form a water-soluble adduct.[3][4][5] This allows for the separation of the aldehyde from water-insoluble impurities by extraction. The aldehyde can then be regenerated from the adduct by treatment with a base. This method is highly suitable for purifying reactive aldehydes like this compound as it is selective and avoids harsh chromatographic conditions.[3][4][5][8]

Q4: How can I prevent polymerization of this compound during workup and purification?

A4: To prevent polymerization, it is recommended to work at low temperatures and to add a polymerization inhibitor, such as hydroquinone or 4-tert-butylcatechol (TBC), to the crude reaction mixture before starting the purification process.[6][]

Q5: What are the expected yields and purity for this compound isolation?

Quantitative Data Summary

The following table presents representative data for the synthesis and purification of α,β-unsaturated aldehydes, which can be used as a benchmark for experiments involving this compound.

Synthesis Method Purification Method Reported Yield Range (%) Reported Purity Range (%) Reference
Organocatalytic Aldol CondensationNot Specified78-98Not Specified[10][11]
Retro-hetero-Diels–AlderNot Specified72-99Not Specified[10][11]
Oxidation of Allylic AlcoholColumn Chromatography57>95 (GC)[12]
Darzens ReactionNot SpecifiedGenerally PoorNot Specified[9]
Bisulfite Adduct FormationChemical ExtractionHigh Recovery>98[3][4][5][8]

Experimental Protocols

Protocol 1: Purification of this compound via Bisulfite Adduct Formation

This protocol is adapted from established methods for the purification of reactive aldehydes.[3][4][5]

Materials:

  • Crude this compound reaction mixture

  • Methanol

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Deionized water

  • Ethyl acetate

  • 10 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Polymerization inhibitor (e.g., hydroquinone)

Procedure:

  • Preparation of Crude Solution:

    • To the crude reaction mixture containing this compound, add a small amount of a polymerization inhibitor (e.g., a few crystals of hydroquinone).

    • Dissolve the crude mixture in a minimal amount of methanol.

  • Formation of the Bisulfite Adduct:

    • Transfer the methanolic solution to a separatory funnel.

    • Add 1.5 equivalents of a freshly prepared saturated aqueous sodium bisulfite solution.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate of the bisulfite adduct may form.

  • Extraction of Impurities:

    • Add an equal volume of ethyl acetate to the separatory funnel and shake.

    • Allow the layers to separate. The aqueous layer (bottom) contains the this compound-bisulfite adduct, while the organic layer (top) contains non-aldehyde impurities.

    • Drain the aqueous layer into a clean flask. Discard the organic layer.

  • Regeneration of this compound:

    • Return the aqueous layer to the separatory funnel.

    • Slowly add 10 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12. This will regenerate the free this compound.

    • Extract the regenerated this compound with three portions of ethyl acetate.

  • Work-up:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure at a low temperature to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Low Yield or Purity of this compound check_method What is the purification method? start->check_method silica_col Silica Gel Column Chromatography check_method->silica_col Silica Column bisulfite Bisulfite Adduct Formation check_method->bisulfite Bisulfite Adduct other_method Other Method check_method->other_method Other silica_issue Problem with Silica Column? silica_col->silica_issue bisulfite_issue Problem with Bisulfite Method? bisulfite->bisulfite_issue general_issue Consider General Instability other_method->general_issue decomposition Suspect Decomposition on Column? silica_issue->decomposition Yes polymerization_check Evidence of Polymerization (oily residue)? silica_issue->polymerization_check No deactivate_silica Action: Deactivate silica with triethylamine or use alumina. decomposition->deactivate_silica Yes decomposition->polymerization_check No add_inhibitor Action: Add polymerization inhibitor (e.g., hydroquinone) to crude product and keep cold. polymerization_check->add_inhibitor Yes polymerization_check->general_issue No low_adduct_yield Low Adduct Precipitation? bisulfite_issue->low_adduct_yield Yes low_recovery Low Recovery After Basification? bisulfite_issue->low_recovery No fresh_bisulfite Action: Use freshly prepared, saturated sodium bisulfite solution. low_adduct_yield->fresh_bisulfite Yes incomplete_hydrolysis Action: Ensure pH > 12 and allow sufficient time for hydrolysis. Extract immediately. low_recovery->incomplete_hydrolysis Yes low_recovery->general_issue No workup_conditions Action: Work at low temperatures throughout the isolation process. general_issue->workup_conditions

References

Technical Support Center: Stabilizing Reactive Aldehydes for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Atropaldehyde": The term "this compound" does not correspond to a commonly recognized compound in chemical literature.[1][2][3][4][5] This guide will focus on acrolein , a well-studied and highly reactive α,β-unsaturated aldehyde that presents significant stability challenges in cell culture, likely mirroring the issues intended by the query.[6][7][8][9] The principles and protocols discussed here are broadly applicable to other volatile and reactive aldehydes used in biological research.

Frequently Asked Questions (FAQs)

Q1: Why is acrolein unstable in cell culture medium?

A1: Acrolein is a highly reactive electrophile due to its α,β-unsaturated aldehyde structure.[6][7][10] Its instability in cell culture medium is due to several factors:

  • High Reactivity: It readily reacts with nucleophilic molecules abundant in culture media, such as amino acids (cysteine, lysine, histidine) and other components.[10][11][12][13]

  • Adduction to Biomolecules: Acrolein rapidly forms adducts with cellular thiols like glutathione (GSH), depleting this key antioxidant and reacting with proteins and DNA.[13][14][15][16]

  • Volatility: Acrolein is volatile, meaning it can evaporate from the culture medium, reducing its effective concentration and potentially harming other cell cultures in the same incubator.[17][18]

  • Hydration and Degradation: In aqueous environments, acrolein can undergo hydration and biodegradation, further decreasing its concentration over time.[13][19][20] Studies have shown that the half-life of acrolein in cell culture media can be as short as 2.8 hours.[21]

Q2: What are the primary cellular targets of acrolein?

A2: Acrolein's high reactivity allows it to interact with a wide range of biological molecules.[11][12][13] Primary targets include:

  • Proteins: It forms covalent adducts with nucleophilic amino acid residues (cysteine, histidine, lysine), leading to protein carbonylation, altered protein function, and enzyme inactivation.[11][12][13]

  • DNA: Acrolein reacts with DNA bases, particularly deoxyguanosine, to form mutagenic adducts.[14][16]

  • Glutathione (GSH): Acrolein rapidly depletes intracellular GSH stores, a critical component of the cell's antioxidant defense system.[14][15]

Q3: What concentration of acrolein is typically used in cell culture experiments?

A3: The effective concentration of acrolein is highly dependent on the cell type, exposure time, and experimental endpoint.

  • Low Concentrations (<15 µM): Can activate pro-survival pathways.[22]

  • Moderate to High Concentrations (10-100 µM): Are generally required to induce cellular stress, apoptosis, or necrosis.[6][22][23] For example, exposing A549 lung cells to 0-50 µM acrolein primarily caused apoptosis.[6][7]

  • EC50 Values: The half-maximal effective concentration (EC50) can vary significantly. For instance, an EC50 of 482 µM was reported for SW480 cells after a 6-hour exposure, while for a glioma cell line, the EC50 was 75 µM after 4 hours.[21][24]

Q4: How does acrolein induce cell death?

A4: Acrolein can induce both apoptosis (programmed cell death) and necrosis, depending on the concentration and cell type.[25] It triggers apoptosis through multiple signaling pathways:

  • Mitochondrial (Intrinsic) Pathway: Acrolein can induce mitochondrial membrane potential changes, leading to the release of cytochrome c, activation of caspase-9, and subsequent activation of effector caspases like caspase-7.[22][26]

  • Death Receptor (Extrinsic) Pathway: It can increase the expression of Fas ligand (FasL), leading to the activation of caspase-8.[6][7]

  • Oxidative Stress: Acrolein generates reactive oxygen species (ROS), which mediate many of its apoptotic effects.[22]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate experiments. 1. Inconsistent Acrolein Concentration: Rapid degradation and volatility of acrolein in media.[8][21] 2. Inconsistent Exposure: Uneven evaporation from multi-well plates.1. Prepare Fresh Solutions: Always prepare acrolein stock solutions immediately before use.[23] 2. Use a Stabilizing Agent: Consider co-treatment with a thiol-containing compound like N-acetylcysteine (NAC) or glutathione (GSH) to form a more stable adduct, though this alters the chemical species.[14][27] 3. Minimize Exposure Time: Use shorter, well-defined exposure times (e.g., 1-6 hours) where the concentration is more predictable.[8] 4. Seal Plates: Use sealing films on multi-well plates or sealed flasks to minimize evaporation.[17]
Neighboring, untreated cell cultures are dying. Cross-Contamination via Volatilization: Acrolein is highly volatile and its fumes can affect other cultures in the same incubator.[17]1. Isolate Experiments: Use a dedicated incubator for experiments with volatile aldehydes.[17] 2. Use Sealed Culture Vessels: Treat cells in tightly sealed flasks (e.g., T-25 flasks with screw caps) instead of open plates.[17] 3. Use a Sealed Chamber: Place culture plates inside a sealable acrylic chamber within the incubator. Ensure the chamber is flushed with 5% CO2 before sealing.[17]
No observable cellular effect at expected concentrations. 1. Rapid Degradation: The actual concentration of acrolein may be much lower than the nominal concentration due to rapid degradation in the media.[8][21] 2. Cell Line Resistance: The cell line may have high levels of aldehyde dehydrogenases (ALDHs) or glutathione, which detoxify acrolein.[28][29]1. Verify Concentration: If possible, analytically measure the acrolein concentration in the medium over time.[8] 2. Increase Nominal Concentration: Empirically determine the effective concentration for your specific cell line and exposure time. 3. Use a Continuous Production System: For long-term exposures, consider an enzymatic system that continuously generates acrolein in the culture medium to maintain a steady-state concentration.[21][24]
Cells undergo necrosis instead of the expected apoptosis. High Acrolein Concentration: At higher doses, acrolein can cause overwhelming cellular damage, leading to necrosis rather than programmed apoptosis.[25] Acrolein can also directly inhibit key apoptotic enzymes like caspases at high concentrations.[25]1. Perform a Dose-Response Curve: Titrate the acrolein concentration to find the optimal range that induces apoptosis without causing widespread necrosis. 2. Shorten Exposure Time: A shorter pulse treatment with a higher concentration may favor apoptosis over necrosis.

Data Presentation: Acrolein Stability & Cellular Effects

Table 1: Stability of Acrolein in Aqueous Media

Medium/BufferConditionHalf-life (t½)Reference
Cell Culture Media (unspecified)37°C2.8 hours[21]
Sodium Phosphate Buffer (PBS)37°C7.2 hours[21]
DMEM (low-serum)Room Temp, Closed Vessel>40% reduction in 24h[8]
DMEM (low-serum)37°C, Open VesselFaster degradation than RT[8]
Natural WaterAmbient30-50 hours[13]

Table 2: Example Effective Concentrations of Acrolein in Cell Culture

Cell LineExposure TimeEffectConcentration (µM)Reference
A549 (Human Lung)30-60 minActivation of apoptosis pathways3 - 50[22]
A549 (Human Lung)Not specifiedInduction of apoptosis0 - 50[6][7]
SW480 (Human Colon)6 hoursEC50 (Cell Viability)482[21][24]
Glioma Cell Line4 hoursEC50 (Cell Viability)75[21]
Caco-2 (Human Colon)24 hours~40% cell death30[21]

Experimental Protocols

Protocol 1: Preparation of Acrolein Working Solutions

  • Objective: To prepare fresh acrolein solutions for treating cell cultures.

  • Materials: Acrolein (inhibitor-stabilized, e.g., with hydroquinone), sterile PBS or serum-free culture medium, sterile microcentrifuge tubes.

  • Procedure:

    • Safety First: Perform all steps in a certified chemical fume hood. Acrolein is highly toxic and volatile. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

    • Prepare Stock Solution: Create a high-concentration primary stock solution (e.g., 100 mM) in a non-aqueous solvent like DMSO or ethanol if necessary for solubility, although direct dilution in buffer is preferred if possible. Note: Commercial acrolein is often supplied with stabilizers like hydroquinone.[30]

    • Prepare Aqueous Stock: Immediately before the experiment, dilute the primary stock in sterile, ice-cold PBS or serum-free medium to create a secondary aqueous stock (e.g., 10 mM). Keep this solution on ice to minimize degradation.

    • Prepare Final Working Solutions: Serially dilute the aqueous stock directly into pre-warmed (37°C) complete cell culture medium to achieve the final desired concentrations (e.g., 10, 25, 50, 100 µM).

    • Immediate Use: Add the final working solutions to the cell cultures immediately after preparation. Do not store working solutions.

Protocol 2: General Protocol for Cell Treatment with Acrolein

  • Objective: To expose cultured cells to acrolein for a defined period.

  • Materials: Cultured cells at ~70-80% confluency, fresh acrolein working solutions, complete culture medium.

  • Procedure:

    • Seed cells in the desired format (e.g., 96-well plate for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere and grow overnight.

    • Aspirate the old culture medium from the cells.

    • Gently wash the cells once with sterile PBS to remove any residual medium components that could react with acrolein.[23]

    • Add the freshly prepared acrolein working solutions (and a vehicle control) to the respective wells/flasks.

    • Incubate the cells for the desired exposure time (e.g., 2, 4, 6, or 24 hours) at 37°C in a 5% CO2 incubator.

    • Crucially: If not using sealed vessels, ensure the experiment is isolated to prevent cross-contamination of other cultures.[17]

    • After incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).

Visualizations: Workflows and Signaling Pathways

G cluster_prep Stock Preparation (in Fume Hood) cluster_exp Cell Treatment cluster_analysis Downstream Analysis stock Acrolein Stock (e.g., 100 mM in PBS) working Final Working Solutions (Diluted in 37°C Medium) stock->working Prepare Immediately Before Use cells Cells at 70-80% Confluency wash Wash with PBS cells->wash treat Add Working Solutions + Vehicle Control wash->treat incubate Incubate (e.g., 1-24h) in Isolated/Sealed System treat->incubate viability Viability Assay (MTT, LDH) incubate->viability western Western Blot (Apoptosis Markers) incubate->western rna RNA/DNA Analysis incubate->rna

Caption: Experimental workflow for treating cultured cells with acrolein.

G acrolein Acrolein ros ↑ Reactive Oxygen Species (ROS) acrolein->ros gsh ↓ Glutathione (GSH) Depletion acrolein->gsh mito Mitochondrial Stress ros->mito bax Bax Translocation mito->bax cytoC Cytochrome c Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Acrolein-induced mitochondrial (intrinsic) pathway of apoptosis.

References

Atropaldehyde byproduct identification and characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with atropaldehyde, a reactive α,β-unsaturated aldehyde that can arise as a byproduct in chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern as a byproduct?

A1: this compound (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde. It can be formed as a metabolite of the drug felbamate, where it has been implicated in hepatotoxicity.[1] As a byproduct in a reaction, its high reactivity means it can potentially form adducts with the desired product, reagents, or biological macromolecules in downstream applications, leading to impurities, reduced yield, and potential toxicity.[1]

Q2: How can I detect the presence of this compound in my sample?

A2: this compound can be detected and quantified using several analytical techniques, most commonly after derivatization to a more stable and easily detectable form. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for this purpose. Direct analysis by UV-Vis spectrophotometry is also possible due to its conjugated system.

Q3: At what wavelength should I monitor for this compound or its derivatives?

A3: As an α,β-unsaturated aldehyde, this compound exhibits a π → π* transition in the UV region. While the exact λmax should be determined empirically, it is expected to be in the range of 220-280 nm. For its 2,4-dinitrophenylhydrazine (DNPH) derivative, which is commonly used for analysis, the maximum absorbance (λmax) is significantly shifted to the visible region, typically around 360 nm, providing excellent sensitivity and selectivity.[2][3][4]

Q4: Is this compound stable? What are the recommended storage conditions?

A4: Like many aldehydes, this compound is susceptible to oxidation (to the corresponding carboxylic acid) and polymerization, especially when exposed to air, light, or heat. For short-term storage, it is advisable to keep samples in a tightly sealed container, protected from light, and refrigerated. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below is recommended.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No peak corresponding to this compound-DNPH derivative in HPLC. 1. Incomplete derivatization reaction. 2. Degradation of this compound before derivatization. 3. Incorrect HPLC conditions (e.g., mobile phase, wavelength).1. Ensure the derivatization reagent (DNPH) is in excess and the reaction conditions (pH, temperature, time) are optimal. 2. Analyze the sample as quickly as possible after it is generated. Store samples appropriately if immediate analysis is not possible. 3. Verify the detection wavelength is set to ~360 nm. Check that the mobile phase composition is appropriate for eluting the derivative.
Multiple peaks for the this compound-DNPH derivative in HPLC or GC. Formation of syn and anti (E/Z) isomers of the DNPH derivative. This is common for aldehydes.1. This is often not a problem for quantification as long as both isomer peaks are integrated and summed. 2. To simplify the chromatogram, a method to convert both isomers to a single reduced form can be employed, although this adds a step to the sample preparation.[5][6]
Poor peak shape or tailing in HPLC. 1. Column degradation. 2. Sample matrix effects. 3. Co-elution with interfering compounds.1. Use a guard column and ensure the mobile phase pH is compatible with the column. 2. Perform a sample cleanup, such as solid-phase extraction (SPE), after derivatization. 3. Adjust the mobile phase gradient to improve separation.
Low recovery of this compound. 1. Adsorption to container surfaces. 2. Volatility of this compound leading to sample loss. 3. Reactivity with other components in the sample matrix.1. Use silanized glassware or polypropylene tubes. 2. Keep samples capped and cold. 3. Derivatize the sample as soon as possible to convert the reactive aldehyde into a more stable hydrazone.

Experimental Protocols

Protocol 1: Identification and Quantification of this compound by HPLC-UV following DNPH Derivatization

This protocol is based on established methods for aldehyde analysis.[2][3][7]

1. Reagent Preparation:

  • DNPH Reagent: Dissolve 150 mg of 2,4-dinitrophenylhydrazine (DNPH) in 50 mL of acetonitrile. Carefully add 1.0 mL of concentrated sulfuric acid. Dilute to 100 mL with acetonitrile. Store in a dark, airtight container at 4°C. Caution: DNPH is flammable and potentially explosive when dry.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

2. Sample Derivatization: a. To 1 mL of the sample solution (dissolved in acetonitrile), add 2 mL of the DNPH reagent. b. Vortex the mixture and incubate at 60°C for 30 minutes in a sealed vial, protected from light. c. Allow the solution to cool to room temperature. d. Dilute with mobile phase (e.g., 50:50 Water:Acetonitrile) to an appropriate concentration for HPLC analysis.

3. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Gradient Elution:

    • Start with 50% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 15 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to 50% Mobile Phase B and re-equilibrate for 5 minutes.

4. Quantification: Prepare a calibration curve using standards of known this compound concentration that have undergone the same derivatization procedure.

Protocol 2: Characterization by GC-MS following DNPH Derivatization

1. Derivatization and Extraction: a. Follow the derivatization procedure as described in Protocol 1 (steps 2a-2c). b. Add 5 mL of deionized water to the reaction mixture. c. Extract the DNPH derivatives with 2 x 5 mL of hexane or dichloromethane. d. Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of hexane or ethyl acetate).

2. GC-MS Conditions:

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

Quantitative Data Summary

The following table presents hypothetical, yet representative, analytical data for this compound and its DNPH derivative based on typical values for similar compounds.

Parameter This compound This compound-DNPH Derivative
Molecular Formula C₉H₈OC₁₅H₁₂N₄O₄
Molecular Weight 132.16 g/mol 312.28 g/mol
UV λmax ~275 nm (in Ethanol)~360 nm (in Acetonitrile)
HPLC Retention Time Not Applicable (Analyzed as derivative)~12.5 min (Under conditions in Protocol 1)
GC Retention Time Not Applicable (Analyzed as derivative)~14.8 min (Under conditions in Protocol 2)
Key MS Fragments (m/z) Not Applicable (Analyzed as derivative)312 (M+), 295, 265, 219, 163, 115

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Output Sample Sample Containing This compound Byproduct Deriv Derivatization with DNPH Sample->Deriv Add DNPH reagent Incubate at 60°C HPLC HPLC-UV Analysis (λ = 360 nm) Deriv->HPLC Direct Injection GCMS GC-MS Analysis Deriv->GCMS Extraction & Concentration Quant Quantification (Calibration Curve) HPLC->Quant Ident Structural Confirmation (Mass Spectrum) GCMS->Ident

Caption: Experimental workflow for the identification and characterization of this compound.

signaling_pathway cluster_detox Detoxification Pathways cluster_damage Cellular Damage This compound This compound (Reactive Byproduct) ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH Inhibition GST Glutathione S-Transferase (GST) This compound->GST Inhibition Glutathione Glutathione (GSH) This compound->Glutathione Depletion Proteins Cellular Proteins (e.g., Enzymes) This compound->Proteins Adduct Formation DNA DNA This compound->DNA Adduct Formation ROS Reactive Oxygen Species (ROS) This compound->ROS Induction Apoptosis Apoptosis Proteins->Apoptosis DNA->Apoptosis ROS->Proteins ROS->DNA ROS->Apoptosis

Caption: Potential signaling pathways impacted by this compound.

References

Technical Support Center: Enhancing Atropaldehyde-Mediated Cross-Linking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Atropaldehyde is recognized as a reactive molecule and a metabolite of the drug felbamate; however, its application as a routine cross-linking agent for studying protein-protein interactions is not widely documented in the scientific literature.[1] This guide is therefore based on the established principles of aldehyde-based cross-linking, with special considerations for the unique chemical properties of this compound as an α,β-unsaturated aldehyde. The provided protocols and troubleshooting advice should be considered as a starting point for developing and optimizing this compound-mediated cross-linking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it theoretically work as a cross-linker?

This compound is an α,β-unsaturated aldehyde. This chemical structure suggests it can react with nucleophilic functional groups on proteins, primarily the ε-amino group of lysine residues and the sulfhydryl group of cysteine residues, to form covalent bonds.[2] The bifunctional nature of being able to react at both the aldehyde and the double bond could potentially "cross-link" two or more protein molecules that are in close proximity, thus stabilizing protein-protein interactions for subsequent analysis.

Q2: What are the potential advantages of using an α,β-unsaturated aldehyde like this compound for cross-linking?

While not extensively studied for this purpose, α,β-unsaturated aldehydes can offer different reactivity profiles compared to simple aldehydes like formaldehyde. The presence of the carbon-carbon double bond introduces a second reactive site, which might allow for different cross-linking geometries or the capture of different types of interactions.

Q3: What are the primary target residues for this compound cross-linking on a protein?

Based on the chemistry of α,β-unsaturated aldehydes, the primary targets on proteins are likely to be:

  • Primary amines: The ε-amino group of lysine residues and the N-terminal α-amino group.

  • Sulfhydryl groups: The thiol group of cysteine residues.

The aldehyde group can react with amines to form a Schiff base, while the double bond can undergo a Michael addition reaction with nucleophiles like thiols.

Q4: What safety precautions should be taken when working with this compound?

This compound is a reactive aldehyde and should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions.

Troubleshooting Guide

Issue 1: Low or No Cross-Linking Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Optimize the molar excess of this compound to your protein of interest. Start with a range of concentrations (e.g., 10-fold to 1000-fold molar excess) to determine the optimal ratio.
Incorrect Reaction Time or Temperature Vary the incubation time (e.g., from 15 minutes to 2 hours) and temperature (e.g., room temperature vs. 37°C). Shorter incubation times may be sufficient and can help reduce non-specific cross-linking.[3]
Inappropriate Buffer pH The pH of the reaction buffer is critical. For amine-reactive cross-linkers, a pH range of 7.0 to 8.5 is generally recommended to ensure the target amino groups are deprotonated and nucleophilic.
Presence of Interfering Substances in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with this compound and should be avoided.[4] Use non-interfering buffers like phosphate-buffered saline (PBS) or HEPES.
Target Functional Groups are Not Accessible The reactive amino or sulfhydryl groups on the protein surface may be sterically hindered. Consider a different cross-linking chemistry that targets other functional groups if accessibility is a known issue.
Hydrolysis of the Cross-linker Prepare fresh solutions of this compound immediately before use, as aldehydes can be susceptible to oxidation or polymerization in solution.
Issue 2: Protein Aggregation and Precipitation During or After Cross-Linking

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Excessive Cross-Linking Reduce the concentration of this compound and/or the reaction time. High levels of cross-linking can lead to large, insoluble protein complexes.
High Protein Concentration Lower the concentration of your protein sample to favor intramolecular (within a complex) over intermolecular (between complexes) cross-linking.
Hydrophobicity of the Cross-linker While the hydrophobicity of this compound is not well-documented in this context, some cross-linkers can decrease protein solubility. If aggregation is observed, consider adding solubility-enhancing agents like arginine or glutamate to the buffer.
Protein Instability The protein of interest may be inherently unstable. Ensure optimal buffer conditions (pH, ionic strength) for your protein's stability. The addition of stabilizers like glycerol might be beneficial.
Issue 3: Difficulty in Detecting Cross-Linked Products by SDS-PAGE and Western Blot

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Reversal of Cross-links During Sample Preparation Aldehyde-mediated cross-links can be reversible, especially with heat.[5] When preparing samples for SDS-PAGE, try reducing the boiling time and temperature (e.g., 65°C for 10 minutes instead of 95-100°C for 5 minutes).
Epitope Masking The cross-linking reaction may modify the epitope recognized by your antibody. Test different antibodies that bind to various regions of the protein (e.g., N-terminus, C-terminus, or a central domain).
Cross-linked Complexes are Too Large to Enter the Gel If extensive cross-linking has occurred, the resulting complexes may be too large to migrate into the resolving gel. Run a lower percentage acrylamide gel or a gradient gel. Also, check the stacking gel/well interface for retained protein.
Inefficient Transfer to Membrane Large protein complexes may not transfer efficiently to the Western blot membrane. Optimize your transfer conditions (time, voltage) and consider using a membrane with a larger pore size if available.

Experimental Protocols

General Protocol for this compound-Mediated Cross-Linking of Proteins

This is a starting point protocol that will require optimization for your specific protein of interest and application.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS or HEPES, pH 7.5)

  • This compound stock solution (e.g., 100 mM in DMSO or ethanol, prepare fresh)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and running buffer

  • Western blot equipment and reagents

  • Antibodies for detection

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine your protein of interest with the reaction buffer to a final volume of 50-100 µL.

  • Cross-linker Addition: Add the desired amount of this compound stock solution to the protein solution. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes. This time may need to be optimized.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with and consume the excess this compound. Incubate for 15 minutes at room temperature.

  • Analysis:

    • Add SDS-PAGE loading buffer to the quenched reaction.

    • Heat the samples at 65°C for 10 minutes. Avoid boiling if cross-link reversal is a concern.

    • Analyze the samples by SDS-PAGE and Western blotting to detect the formation of higher molecular weight cross-linked species.

Visualizations

Atropaldehyde_Reaction_Mechanism cluster_reactants Reactants cluster_products Potential Cross-linked Products This compound This compound (α,β-unsaturated aldehyde) SchiffBase Schiff Base Formation (Lysine-Atropaldehyde) This compound->SchiffBase + Lysine MichaelAdduct Michael Addition (Cysteine-Atropaldehyde) This compound->MichaelAdduct + Cysteine Protein Protein with - Lysine (NH2) - Cysteine (SH) Protein->SchiffBase Protein->MichaelAdduct CrosslinkedProtein Cross-linked Protein Complex SchiffBase->CrosslinkedProtein MichaelAdduct->CrosslinkedProtein Experimental_Workflow Start Prepare Protein Sample in Amine-Free Buffer Add_Crosslinker Add this compound (Optimize Concentration) Start->Add_Crosslinker Incubate Incubate (Optimize Time & Temperature) Add_Crosslinker->Incubate Quench Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Analyze Analyze by SDS-PAGE & Western Blot Quench->Analyze End Identify Cross-linked Complexes Analyze->End Troubleshooting_Flowchart Start Problem Encountered No_Crosslinking Low or No Cross-linking? Start->No_Crosslinking Aggregation Protein Aggregation? No_Crosslinking->Aggregation No Concentration Optimize this compound Concentration No_Crosslinking->Concentration Yes Detection_Issue Detection Problems? Aggregation->Detection_Issue No Reduce_Crosslinker Lower this compound Concentration / Time Aggregation->Reduce_Crosslinker Yes Detection_Issue->Start No Sample_Prep Modify SDS-PAGE Sample Prep (e.g., 65°C) Detection_Issue->Sample_Prep Yes Buffer Check Buffer Composition (pH, no primary amines) Concentration->Buffer Conditions Vary Incubation Time & Temperature Buffer->Conditions Reduce_Protein Decrease Protein Concentration Reduce_Crosslinker->Reduce_Protein Add_Stabilizers Add Solubility Enhancers (e.g., Arginine) Reduce_Protein->Add_Stabilizers Antibody Test Different Antibodies (Epitope Masking) Sample_Prep->Antibody Gel_Transfer Optimize Gel & Transfer Conditions for Large Complexes Antibody->Gel_Transfer

References

Validation & Comparative

A Comparative Analysis of Atropaldehyde and Cinnamaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of α,β-unsaturated aldehydes is crucial due to their prevalence as both naturally occurring compounds and reactive metabolites. This guide provides a detailed comparison of the chemical and biological reactivity of two such aldehydes: atropaldehyde, a reactive metabolite of the anticonvulsant drug felbamate, and cinnamaldehyde, a well-known flavor and fragrance agent.

While both molecules share the α,β-unsaturated aldehyde functional group, their structural differences lead to distinct reactivity profiles. This compound is recognized for its role in the toxicity associated with felbamate, underscoring its high reactivity in biological systems. Cinnamaldehyde, though also reactive, is a widely consumed natural product, suggesting a different toxicological and reactivity profile. This guide synthesizes available experimental data to provide a comparative overview of their electrophilicity, cytotoxicity, and interaction with key biological molecules.

Comparative Reactivity Data

The following table summarizes the available quantitative data on the reactivity of this compound and cinnamaldehyde. A significant data gap exists for quantitative reactivity metrics for this compound, reflecting its primary investigation within the context of felbamate metabolism rather than as a standalone chemical entity in broad reactivity studies.

ParameterThis compoundCinnamaldehydeReferences
Cytotoxicity (IC₅₀) Data not available73 µg/mL (PC3 cells)[1][1]
11.6 µg/mL (U87MG cells)[2][2]
58 µg/mL (MCF-7 cells, 24h)[3][3]
140 µg/mL (MCF-7 cells, 48h)[3][3]
16.9 µg/mL (MDA-MB-231 cells, 24h)
12.23 µg/mL (MDA-MB-231 cells, 48h)
37.7 µM (RAW264.7 cells, PGE2 inhibition)[4][4]
Enzyme Inhibition Inhibits Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST) in human liver tissue.[5]Kₘ for human ALDH: 5.31 µM[6][5][6]
Reaction with Thiols Reacts with glutathione (GSH), offering protection against ALDH inhibition.[5]Reacts with thiols such as cysteamine and aliphatic thiols.[7][5][7]

Chemical Reactivity Profile

Michael Addition

Both this compound and cinnamaldehyde are α,β-unsaturated aldehydes, making them susceptible to Michael addition reactions with soft nucleophiles. This is a key mechanism of their biological activity and toxicity. The electrophilicity of the β-carbon in the α,β-unsaturated system drives this reaction.

This compound: As a reactive metabolite of felbamate, this compound is known to be a potent electrophile.[8] Its toxicity is linked to its ability to form covalent adducts with cellular macromolecules, primarily through Michael addition.[5] Studies have shown that it reacts with glutathione (GSH), a key cellular nucleophile, which can protect against its toxic effects.[5] The formation of this compound in vivo is considered a critical step in the bioactivation pathway leading to felbamate-associated toxicity.

Cinnamaldehyde: The reactivity of cinnamaldehyde with thiols has been well-documented. It readily forms adducts with cysteine residues in proteins and with glutathione.[7] This reactivity is responsible for some of its biological effects, including its antimicrobial properties and its potential as a skin sensitizer.[9] Cinnamaldehyde possesses two primary electrophilic sites: the β-carbon of the conjugated double bond and the carbonyl carbon.

Biological Reactivity and Cytotoxicity

The high reactivity of these aldehydes translates to significant biological consequences, including cytotoxicity and enzyme inhibition.

Cytotoxicity

Cinnamaldehyde: A considerable amount of data exists for the cytotoxicity of cinnamaldehyde across various cell lines, with IC₅₀ values typically in the micromolar range. For example, IC₅₀ values of 11.6 µg/mL in U87MG human brain glioblastoma cells and 73 µg/mL in PC3 human prostate cancer cells have been reported.[1][2]

Enzyme Inhibition

This compound: this compound has been shown to inhibit key detoxification enzymes, aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST), in human liver tissue.[5] Inhibition of these enzymes can lead to an accumulation of reactive aldehydes, exacerbating cellular stress and toxicity.

Cinnamaldehyde: Cinnamaldehyde can also interact with enzymes. For instance, it is a substrate for human aldehyde dehydrogenase with a Kₘ value of 5.31 µM.[6] It has also been reported to be a competitive inhibitor of alcohol dehydrogenase (ADH) with respect to ethanol.

Signaling Pathways and Experimental Workflows

To illustrate the mechanisms of action and experimental approaches for studying the reactivity of these aldehydes, the following diagrams are provided.

G cluster_0 Michael Addition Reactivity Unsaturated_Aldehyde α,β-Unsaturated Aldehyde (this compound or Cinnamaldehyde) Adduct Covalent Adduct Unsaturated_Aldehyde->Adduct Reaction Nucleophile Cellular Nucleophile (e.g., Glutathione, Protein Thiol) Nucleophile->Adduct Cellular_Damage Cellular Damage Enzyme Inactivation Adduct->Cellular_Damage

Caption: General mechanism of Michael addition of α,β-unsaturated aldehydes with cellular nucleophiles.

G cluster_workflow Experimental Workflow: Thiol Reactivity Assay A Prepare Aldehyde Solution (this compound or Cinnamaldehyde) C Incubate Aldehyde and Thiol A->C B Prepare Thiol Solution (e.g., Glutathione) B->C D Monitor Thiol Depletion (e.g., via HPLC or Spectrophotometry) C->D E Calculate Second-Order Rate Constant D->E

Caption: Workflow for determining the reactivity of aldehydes with thiols.

Experimental Protocols

Thiol Reactivity Assay (Glutathione Depletion Assay)

This protocol is a general method to quantify the reactivity of α,β-unsaturated aldehydes with thiols, such as glutathione (GSH).

Objective: To determine the second-order rate constant for the reaction of an aldehyde with GSH as a measure of its electrophilic reactivity.

Materials:

  • Test aldehyde (this compound or cinnamaldehyde)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the test aldehyde and GSH in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Reaction Initiation:

    • In a temperature-controlled cuvette or reaction vessel, mix the GSH solution with the phosphate buffer.

    • Initiate the reaction by adding the aldehyde stock solution to the GSH solution and mix thoroughly.

  • Monitoring GSH Depletion:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a solution containing DTNB. The reaction of DTNB with remaining free GSH forms a colored product (2-nitro-5-thiobenzoate) that absorbs at 412 nm.

    • Alternatively, monitor the depletion of GSH over time using HPLC with a suitable detector.

  • Data Analysis:

    • Plot the concentration of GSH versus time.

    • From the rate of GSH depletion, calculate the pseudo-first-order rate constant (k_obs) under conditions where the aldehyde concentration is in large excess.

    • The second-order rate constant (k_GSH) can be determined from the equation: k_GSH = k_obs / [Aldehyde].

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic effects of this compound and cinnamaldehyde on a given cell line.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the aldehydes.

Materials:

  • Cell line of interest (e.g., HepG2, PC3, U87MG)

  • Cell culture medium and supplements

  • Test aldehyde (this compound or cinnamaldehyde)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test aldehydes in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the aldehydes. Include a vehicle control (medium with the solvent used to dissolve the aldehydes).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the aldehyde concentration.

    • Determine the IC₅₀ value, which is the concentration of the aldehyde that causes a 50% reduction in cell viability.

Conclusion

This compound and cinnamaldehyde, while both α,β-unsaturated aldehydes, exhibit different reactivity profiles largely dictated by their origins and biological contexts. This compound's identity as a toxic metabolite of felbamate points to its high and detrimental reactivity within the body, readily forming adducts with crucial cellular components and inhibiting key enzymes. Cinnamaldehyde, a natural compound, is also reactive but is metabolized through various pathways, and its biological effects are more nuanced, ranging from antimicrobial to cytotoxic at higher concentrations.

The lack of direct comparative quantitative data for this compound highlights a need for further research to fully elucidate its reactivity profile relative to other α,β-unsaturated aldehydes. The experimental protocols provided offer a framework for conducting such comparative studies, which would be invaluable for a more comprehensive understanding of the structure-reactivity relationships governing the biological effects of this important class of compounds.

References

Atropaldehyde vs. Acrolein: A Comparative Guide to Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of atropaldehyde and acrolein on hepatocytes, supported by available experimental data. While both are reactive aldehydes known for their cellular toxicity, the extent and mechanisms of their hepatotoxic effects show distinct characteristics. This document summarizes key findings, details experimental methodologies, and visualizes relevant pathways to aid in research and drug development.

At a Glance: Comparative Cytotoxicity in Hepatocytes

ParameterThis compoundAcrolein
Primary Cytotoxic Mechanism Inhibition of key detoxifying enzymes (ALDH and GST), leading to accumulation of reactive species.[1]Induction of oxidative stress, mitochondrial dysfunction, and endoplasmic reticulum (ER) stress.
Cell Viability (IC50) Data not readily available in the reviewed literature. Described as causing a loss of hepatocyte viability.[1]~50-75 µM in primary human hepatocytes (MTT assay, 24h exposure).
Mode of Cell Death Not explicitly detailed in the reviewed literature.Apoptosis at moderate concentrations (50-75 µM) and necrosis at higher concentrations (>90 µM).
Effect on Glutathione (GSH) Indirectly impacts GSH homeostasis through GST inhibition.[1]Rapid and significant dose-dependent depletion of intracellular GSH.
Mitochondrial Effects Not explicitly detailed in the reviewed literature.Induces mitochondrial dysfunction, including altered membrane potential, release of pro-apoptotic proteins, and ATP depletion.
Endoplasmic Reticulum (ER) Stress Not explicitly detailed in the reviewed literature.Triggers ER stress, leading to the activation of cell death pathways.

Experimental Data and Observations

This compound Cytotoxicity

This compound, a metabolite of the antiepileptic drug felbamate, has been investigated for its role in the drug's associated hepatotoxicity.[1] Studies in human liver tissue have shown that this compound leads to a loss of hepatocyte viability.[1] The primary mechanism identified is the inhibition of two critical detoxification enzymes: aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST).[1]

The inhibition of ALDH and GST by this compound disrupts the cell's ability to neutralize reactive aldehydes and other toxic compounds, leading to an accumulation of these damaging species.[1] This accumulation is presumed to be a key driver of the observed cytotoxicity. It has been noted that glutathione (GSH) can offer protection against the inhibitory effects of this compound on ALDH.[1] While the cytotoxic effects are established, specific concentration-response data, such as IC50 values in hepatocytes, are not well-documented in the available literature.

Acrolein Cytotoxicity

Acrolein, a ubiquitous environmental pollutant and a product of endogenous lipid peroxidation, exhibits potent cytotoxicity in hepatocytes through a multi-faceted mechanism. Studies have demonstrated a dose-dependent decrease in the viability of primary human hepatocytes upon exposure to acrolein.[1]

At moderate concentrations (around 50-75 µM), acrolein induces apoptosis, characterized by DNA fragmentation and caspase activation.[1] At higher concentrations (above 90 µM), the mode of cell death shifts towards necrosis.[1]

A key initiating event in acrolein-induced cytotoxicity is the rapid and significant depletion of intracellular glutathione (GSH), a major cellular antioxidant.[1] This depletion leads to a state of oxidative stress. Furthermore, acrolein directly impacts mitochondrial function, causing a disruption of the mitochondrial membrane potential, the release of pro-apoptotic factors like cytochrome c, and a reduction in cellular ATP levels.[1] Acrolein has also been shown to induce endoplasmic reticulum (ER) stress, activating signaling pathways that contribute to apoptosis.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of this compound or acrolein for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Glutathione (GSH) Depletion Assay
  • Cell Culture and Treatment: Culture hepatocytes and expose them to the test compounds.

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them to release intracellular contents.

  • GSH Detection: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction. For example, a reaction with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) can be used to quantify GSH levels by measuring absorbance at 412 nm.

  • Data Normalization: Normalize the GSH levels to the total protein content of the cell lysate.

Aldehyde Dehydrogenase (ALDH) and Glutathione S-Transferase (GST) Inhibition Assays
  • Enzyme Source: Use either purified enzymes or cell lysates from treated and untreated hepatocytes.

  • Substrate Addition: Add a specific substrate for ALDH (e.g., acetaldehyde) or GST (e.g., 1-chloro-2,4-dinitrobenzene, CDNB).

  • Reaction Monitoring: Monitor the enzyme activity by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product.

  • Inhibition Calculation: Compare the enzyme activity in the presence and absence of the inhibitor (this compound) to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Hepatocyte_Culture Hepatocyte Culture (Primary or Cell Line) Exposure Exposure of Hepatocytes to Compounds Hepatocyte_Culture->Exposure Compound_Preparation Compound Preparation (this compound/Acrolein) Compound_Preparation->Exposure Cell_Viability Cell Viability Assay (e.g., MTT) Exposure->Cell_Viability Apoptosis_Necrosis Apoptosis/Necrosis Assay (e.g., Annexin V/PI) Exposure->Apoptosis_Necrosis Oxidative_Stress Oxidative Stress Assays (e.g., GSH, ROS) Exposure->Oxidative_Stress Enzyme_Activity Enzyme Activity Assays (ALDH, GST) Exposure->Enzyme_Activity Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Apoptosis_Necrosis->Data_Analysis Oxidative_Stress->Data_Analysis Enzyme_Activity->Data_Analysis

Caption: Experimental workflow for comparing hepatocyte cytotoxicity.

signaling_pathways Comparative Cytotoxic Mechanisms cluster_this compound This compound cluster_acrolein Acrolein This compound This compound ALDH ALDH Inhibition This compound->ALDH GST GST Inhibition This compound->GST Reactive_Species Accumulation of Reactive Species ALDH->Reactive_Species GST->Reactive_Species Cell_Death_A Hepatocyte Death Reactive_Species->Cell_Death_A Acrolein Acrolein GSH_Depletion GSH Depletion Acrolein->GSH_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction Acrolein->Mitochondrial_Dysfunction ER_Stress ER Stress Acrolein->ER_Stress Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Apoptosis_Necrosis_B Apoptosis / Necrosis Oxidative_Stress->Apoptosis_Necrosis_B Mitochondrial_Dysfunction->Apoptosis_Necrosis_B ER_Stress->Apoptosis_Necrosis_B

Caption: Signaling pathways of this compound and acrolein cytotoxicity.

References

A Comparative Guide to Analytical Methods for Atropaldehyde Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive detection of atropaldehyde is crucial due to its potential role as a reactive metabolite and biomarker. This guide provides an objective comparison of the primary analytical methods for this compound detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). A brief overview of Immunoassays is also included as a potential, though less common, approach.

This comparison summarizes quantitative performance data, details experimental protocols, and provides visualizations of the analytical workflows to aid in selecting the most suitable method for your research needs.

Note on Data: Direct quantitative performance data for this compound is limited in publicly available literature. Therefore, the data presented in the following tables are largely based on studies of structurally similar aromatic aldehydes or general aldehyde detection methods. These values should be considered as representative estimates, and method validation with this compound standards is essential for accurate quantification.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics, such as sensitivity (Limit of Detection and Quantification), linearity, accuracy, and precision.

ParameterHPLC-UV (with DNPH Derivatization)GC-MS (with PFBHA Derivatization)Capillary Electrophoresis (MEKC)
Linearity (r²) > 0.999[1]> 0.99[2]> 0.995[3]
Accuracy (% Recovery) 98 - 102%[1]80 - 120%[2]83.7 - 97.2%[4]
Precision (% RSD) < 2%[1]< 15%[2]< 4%[3]
Limit of Detection (LOD) 0.1 ppm (as Orotaldehyde-DNPH)[1]low ng/L to µg/L range[2]0.54 - 4.0 µg/L (for various aldehydes)[3]
Limit of Quantification (LOQ) 0.33 ppm (as Orotaldehyde-DNPH)[1]µg/L range[2]1.89 µg/mL (for Formaldehyde)[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the analysis of aldehydes. Due to the often-weak UV absorbance of underivatized aldehydes, a pre-column derivatization step is typically employed to enhance detection. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable, UV-active hydrazones.[1][5]

Experimental Protocol: HPLC-UV with DNPH Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • For calibration standards, dilute the stock solution to a range of concentrations.

    • For unknown samples, perform a suitable extraction to isolate the this compound.

  • Derivatization:

    • To an aliquot of the standard or sample solution, add an acidic solution of 2,4-dinitrophenylhydrazine in acetonitrile.[1]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.[1]

    • After cooling, the derivatized sample is ready for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[6][7]

    • Flow Rate: Typically 1.0 mL/min.[7]

    • Detection: UV detector set at the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 360 nm).[8]

    • Quantification: Create a calibration curve by plotting the peak area of the this compound-DNPH derivative against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing this compound Derivatization Derivatization with DNPH Sample->Derivatization Standard This compound Standard Standard->Derivatization HPLC HPLC System Derivatization->HPLC Injection Column C18 Column HPLC->Column Separation Detector UV Detector (360 nm) Column->Detector Detection Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Workflow for HPLC-UV detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For aldehydes, derivatization is often necessary to improve their thermal stability and chromatographic properties. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms stable oxime derivatives.

Experimental Protocol: GC-MS with PFBHA Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare calibration standards by diluting the stock solution.

    • Extract this compound from the sample matrix if necessary.

  • Derivatization:

    • In a sealed vial, combine the sample or standard with an aqueous solution of PFBHA.[9]

    • Adjust the pH to be acidic (e.g., pH 3-4).[2][10]

    • Incubate the mixture at an elevated temperature (e.g., 60-70°C) for a defined period (e.g., 30-60 minutes).[9][11]

    • After cooling, extract the PFBHA-oxime derivative into an organic solvent (e.g., hexane or ethyl acetate).[10]

  • GC-MS Analysis:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).[2]

    • Injector: Splitless or split injection at a high temperature (e.g., 250°C).[2]

    • Oven Program: A temperature gradient is used to separate the analytes.

    • Carrier Gas: Helium at a constant flow rate.[2]

    • MS Detector: Electron Ionization (EI) is common. The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[9]

    • Quantification: Use an internal standard (e.g., a deuterated analog) for best accuracy. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample/Standard Derivatization Derivatization with PFBHA Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC Gas Chromatograph Extraction->GC Injection MS Mass Spectrometer GC->MS Separation & Ionization TIC Total Ion Chromatogram MS->TIC Quant Quantification TIC->Quant

Workflow for GC-MS detection of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis, particularly Micellar Electrokinetic Chromatography (MEKC), is a high-resolution separation technique suitable for neutral and charged analytes, making it applicable to the analysis of aromatic aldehydes like this compound.[12][13] In MEKC, a surfactant is added to the buffer above its critical micelle concentration, creating a pseudo-stationary phase that allows for the separation of neutral molecules based on their partitioning between the micelles and the aqueous buffer.[13]

Experimental Protocol: MEKC
  • Buffer and Sample Preparation:

    • Prepare a running buffer, typically a borate buffer, containing a surfactant such as sodium dodecyl sulfate (SDS).[3]

    • Prepare this compound standards and samples in a suitable solvent, which could be the running buffer itself to minimize injection artifacts.

  • Derivatization (Optional but Recommended):

    • While MEKC can separate underivatized aldehydes, derivatization with an agent like 3-methyl-2-benzothiazoline hydrazone (MBTH) can improve sensitivity and selectivity.[3]

  • CE-UV Analysis:

    • Capillary: Fused-silica capillary.

    • Separation Voltage: A high voltage is applied across the capillary.

    • Temperature: The capillary temperature is controlled to ensure reproducible migration times.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV detector set at a wavelength where the this compound or its derivative absorbs.

    • Quantification: A calibration curve is constructed by plotting peak area against concentration.

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Sample/Standard CE_System Capillary Electrophoresis System Sample->CE_System Injection Buffer Prepare MEKC Buffer (with Surfactant) Buffer->CE_System Capillary Fused-Silica Capillary CE_System->Capillary Separation UV_Detector UV Detector Capillary->UV_Detector Detection Electropherogram Electropherogram UV_Detector->Electropherogram Quantification Quantification Electropherogram->Quantification

Workflow for Capillary Electrophoresis detection of this compound.

Immunoassays

Immunoassays are biochemical tests that measure the presence or concentration of a molecule through the use of an antibody or antigen. While highly sensitive and specific for their target analyte, the development of an immunoassay for a small molecule like this compound is a complex process.

Principle: An antibody specific to this compound would need to be developed. In a competitive immunoassay format, a known amount of labeled this compound would compete with the this compound in the sample for binding to a limited number of antibody sites. The amount of bound labeled this compound is inversely proportional to the concentration of this compound in the sample.

Advantages:

  • High potential for sensitivity and specificity.

  • Amenable to high-throughput screening.

Disadvantages:

  • Development of a specific antibody can be time-consuming and expensive.

  • Potential for cross-reactivity with structurally similar molecules.[14]

  • Currently, no commercial immunoassays for this compound are readily available.

Conclusion

The choice of the most appropriate analytical method for this compound detection depends on the specific requirements of the study.

  • HPLC-UV with DNPH derivatization is a robust and widely accessible method, offering good precision and accuracy. It is a suitable choice for routine analysis in various matrices.

  • GC-MS with PFBHA derivatization provides excellent sensitivity and selectivity, making it ideal for trace-level detection and confirmation of this compound, especially in complex biological samples.

  • Capillary Electrophoresis (MEKC) offers high separation efficiency and can be a valuable alternative, particularly when dealing with small sample volumes.

For all methods, proper validation with this compound standards is crucial to ensure accurate and reliable quantification. While immunoassays present a potential for high-throughput applications, the lack of readily available reagents currently limits their practicality for this compound detection.

References

Atropaldehyde as a Biomarker for Felbamate Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of atropaldehyde and other metabolites as potential biomarkers for felbamate metabolism and associated toxicities. Felbamate, an anti-epileptic drug, is effective for refractory epilepsy but its use is limited due to the risk of aplastic anemia and hepatic failure.[1][2] Evidence suggests that these severe adverse reactions are linked to the formation of a reactive metabolite, this compound.[3][4] This document details the metabolic pathways, compares potential biomarkers, and provides experimental protocols for their analysis.

This compound and Alternative Biomarkers: A Quantitative Comparison

The primary candidate for a biomarker of felbamate-induced toxicity is this compound, a reactive α,β-unsaturated aldehyde.[4] However, its high reactivity makes direct measurement challenging. Therefore, its downstream metabolites, specifically mercapturic acid conjugates, serve as more stable and quantifiable indicators of this compound formation in vivo.

Alternative biomarkers include other felbamate metabolites that are not directly in the toxic pathway but can provide a broader picture of felbamate disposition. These include 3-carbamoyl-2-phenylpropionic acid, a major human metabolite, as well as p-hydroxyfelbamate and 2-hydroxyfelbamate.[1][5]

A study by Thompson et al. (1999) quantified felbamate and three of its metabolites in the urine of 31 patients undergoing felbamate therapy. The results of this study provide a basis for comparing the relative abundance of these compounds and their potential utility as biomarkers.[5] The identification of this compound-derived mercapturic acids in patient urine provides strong evidence for the bioactivation of felbamate to the toxic metabolite, this compound.[5]

AnalyteMean Concentration (µg/mL)Concentration Range (µg/mL)Percentage of Total ExcretedBiomarker Type
Felbamate15518 - 41340 - 50%Parent Drug
3-carbamoyl-2-phenylpropionic acidNot ReportedNot ReportedMajor MetaboliteMetabolism
This compound-derived Mercapturic AcidsNot ReportedNot ReportedMinor MetabolitesToxicity
p-hydroxyfelbamateNot ReportedNot ReportedMinor MetaboliteMetabolism
2-hydroxyfelbamateNot ReportedNot ReportedMinor MetaboliteMetabolism

Note: While the mean and range for all metabolites from a single comprehensive study are not fully available in the public domain, the available literature indicates that unchanged felbamate is the major component excreted in urine.[1] The mercapturic acids, while present in smaller quantities, are direct indicators of the toxic bioactivation pathway.

Experimental Protocols

Quantification of Felbamate and its Metabolites in Urine by LC-MS/MS

This method is designed for the simultaneous quantification of felbamate, 3-carbamoyl-2-phenylpropionic acid, and this compound-derived mercapturic acids in human urine.

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of one of the analytes).
  • Acidify the sample with 100 µL of 1 M HCl.
  • Perform solid-phase extraction (SPE) using a C18 cartridge.
  • Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
  • Load the acidified urine sample.
  • Wash the cartridge with 1 mL of deionized water.
  • Elute the analytes with 1 mL of methanol.
  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometry:
  • Ionization: Electrospray ionization (ESI) in negative ion mode for the acidic metabolites and positive ion mode for felbamate.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.

Popliteal Lymph Node Assay (PLNA) for Assessing Immunogenic Potential

The PLNA is a murine model used to evaluate the potential of a substance to induce a primary immune response.[6][7] This protocol is adapted for testing felbamate metabolites.

1. Animals:

  • Use female BALB/c mice, 8-12 weeks old.

2. Test Substance Preparation:

  • Dissolve the felbamate metabolite (e.g., a precursor to this compound) in a suitable vehicle (e.g., a mixture of acetone and olive oil).

3. Injection Procedure:

  • Inject 25 µL of the test substance solution or vehicle control into the plantar surface of the right hind footpad of each mouse.

4. Endpoint Measurement:

  • After 7 days, euthanize the mice and excise the popliteal lymph nodes from both the treated (right) and untreated (left) legs.
  • Weigh the lymph nodes individually.
  • Calculate the Popliteal Lymph Node Index (PLNI) for each mouse: PLNI = Weight of the right lymph node / Weight of the left lymph node.
  • An increase in the PLNI in the test group compared to the vehicle control group indicates a positive immunogenic response.

Signaling Pathways and Experimental Workflows

Felbamate Metabolism and Bioactivation Pathway

The following diagram illustrates the metabolic pathway of felbamate, leading to the formation of the reactive metabolite this compound and its subsequent detoxification.

Felbamate_Metabolism Felbamate Felbamate MCF 2-phenyl-1,3-propanediol monocarbamate Felbamate->MCF Esterase CBMA 3-carbamoyl-2-phenyl- propionaldehyde MCF->CBMA CYP450 (Oxidation) This compound This compound (2-phenylpropenal) CBMA->this compound Spontaneous Elimination CCMF CCMF (cyclic intermediate) CBMA->CCMF Reversible Cyclization CPPA 3-carbamoyl-2-phenyl- propionic acid CBMA->CPPA Aldehyde Dehydrogenase MercapturicAcids Mercapturic Acids This compound->MercapturicAcids Glutathione S-transferase ProteinAdducts Protein Adducts (Toxicity) This compound->ProteinAdducts Covalent Binding CCMF->CBMA

Caption: Felbamate Metabolism and Bioactivation Pathway.

This compound Detoxification Pathways

This diagram details the enzymatic pathways involved in the detoxification of this compound.

Atropaldehyde_Detoxification This compound This compound GSH_Conjugate Glutathione Conjugate This compound->GSH_Conjugate Glutathione S-transferase (GST) Atropic_Acid Atropic Acid This compound->Atropic_Acid Aldehyde Dehydrogenase (ALDH) Mercapturic_Acid Mercapturic Acid (Excreted in Urine) GSH_Conjugate->Mercapturic_Acid Further Processing Further_Metabolism Further Metabolism Atropic_Acid->Further_Metabolism

Caption: this compound Detoxification Pathways.

Experimental Workflow for Biomarker Validation

The logical flow for validating this compound as a biomarker for felbamate metabolism is depicted below.

Biomarker_Validation_Workflow cluster_clinical Clinical Observation cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical_validation Clinical Validation AdverseEvents Adverse Events in Felbamate-Treated Patients Hypothesis Hypothesis: Reactive Metabolite Causes Toxicity AdverseEvents->Hypothesis MetaboliteID Identify Felbamate Metabolites Hypothesis->MetaboliteID ToxicityAssay Assess Metabolite Toxicity (e.g., cell viability) MetaboliteID->ToxicityAssay AnimalModel Animal Model of Toxicity ToxicityAssay->AnimalModel PLNA Popliteal Lymph Node Assay (Immunogenicity) ToxicityAssay->PLNA PatientSamples Quantify Metabolites in Patient Samples AnimalModel->PatientSamples PLNA->PatientSamples Correlation Correlate Metabolite Levels with Adverse Events PatientSamples->Correlation

Caption: Biomarker Validation Workflow.

References

Atropaldehyde Analogs: A Comparative Guide to Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropaldehyde, a key α,β-unsaturated aldehyde, and its analogs are gaining significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology. This guide provides a comprehensive comparison of the synthesis and biological activities of various this compound analogs, supported by experimental data and detailed protocols. The structural backbone of these compounds, characterized by an α-phenyl-α,β-unsaturated aldehyde moiety, serves as a versatile scaffold for developing novel therapeutic agents.

Comparative Analysis of Biological Activity

The cytotoxic effects of this compound analogs and related α,β-unsaturated aldehydes have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (ED50) are key metrics used to quantify the potency of these compounds. The data presented below is a compilation from multiple studies, highlighting the structure-activity relationships (SAR) within this class of molecules.

Cytotoxicity of Cinnamaldehyde Analogs Against Human Cancer Cell Lines

While specific data on a wide range of this compound analogs is limited in publicly available literature, extensive research on the structurally similar cinnamaldehyde analogs provides valuable insights into the SAR of α,β-unsaturated aldehydes.

CompoundCell LineIC50 (µM)ED50 (µg/mL)Reference
CinnamaldehydeHEK-293 (Human Embryonic Kidney)20.57 ± 1.0-[1]
CinnamaldehydeDU145 (Human Prostate Carcinoma)22.35 ± 1.6-[1]
CinnamaldehydeSKBR-3 (Human Breast Adenocarcinoma)13.90 ± 1.6-[1]
CinnamaldehydeHEPG2 (Human Liver Carcinoma)21.84 ± 1.0-[1]
CinnamaldehydePC3 (Human Prostate Cancer)~552 (73 µg/mL)-[1]
2'-HydroxycinnamaldehydeHCT15 (Human Colon Cancer)-0.82[2]
2'-HydroxycinnamaldehydeSK-MEL-2 (Human Skin Melanoma)-0.63[2]
2'-BenzoyloxicinnamaldehydeHCT15 (Human Colon Cancer)-1.8[2]
2'-BenzoyloxicinnamaldehydeSK-MEL-2 (Human Skin Melanoma)-1.5[2]
α-BromocinnamaldehydeHCT15 (Human Colon Cancer)-1.2[2]
α-BromocinnamaldehydeSK-MEL-2 (Human Skin Melanoma)-1.1[2]

Note: The cytotoxicity of saturated aldehyde counterparts was found to be significantly weaker, indicating that the α,β-unsaturated propenal group is a key functional moiety for the antitumor activity of these compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of this compound analogs and related compounds.

Synthesis Protocol: Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a versatile and widely used method for the synthesis of α,β-unsaturated aldehydes and ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or another aldehyde.

Synthesis of (E)-1-Phenylpent-2-en-1-one (A Chalcone Analog)

Materials and Reagents:

  • Acetophenone (≥98%)

  • Propionaldehyde (≥97%)

  • Sodium Hydroxide (pellets, ≥97%)

  • Ethanol (95%)

  • Hydrochloric Acid (1 M, for neutralization if needed)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Catalyst Preparation: Dissolve 1.20 g (30 mmol) of sodium hydroxide in 15 mL of distilled water and cool the solution in an ice bath.

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2.33 mL (20 mmol) of acetophenone and 25 mL of 95% ethanol.

  • Aldehyde Addition: Cool the acetophenone solution in an ice bath. Once chilled, add 1.60 mL (22 mmol) of propionaldehyde and stir for 5 minutes.

  • Condensation Reaction: While maintaining vigorous stirring in the ice bath, add the cold aqueous NaOH solution dropwise over 15-20 minutes. A yellow precipitate may form.

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with several portions of cold distilled water until the filtrate is neutral. This step is crucial to remove any residual sodium hydroxide.

  • Crystallization: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

For a detailed protocol on the synthesis of dibenzalacetone, another chalcone derivative, you can refer to established laboratory procedures.[3]

Biological Evaluation Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

General Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5x10³ cells per well and allow them to adhere overnight in a suitable culture medium.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (this compound analogs). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.[1]

Signaling Pathways and Mechanisms of Action

The biological activity of this compound analogs and related α,β-unsaturated aldehydes is often attributed to their ability to act as Michael acceptors, leading to the covalent modification of cellular nucleophiles such as cysteine residues in proteins. This interaction can modulate the function of key signaling proteins and enzymes involved in cell proliferation, apoptosis, and stress responses.

One of the key mechanisms involves the inhibition of aldehyde dehydrogenase (ALDH) enzymes. ALDHs are a family of enzymes responsible for detoxifying both endogenous and exogenous aldehydes.[4][5] Overexpression of certain ALDH isoforms is associated with cancer stem cell survival and resistance to chemotherapy.[4][6] By inhibiting ALDH, this compound analogs can lead to an accumulation of toxic aldehydes, increased reactive oxygen species (ROS) production, and ultimately, cancer cell death.

ALDH_Inhibition_Pathway Mechanism of Action of this compound Analogs via ALDH Inhibition Atropaldehyde_Analog This compound Analog (α,β-Unsaturated Aldehyde) ALDH Aldehyde Dehydrogenase (ALDH) Atropaldehyde_Analog->ALDH Inhibition Toxic_Aldehydes Accumulation of Toxic Aldehydes ROS Increased Reactive Oxygen Species (ROS) Toxic_Aldehydes->ROS DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

This compound analogs can inhibit ALDH, leading to apoptosis.

The experimental workflow for synthesizing and evaluating the cytotoxicity of these compounds can be visualized as a multi-step process, starting from the chemical synthesis and culminating in the determination of their biological activity.

Experimental_Workflow Workflow for Synthesis and Cytotoxicity Evaluation Synthesis Synthesis of Analogs (e.g., Claisen-Schmidt Condensation) Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Treatment Treatment with Analogs Characterization->Treatment Cell_Culture Cancer Cell Line Culture Cell_Culture->Treatment Assay Cytotoxicity Assay (e.g., MTT Assay) Treatment->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis SAR_Relationship Structure-Activity Relationship (SAR) of this compound Analogs Core_Scaffold α-Phenyl-α,β-Unsaturated Aldehyde Scaffold Aromatic_Subst Aromatic Ring Substituents Core_Scaffold->Aromatic_Subst Alpha_Subst α-Position Substitution Core_Scaffold->Alpha_Subst Beta_Subst β-Position Substitution Core_Scaffold->Beta_Subst Biological_Activity Biological Activity (e.g., Cytotoxicity) Aromatic_Subst->Biological_Activity Alpha_Subst->Biological_Activity Beta_Subst->Biological_Activity

References

A Comparative Study of Atropaldehyde Adducts with Thiol and Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropaldehyde (2-phenylpropenal) is a reactive α,β-unsaturated aldehyde and a significant metabolite of the antiepileptic drug felbamate. Its electrophilic nature drives its covalent binding to biological macromolecules, a process implicated in the drug's idiosyncratic toxicity.[1][2] Understanding the reactivity of this compound with various biological nucleophiles is crucial for elucidating its mechanisms of toxicity and for the development of safer pharmaceuticals. This guide provides a comparative analysis of the adducts formed from the reaction of this compound with two primary classes of nucleophiles: thiols (represented by N-acetylcysteine) and amines (represented by lysine).

Reactivity and Reaction Mechanisms

This compound possesses two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3) of the α,β-unsaturated system. This dual reactivity allows for two main types of reactions with nucleophiles:

  • 1,2-Addition (Schiff Base Formation): Nucleophilic attack on the carbonyl carbon, typically by primary amines, leads to the formation of a hemiaminal intermediate that subsequently dehydrates to form a Schiff base (imine). This reaction is generally reversible.

  • 1,4-Conjugate (Michael) Addition: Nucleophilic attack on the β-carbon results in the formation of a stable carbon-nucleophile bond. This is the characteristic reaction for soft nucleophiles, such as thiols, with α,β-unsaturated carbonyl compounds.[1][2]

The preference for one pathway over the other is largely governed by the nature of the nucleophile, in accordance with the Hard and Soft Acids and Bases (HSAB) principle.

  • Thiols (e.g., Cysteine, Glutathione): As soft nucleophiles, thiols preferentially attack the soft electrophilic β-carbon of this compound, leading to the formation of Michael adducts. This reaction is a major pathway for the detoxification of α,β-unsaturated aldehydes in vivo.[1]

  • Amines (e.g., Lysine): As harder nucleophiles, the primary amino groups of lysine residues in proteins can react at both the carbonyl carbon to form Schiff bases and, to a lesser extent, at the β-carbon via Michael addition.

Quantitative Comparison of Reactivity

Direct kinetic data for the reaction of this compound with various nucleophiles is scarce in the literature. However, data from structurally similar α,β-unsaturated aldehydes, such as crotonaldehyde, can provide valuable insights into the relative reactivity. The following table summarizes the second-order rate constants for the reaction of crotonaldehyde with N-acetylcysteine (a thiol nucleophile).

α,β-Unsaturated AldehydeNucleophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
CrotonaldehydeN-Acetylcysteine1.59[2]

Note: This data for crotonaldehyde is used as a proxy to estimate the reactivity of this compound. The phenyl group in this compound may influence the electrophilicity of the β-carbon and thus the reaction rate.

The reaction of α,β-unsaturated aldehydes with thiols is generally faster than with amines under physiological conditions. The nucleophilicity of the thiol is highly dependent on its pKa, with the deprotonated thiolate anion being the reactive species.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound adducts with N-acetylcysteine and a lysine derivative, adapted from standard procedures for Michael additions and Schiff base formations.[3][4][5][6]

Protocol 1: Synthesis of this compound-N-Acetylcysteine Adduct (Michael Addition)

Materials:

  • This compound

  • N-acetylcysteine

  • Base catalyst (e.g., triethylamine)

  • Solvent (e.g., acetonitrile or a buffered aqueous solution, pH 7.4)

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve N-acetylcysteine (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of triethylamine.

  • Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography or LC-MS).

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Characterization:

  • Mass Spectrometry (MS): Confirm the formation of the adduct by identifying the molecular ion corresponding to the sum of the molecular weights of this compound and N-acetylcysteine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the adduct, showing the formation of a new bond at the β-carbon of the original aldehyde.

Protocol 2: Synthesis of this compound-Lysine Adduct (Schiff Base Formation)

Materials:

  • This compound

  • Lysine methyl ester (or another protected lysine derivative)

  • Solvent (e.g., ethanol or methanol)

  • Acid catalyst (e.g., a few drops of glacial acetic acid)

  • Standard laboratory glassware for reflux

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • In a separate vessel, dissolve the lysine derivative (1.0 equivalent) in the same solvent and add it dropwise to the this compound solution with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling or can be obtained by removal of the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Characterization:

  • Mass Spectrometry (MS): Confirm the formation of the Schiff base by identifying the molecular ion corresponding to the sum of the molecular weights of the reactants minus the molecular weight of water.

  • NMR Spectroscopy: ¹H NMR will show the characteristic signal of the imine proton (-CH=N-). ¹³C NMR will show the signal for the imine carbon.

Visualization of Reaction Pathways and Workflows

This compound Reaction Pathways

Atropaldehyde_Reactions This compound This compound MichaelAdduct Michael Adduct (Thioether) This compound->MichaelAdduct SchiffBase Schiff Base (Imine) This compound->SchiffBase Thiol Thiol Nucleophile (e.g., Cysteine) Thiol->this compound 1,4-Conjugate Addition Amine Amine Nucleophile (e.g., Lysine) Amine->this compound 1,2-Addition

Caption: Reaction pathways of this compound with thiol and amine nucleophiles.

Experimental Workflow for Adduct Analysis

Adduct_Analysis_Workflow Start Start: this compound + Nucleophile Reaction Reaction under controlled conditions (pH, temp, time) Start->Reaction Quench Quench Reaction / Stop Reaction->Quench Purification Purification (e.g., HPLC, Column Chromatography) Quench->Purification Characterization Structural Characterization Purification->Characterization MS Mass Spectrometry (MS) Characterization->MS NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR

Caption: General workflow for the synthesis and analysis of this compound adducts.

Conclusion

The reactivity of this compound with biological nucleophiles is a critical factor in its toxicological profile. Thiol-containing molecules, such as cysteine and glutathione, readily form stable Michael adducts through 1,4-conjugate addition, representing a primary detoxification pathway. Amine nucleophiles, like the side chain of lysine, can form reversible Schiff bases via 1,2-addition to the carbonyl group. The comparative reactivity suggests that thiol adduction is a more favorable and rapid process. The experimental protocols and analytical workflows provided here offer a framework for the synthesis and detailed characterization of these important adducts, aiding in further research into the toxicology of this compound and the development of strategies to mitigate its adverse effects.

References

Comparative Analysis of Atropaldehyde Cross-Reactivity with Other Reactive Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of atropaldehyde with other notable reactive aldehydes, including acrolein, 4-hydroxynonenal (4-HNE), crotonaldehyde, and malondialdehyde (MDA). This objective analysis is supported by available experimental data to assist researchers in understanding the potential for shared biological targets and immunological responses.

Introduction to Aldehyde Reactivity and Cross-Reactivity

Reactive aldehydes are electrophilic molecules that can readily form covalent adducts with nucleophilic macromolecules such as proteins and DNA.[1][2] This reactivity is a key mechanism of their biological and toxicological effects.[3] this compound, a metabolite of the antiepileptic drug felbamate, belongs to the class of α,β-unsaturated aldehydes, a group known for its high reactivity.[4] Other members of this class, such as acrolein and 4-HNE, are well-studied products of lipid peroxidation and are implicated in cellular damage and disease pathogenesis.[3][5]

Cross-reactivity between different aldehydes can occur when they modify similar biological targets, leading to a cascade of shared downstream events, including activation of the same signaling pathways or recognition by the same antibodies. Understanding this potential for cross-reactivity is crucial for assessing off-target effects, developing specific biomarkers, and designing safer pharmaceuticals.

Chemical Reactivity and Protein Adduct Formation

The primary mechanism of action for α,β-unsaturated aldehydes is the formation of covalent adducts with nucleophilic amino acid residues in proteins, predominantly cysteine, histidine, and lysine.[1][6] This occurs primarily through a Michael addition reaction.[1][6] The electrophilicity of the β-carbon in the α,β-unsaturated system dictates the reactivity of the aldehyde.

While direct comparative studies on the reaction rates of this compound with a range of other aldehydes are limited, the general order of reactivity for some common α,β-unsaturated aldehydes with glutathione (GSH), a key cellular nucleophile, is generally considered to be acrolein > 4-HNE.[7][8] The reactivity of these aldehydes leads to the depletion of cellular antioxidants like GSH and the modification of functional proteins.[9]

Table 1: Comparison of Physicochemical Properties and Reactivity of Selected Aldehydes

AldehydeChemical StructureMolecular Weight ( g/mol )Key FeaturesPrimary Biological Targets
This compound C₉H₈O132.16α,β-unsaturated aldehyde, metabolite of felbamateCysteine, Histidine, Lysine residues in proteins
Acrolein C₃H₄O56.06Highly reactive α,β-unsaturated aldehydeCysteine, Histidine, Lysine residues in proteins
4-Hydroxynonenal (4-HNE) C₉H₁₆O₂156.22α,β-unsaturated hydroxyalkenal, product of lipid peroxidationCysteine, Histidine, Lysine residues in proteins
Crotonaldehyde C₄H₆O70.09α,β-unsaturated aldehyde, environmental pollutantDeoxyguanosine in DNA, proteins
Malondialdehyde (MDA) C₃H₄O₂72.06Product of lipid peroxidation, exists as enolate at physiological pHLysine residues in proteins, DNA bases

Experimental Data on Biological Activity

Cytotoxicity

The cytotoxicity of α,β-unsaturated aldehydes is largely attributed to their ability to form protein and DNA adducts, leading to cellular dysfunction. The cytotoxic potential generally correlates with their chemical reactivity.

Table 2: Comparative Cytotoxicity of Reactive Aldehydes in Human Lymphoblastoid Cells

AldehydeIC50 (µM) for DNA Single Strand Breaks
Acrolein Lower concentrations induce DNA damage
Crotonaldehyde Lower concentrations induce DNA damage
(E)-2-Hexenal Lower concentrations induce DNA damage

Source: Data inferred from qualitative descriptions indicating high toxicity at lower concentrations for these aldehydes in human lymphoblastoid cells compared to primary rat hepatocytes.[9]

Inhibition of Aldehyde Dehydrogenase (ALDH)

Aldehyde dehydrogenases are a family of enzymes responsible for the detoxification of aldehydes. Inhibition of ALDH can lead to the accumulation of toxic aldehydes. The inhibitory potency of different aldehydes on ALDH can serve as a surrogate measure of their reactivity towards the enzyme's active site, which often contains a critical cysteine residue.

Table 3: Comparative Inhibition of Aldehyde Dehydrogenase (ALDH1) by Reactive Aldehydes

AldehydeKi (µM)
Acrolein 0.646 (competitive inhibition)

Source:[10]

Note: Data for this compound and other aldehydes in a directly comparable ALDH inhibition assay is not currently available. However, it has been shown that ALDH1A1 overexpression reduces HNE toxicity, while ALDH inhibitors increase it, indicating HNE is a substrate and potential inhibitor.[11][12]

Signaling Pathway Activation: The Nrf2-Keap1 System

A key signaling pathway activated by α,β-unsaturated aldehydes is the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative and electrophilic stress.[5] These aldehydes can react with cysteine residues on the sensor protein Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then initiates the transcription of a battery of antioxidant and detoxification genes. The potency of different aldehydes to activate this pathway can be an indicator of their cross-reactivity at the level of this specific cellular sensor.

Nrf2_Activation_by_Aldehydes This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Reacts with Keap1 Cysteines Acrolein Acrolein Acrolein->Keap1_Nrf2 HNE 4-HNE HNE->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Detoxification Genes ARE->Antioxidant_Genes

Nrf2 signaling pathway activation by reactive aldehydes.

While direct comparative studies on Nrf2 activation by this compound are not widely available, other α,β-unsaturated aldehydes, such as perillaldehyde, have been shown to activate the Nrf2-Keap1 system.[13] Protocatechuic aldehyde has also been shown to exert neuroprotective effects through the Nrf2 pathway.[14] Given the shared chemical motif, it is highly probable that this compound also activates this pathway, suggesting a potential for cross-reactivity in cellular defense responses.

Experimental Protocols

Competitive ELISA for Aldehyde-Protein Adducts

This protocol provides a general framework for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of antibodies raised against a specific aldehyde-protein adduct with other aldehyde-modified proteins.

Materials:

  • High-binding 96-well microplates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody raised against a specific aldehyde-protein adduct (e.g., anti-atropaldehyde-KLH)

  • Aldehyde-protein conjugates for coating (e.g., this compound-BSA) and for competition (e.g., acrolein-BSA, 4-HNE-BSA, etc.)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

Procedure:

  • Coating: Coat the wells of a microplate with the specific aldehyde-protein conjugate (e.g., 1-10 µg/mL of this compound-BSA) in coating buffer overnight at 4°C.[15][16]

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.[15][16]

  • Competition:

    • Prepare serial dilutions of the competitor aldehydes-protein adducts (e.g., acrolein-BSA, 4-HNE-BSA) in assay buffer.

    • In a separate plate or tubes, pre-incubate the primary antibody at a fixed, predetermined concentration with the serial dilutions of the competitor adducts for 1-2 hours at room temperature.

    • Add the antibody-competitor mixtures to the coated and blocked plate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with washing buffer.

  • Detection: Add TMB substrate and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction with the stop solution.

  • Measurement: Read the absorbance at 450 nm. The degree of color inhibition is proportional to the amount of cross-reacting aldehyde adduct in the pre-incubation step.

Competitive_ELISA_Workflow A Coat plate with This compound-BSA conjugate B Wash A->B C Block non-specific sites B->C E Add antibody-competitor mixture to the plate C->E D Pre-incubate primary antibody (anti-Atropaldehyde) with competitor aldehyde-BSA D->E F Wash E->F G Add HRP-conjugated secondary antibody F->G H Wash G->H I Add TMB substrate H->I J Stop reaction and measure absorbance I->J

Workflow for Competitive ELISA.

Mass Spectrometry-Based Protein Adduct Analysis

Mass spectrometry (MS) is a powerful tool for identifying and quantifying protein adducts. A common "bottom-up" proteomics approach involves the digestion of proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to identify specific peptide modifications.

Procedure:

  • Protein Incubation: Incubate the target protein (e.g., human serum albumin) with the respective aldehydes (this compound, acrolein, 4-HNE, etc.) under controlled conditions.

  • Reduction and Alkylation: Reduce disulfide bonds and alkylate cysteine residues to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify peptides and characterize the mass shifts corresponding to aldehyde adducts. The relative abundance of modified peptides can be quantified to compare the reactivity of the different aldehydes.

MS_Workflow A Incubate protein with reactive aldehydes B Proteolytic Digestion (e.g., Trypsin) A->B C Liquid Chromatography Separation of Peptides B->C D Tandem Mass Spectrometry (MS/MS) Analysis C->D E Database Search and Adduct Identification/ Quantification D->E

Mass spectrometry workflow for protein adduct analysis.

Conclusion

This compound, as an α,β-unsaturated aldehyde, shares a common mechanism of reactivity with other well-characterized reactive aldehydes such as acrolein and 4-HNE. This shared chemistry strongly suggests a potential for cross-reactivity in the formation of protein adducts and the activation of cellular signaling pathways like the Nrf2-Keap1 system. While direct comparative data on the cross-reactivity of this compound is still emerging, the provided experimental frameworks can be employed to generate such data. For researchers in drug development, understanding this potential for cross-reactivity is paramount for a thorough assessment of the safety and off-target effects of new chemical entities that may be metabolized to reactive aldehydes. Further studies employing competitive immunoassays and quantitative mass spectrometry are warranted to definitively characterize the cross-reactivity profile of this compound.

References

The Double-Edged Sword: Unraveling the Cytotoxic Effects of α,β-Unsaturated Aldehydes on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Atropaldehyde Analogs on Cellular Viability and Apoptotic Pathways

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-cancer therapeutics, researchers are increasingly turning their attention to reactive aldehydes, a class of organic compounds with potent biological activities. While direct experimental data on this compound remains elusive, this guide provides a comparative analysis of its structurally similar α,β-unsaturated aldehydes—cinnamaldehyde, acrolein, and crotonaldehyde—and their profound effects on various cancer cell lines, with a particular focus on the human hepatoma cell line, HepG2. This report synthesizes available experimental data to offer a comprehensive overview for researchers, scientists, and drug development professionals.

This compound, an α,β-unsaturated aldehyde, shares key structural features with compounds known to exhibit significant cytotoxicity against cancer cells. The electrophilic nature of the α,β-unsaturated carbonyl group allows these molecules to interact with cellular nucleophiles, such as proteins and DNA, leading to a cascade of events that can culminate in cell death. Understanding the nuanced effects of these aldehydes is crucial for harnessing their therapeutic potential.

Comparative Cytotoxicity: A Quantitative Overview

The cytotoxic potential of cinnamaldehyde, acrolein, and crotonaldehyde has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, serves as a key metric for comparison.

CompoundCell LineIncubation TimeIC50 ValueReference
Cinnamaldehyde HepG224 hours16.36 µM[1][2]
HepG248 hours12.57 µM[1][2]
HepG272 hours11.12 µM[1][2]
MDA-MB-231 (Breast)24 hours16.9 µg/mL[3]
MDA-MB-231 (Breast)48 hours12.23 µg/mL[3]
Acrolein Primary HepatocytesNot Specified~50-75 µM (for ~50% viability loss)[4]
HepG2Not Specified75 µM (for 50% decrease in mitochondrial membrane potential)[4]
Crotonaldehyde HepG216 hours> 50 µM (non-toxic)[5]
HepG248 hours14.4 µM (for Mallotucin D, a derivative)[6]

Note: Direct IC50 values for acrolein and crotonaldehyde in HepG2 cells were not consistently available in the reviewed literature. The provided data for acrolein reflects concentrations causing significant viability loss or mitochondrial dysfunction. The crotonaldehyde derivative provides an indication of potential potency.

Mechanisms of Action: Diverse Pathways to Cell Death

The cytotoxic effects of these aldehydes are not monolithic; they trigger a variety of cellular signaling pathways, often leading to apoptosis, or programmed cell death.

Cinnamaldehyde has been shown to induce apoptosis in HepG2 cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Its mechanism also involves the modulation of critical signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathways, which are often dysregulated in cancer.[3]

Acrolein , a highly reactive aldehyde, exerts its toxicity in HepG2 cells primarily through the induction of oxidative stress and depletion of glutathione (GSH), a major intracellular antioxidant.[7][8][9] This oxidative insult leads to mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential, and the activation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, which are key regulators of cellular stress responses and apoptosis.[4]

Interestingly, crotonaldehyde has been reported to have a more complex role. In HepG2 cells, it can induce the expression of heme oxygenase-1 (HO-1), an enzyme with anti-apoptotic and cytoprotective functions.[5] This induction is mediated by the protein kinase C-delta (PKC-δ), p38 MAPK, and nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This suggests that while high concentrations of crotonaldehyde are likely cytotoxic, lower concentrations may trigger adaptive survival responses in cancer cells.

Experimental Workflows and Signaling Pathways

To elucidate the mechanisms of aldehyde-induced cytotoxicity, a series of well-established experimental protocols are employed.

Experimental Workflow: From Cell Treatment to Apoptosis Detection

experimental_workflow cell_culture Cell Culture (e.g., HepG2) treatment Aldehyde Treatment (e.g., Cinnamaldehyde) cell_culture->treatment viability_assay Cell Viability Assay (MTT Assay) treatment->viability_assay apoptosis_assay Apoptosis Detection (Annexin V/PI Staining) treatment->apoptosis_assay protein_analysis Protein Expression Analysis (Western Blot) treatment->protein_analysis data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis protein_analysis->data_analysis

Caption: A typical experimental workflow for assessing the cytotoxic effects of aldehydes on cancer cells.

Signaling Pathway: Crotonaldehyde-Induced HO-1 Expression

signaling_pathway Crotonaldehyde Crotonaldehyde PKC_delta PKC-δ Crotonaldehyde->PKC_delta activates p38_MAPK p38 MAPK PKC_delta->p38_MAPK activates Nrf2 Nrf2 p38_MAPK->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociates from ARE ARE Nrf2->ARE translocates to nucleus and binds to HO1 HO-1 Expression ARE->HO1 induces Cell_Survival Cell Survival HO1->Cell_Survival promotes

Caption: The signaling pathway of crotonaldehyde-induced HO-1 expression in HepG2 cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the aldehyde (or vehicle control) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]

  • Cell Treatment and Collection: Treat cells with the aldehyde for the specified time. Harvest the cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 channel.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Signaling Protein Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[15][16][17]

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

While the direct effects of this compound on cancer cells await elucidation, the available data on its structural analogs provide a compelling rationale for further investigation. Cinnamaldehyde, acrolein, and crotonaldehyde demonstrate significant, albeit mechanistically diverse, cytotoxic and pro-apoptotic effects on cancer cell lines, including the widely studied HepG2 line. The presented data and experimental protocols offer a solid foundation for future research into this compound's potential as an anti-cancer agent. Further studies are warranted to determine its specific IC50 values across a panel of cancer cell lines, delineate its precise molecular mechanisms of action, and ultimately assess its therapeutic index for potential clinical applications.

References

Atropaldehyde Toxicity: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropaldehyde, a reactive α,β-unsaturated aldehyde, is a significant metabolite of the antiepileptic drug felbamate. It is hypothesized to be a key player in the idiosyncratic hepatotoxicity and aplastic anemia associated with felbamate therapy. Understanding the toxicological profile of this compound is crucial for risk assessment and the development of safer pharmaceuticals. This guide provides a comparative overview of in vitro and in vivo studies on this compound toxicity, presenting available experimental data, detailed methodologies, and insights into its mechanism of action.

Executive Summary

Direct toxicological data for this compound, particularly from in vivo studies, is limited. The majority of research focuses on its role as a reactive metabolite of felbamate. In vitro studies consistently demonstrate the cytotoxic potential of this compound, primarily through the inhibition of key detoxification enzymes and the depletion of cellular antioxidants. Conversely, direct in vivo toxicity studies on this compound have not been extensively reported. The available in vivo data is largely inferred from studies on the parent drug, felbamate, which exhibits a complex toxicity profile that is not consistently replicated in preclinical animal models.

In Vitro Toxicity of this compound

In vitro models have been instrumental in elucidating the direct cellular effects of this compound. These studies primarily utilize human liver tissues and isolated hepatocytes to investigate cytotoxicity and mechanisms of action.

Key Findings from In vitro Studies
  • Enzyme Inhibition: this compound has been shown to inhibit the activity of crucial detoxification enzymes, aldehyde dehydrogenase (ALDH) and glutathione S-transferase (GST), in human liver preparations.[1] This inhibition impairs the cell's ability to neutralize reactive aldehydes and other electrophilic compounds.

  • Hepatocyte Viability: Exposure to this compound leads to a dose-dependent decrease in the viability of human hepatocytes.[1]

  • Glutathione Depletion: The toxic effects of this compound are closely linked to the depletion of intracellular glutathione (GSH), a critical antioxidant. The presence of GSH has been shown to protect against ALDH inhibition by this compound, highlighting the importance of this detoxification pathway.[1]

Quantitative Data from In Vitro Studies

While studies confirm the toxic effects of this compound, specific IC50 (half-maximal inhibitory concentration) values are not consistently reported in publicly available literature. The table below summarizes the observed effects.

ParameterCell/Tissue TypeEffectQuantitative DataReference
Enzyme Activity Human Liver CytosolInhibition of Aldehyde Dehydrogenase (ALDH)Not Reported[1]
Human Liver CytosolInhibition of Glutathione S-Transferase (GST)Not Reported[1]
Cell Viability Human HepatocytesDecreased ViabilityNot Reported[1]

Note: The lack of standardized reporting of IC50 values presents a challenge in directly comparing the potency of this compound across different studies.

Experimental Protocols: In Vitro Cytotoxicity Assessment

A common approach to assessing the in vitro cytotoxicity of a compound like this compound involves the following steps:

  • Cell Culture: Primary human hepatocytes or human liver cell lines (e.g., HepG2) are cultured under standard conditions.

  • Compound Exposure: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assay: Cell viability is measured using established assays such as:

    • MTT Assay: Measures the metabolic activity of mitochondria, which is indicative of cell viability.

    • Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Data Analysis: The results are used to calculate the IC50 value, which represents the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_workflow In Vitro Cytotoxicity Workflow start Plate Human Hepatocytes treat Treat with this compound (Concentration Gradient) start->treat Day 1 incubate Incubate (e.g., 24, 48, 72h) treat->incubate assay Perform Viability Assay (e.g., MTT, NRU, LDH) incubate->assay Day 2-4 analyze Data Analysis (Calculate IC50) assay->analyze end Determine Cytotoxicity analyze->end

A typical workflow for in vitro cytotoxicity testing.

In Vivo Toxicity of this compound

Key Findings from In Vivo Studies (Felbamate)
  • Species Differences: Felbamate shows minimal toxicity in preclinical animal models such as rats and dogs, which does not align with the severe idiosyncratic reactions observed in humans.[2][3] This discrepancy highlights the limitations of these animal models in predicting human-specific toxicity for this compound.

  • Observed Effects in Animals: In multiple-dose studies, felbamate administration in rats and dogs led to decreased body weight and food consumption, as well as increased liver weight and elevated serum enzyme levels. However, these changes were not accompanied by observable histopathological damage to the liver.

  • Human Toxicity: In humans, felbamate is associated with a low incidence of severe hepatotoxicity and aplastic anemia.[4][5] this compound is the leading candidate metabolite responsible for these adverse effects.

Quantitative Data from In Vivo Studies

Due to the lack of direct studies, no LD50 (median lethal dose) values for this compound are available. The table below summarizes the qualitative findings from felbamate studies.

ParameterAnimal ModelRoute of AdministrationObserved EffectsQuantitative DataReference
Acute Toxicity Mice, RatsOral, IntraperitonealClinical signs at high doses (hypoactivity, tremors, etc.). Death only after intraperitoneal administration.LD50 not determined for this compound.
Subchronic/Chronic Toxicity Rats, DogsOralDecreased body weight, increased liver weight, elevated serum enzymes. No histopathological liver changes.Not Applicable
Experimental Protocols: In Vivo Acute Oral Toxicity (General Guideline - OECD 423)

A standard protocol for assessing acute oral toxicity in rodents, which would be applicable if this compound were to be tested directly, involves the following:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dosing: A single dose of the test substance is administered orally via gavage. The study proceeds in a stepwise manner with a small number of animals per step.

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The results are used to estimate the LD50 value and classify the substance according to its acute toxic potential.

G cluster_workflow In Vivo Acute Toxicity Workflow (OECD 423) start Select Animal Model (e.g., Rats) dose Administer Single Oral Dose (Stepwise Procedure) start->dose observe Observe for 14 Days (Toxicity Signs, Mortality, Body Weight) dose->observe necropsy Gross Necropsy observe->necropsy analyze Data Analysis (Estimate LD50) necropsy->analyze end Classify Acute Toxicity analyze->end

A general workflow for in vivo acute oral toxicity testing.

Proposed Mechanism of this compound-Induced Toxicity

Based on the available in vitro data, a putative signaling pathway for this compound-induced hepatotoxicity can be proposed. The primary mechanism involves the depletion of cellular defenses, leading to oxidative stress and subsequent cell death.

Proposed mechanism of this compound-induced hepatotoxicity.

This pathway illustrates that this compound overwhelms the cell's primary defense mechanisms against electrophilic aldehydes. The inhibition of ALDH and GST, coupled with the depletion of GSH, leads to an accumulation of reactive species and the formation of damaging adducts with essential macromolecules. This cascade of events culminates in oxidative stress and ultimately triggers programmed cell death.

Conclusion: Bridging the Gap Between In Vitro and In Vivo Data

The study of this compound toxicity exemplifies the challenges in translating in vitro findings to in vivo outcomes, especially for reactive metabolites. While in vitro studies provide clear evidence of this compound's cytotoxic potential and its mechanism of action at the cellular level, the lack of direct in vivo data necessitates a cautious approach to risk assessment. The discrepancy between the low toxicity of the parent drug, felbamate, in animal models and its severe idiosyncratic effects in humans underscores the importance of developing more predictive models of human-specific drug metabolism and toxicity. Future research should focus on developing advanced in vitro systems that can more accurately mimic human liver physiology and on identifying sensitive biomarkers to monitor for this compound-induced toxicity in vivo.

References

Atropaldehyde's Inhibitory Action on Aldehyde Dehydrogenase Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atropaldehyde, a reactive α,β-unsaturated aldehyde and a metabolite of the antiepileptic drug felbamate, has been identified as an inhibitor of aldehyde dehydrogenase (ALDH) activity. This guide provides a comparative overview of the inhibitory effects of this compound on different ALDH isozymes, supported by available experimental data. The ALDH superfamily plays a critical role in detoxifying both endogenous and exogenous aldehydes, and inhibition of these enzymes can have significant toxicological and therapeutic implications.

Comparison of this compound Inhibition Across ALDH Isozymes

Currently, publicly available research on the specific inhibitory effects of this compound on individual ALDH isozymes is limited. While studies have demonstrated that this compound inhibits total ALDH activity in human liver tissue, detailed quantitative data, such as IC50 values for specific isozymes like ALDH1A1, ALDH2, and ALDH3A1, are not readily found in the reviewed literature.[1] The existing research suggests that this inhibition is a potential mechanism behind the hepatotoxicity associated with felbamate.[1]

Due to the absence of specific quantitative data for this compound, a direct comparison table of its inhibitory potency against different ALDH isozymes cannot be constructed at this time. Further research is required to determine the selectivity and potency of this compound towards individual ALDH isozymes.

Experimental Protocols

While specific protocols for testing this compound inhibition of ALDH isozymes are not detailed in the available literature, a general methodology for assessing ALDH inhibition can be outlined based on standard enzymatic assays.

General ALDH Inhibition Assay Protocol

This protocol describes a common spectrophotometric method for measuring the activity of ALDH isozymes and assessing their inhibition.

1. Reagents and Buffers:

  • Assay Buffer: 50-100 mM Sodium Pyrophosphate or HEPES buffer, pH 7.5-8.5.

  • Cofactor Solution: NAD⁺ or NADP⁺ (depending on the ALDH isozyme) prepared in assay buffer.

  • Substrate Solution: A suitable aldehyde substrate (e.g., propionaldehyde for ALDH1A1/ALDH2, benzaldehyde for ALDH3A1) dissolved in an appropriate solvent and then diluted in assay buffer.

  • Enzyme Solution: Purified recombinant human ALDH isozyme (ALDH1A1, ALDH2, or ALDH3A1) diluted to the desired concentration in assay buffer.

  • Inhibitor Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

2. Assay Procedure:

  • In a 96-well plate or cuvette, combine the assay buffer, cofactor solution, and inhibitor solution (or vehicle control).

  • Add the enzyme solution to the mixture and pre-incubate for a defined period at a controlled temperature (e.g., 25°C or 37°C) to allow for the interaction between the enzyme and the inhibitor.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH or NADPH.

  • Record the rate of the reaction (the change in absorbance per unit time).

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Experimental Workflow for ALDH Inhibition Assay

ALDH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Cofactor (NAD+/NADP+) - Substrate - Enzyme (ALDH Isozyme) - Inhibitor (this compound) Mix Combine Buffer, Cofactor, and Inhibitor/Vehicle Reagents->Mix PreIncubate Add Enzyme & Pre-incubate Mix->PreIncubate Initiate Add Substrate to Initiate Reaction PreIncubate->Initiate Measure Monitor NADH/NADPH Production (Abs @ 340nm) Initiate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. [this compound] Calculate->Plot Determine Determine IC50 Value Plot->Determine ALDH_Inhibition_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition ALDH ALDH Isozymes (e.g., ALDH1A1, ALDH2, ALDH3A1) ALDH->Inhibition Aldehyde_Accumulation Accumulation of Endogenous/Exogenous Aldehydes Inhibition->Aldehyde_Accumulation Oxidative_Stress Increased Oxidative Stress Aldehyde_Accumulation->Oxidative_Stress Cellular_Damage Cellular Damage (e.g., Protein & DNA Adducts) Aldehyde_Accumulation->Cellular_Damage Oxidative_Stress->Cellular_Damage Toxicity Hepatotoxicity Cellular_Damage->Toxicity

References

Atropaldehyde Detoxification: A Comparative Analysis of Key Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide comparing the primary detoxification pathways of atropaldehyde, a reactive α,β-unsaturated aldehyde and a toxic metabolite of the antiepileptic drug felbamate, has been published. This guide, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the enzymatic processes responsible for mitigating this compound's toxicity, supported by experimental data and detailed methodologies.

This compound poses a significant toxicological concern due to its ability to interact with cellular macromolecules. The primary mechanisms for its detoxification involve two key enzymatic pathways: oxidation by aldehyde dehydrogenase (ALDH) and conjugation with glutathione (GSH) catalyzed by glutathione S-transferase (GST).[1] This guide delves into a comparative analysis of these pathways, offering insights into their efficiency and interplay in cellular defense against this reactive aldehyde.

Comparative Efficacy of this compound Detoxification Pathways

The detoxification of this compound is principally managed by two distinct enzymatic systems. The ALDH superfamily of enzymes catalyzes the NAD(P)⁺-dependent oxidation of this compound to its corresponding carboxylic acid, a less reactive and more readily excretable compound.[2][3][4] Concurrently, the GST-mediated pathway facilitates the conjugation of this compound with glutathione, a critical cellular antioxidant.[1][5][6] This conjugation reaction neutralizes the electrophilic nature of this compound, preventing its damaging interactions with cellular components and rendering it more water-soluble for elimination.[6][7][8]

The following table summarizes the key enzymes and their roles in these vital detoxification processes.

PathwayEnzyme FamilySubstrateProductCellular LocationSignificance in Detoxification
Oxidation Aldehyde Dehydrogenase (ALDH)This compoundThis compound-derived carboxylic acidCytosol, MitochondriaConverts reactive aldehyde to a less toxic acid.[3]
Conjugation Glutathione S-Transferase (GST)This compound, Glutathione (GSH)This compound-GSH conjugateCytosol, MicrosomesNeutralizes the reactive electrophile and increases water solubility for excretion.[6][7]

Visualizing the Detoxification Network

To elucidate the intricate processes of this compound metabolism, the following diagrams illustrate the primary detoxification pathways.

cluster_0 This compound Formation cluster_1 Detoxification Pathways cluster_2 Oxidation cluster_3 Glutathione Conjugation cluster_4 Toxicity Felbamate Felbamate This compound This compound (α,β-unsaturated aldehyde) Felbamate->this compound Metabolism ALDH Aldehyde Dehydrogenase (ALDH) This compound->ALDH GST Glutathione S-Transferase (GST) This compound->GST Toxicity Cellular Damage (e.g., Enzyme Inhibition, Protein Adducts) This compound->Toxicity If not detoxified CarboxylicAcid This compound-derived Carboxylic Acid (Less Toxic) ALDH->CarboxylicAcid NAD(P)+ → NAD(P)H GSH_this compound This compound-GSH Conjugate (More water-soluble) GST->GSH_this compound + GSH

Figure 1. This compound detoxification pathways.

Experimental Protocols

A foundational aspect of this comparative guide is the inclusion of detailed experimental methodologies for assessing the activity of the key enzymes involved in this compound detoxification.

Aldehyde Dehydrogenase (ALDH) Activity Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH, which is directly proportional to ALDH activity.

  • Reagents:

    • Potassium pyrophosphate buffer (0.1 M, pH 8.0)

    • NAD⁺ solution (10 mM)

    • This compound solution (1 mM in a suitable solvent like acetonitrile)

    • Enzyme source (e.g., liver microsomes or cytosol, purified ALDH)

  • Procedure:

    • In a cuvette, combine the pyrophosphate buffer, NAD⁺ solution, and enzyme source.

    • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding the this compound solution.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

    • Enzyme activity is typically expressed as nmol of NADH formed per minute per mg of protein.

Glutathione S-Transferase (GST) Activity Assay

This assay measures the rate of glutathione conjugation with a model substrate, which reflects the GST activity that would also be responsible for this compound conjugation.

  • Reagents:

    • Phosphate buffer (0.1 M, pH 6.5)

    • Glutathione (GSH) solution (50 mM)

    • 1-chloro-2,4-dinitrobenzene (CDNB) solution (20 mM in ethanol)

    • Enzyme source (e.g., liver cytosol, purified GST)

  • Procedure:

    • In a cuvette, combine the phosphate buffer, GSH solution, and enzyme source.

    • Incubate the mixture at 25°C for 5 minutes.

    • Initiate the reaction by adding the CDNB solution.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

    • Calculate the rate of conjugate formation using the molar extinction coefficient of the product (9.6 mM⁻¹cm⁻¹).

    • GST activity is expressed as nmol of conjugate formed per minute per mg of protein.

The following workflow diagram illustrates the general experimental process for evaluating this compound detoxification in a cellular context.

cluster_0 Experimental Setup cluster_1 Sample Preparation cluster_2 Enzyme Activity Assays cluster_3 Data Analysis CellCulture 1. Cell Culture (e.g., Hepatocytes) AtropaldehydeExposure 2. Exposure to This compound CellCulture->AtropaldehydeExposure CellLysis 3. Cell Lysis AtropaldehydeExposure->CellLysis SubcellularFractionation 4. Subcellular Fractionation (Cytosol, Mitochondria) CellLysis->SubcellularFractionation ProteinQuantification 5. Protein Quantification (e.g., Bradford Assay) SubcellularFractionation->ProteinQuantification ALDH_Assay 6a. ALDH Activity Assay ProteinQuantification->ALDH_Assay GST_Assay 6b. GST Activity Assay ProteinQuantification->GST_Assay DataAnalysis 7. Data Analysis and Comparison ALDH_Assay->DataAnalysis GST_Assay->DataAnalysis

Figure 2. Experimental workflow for assessing detoxification.

This guide underscores the critical importance of both the ALDH- and GST-mediated pathways in the detoxification of this compound. A thorough understanding of these mechanisms is paramount for the development of strategies to mitigate the toxic effects of felbamate and other compounds that produce reactive aldehyde metabolites. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess these detoxification pathways in various biological systems.

References

Atropaldehyde's Reactivity: A Comparative Analysis Against its Precursor Felbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity and biological effects of atropaldehyde, a reactive metabolite, and its parent drug, the anticonvulsant felbamate. The formation of this compound is believed to be a key factor in the idiosyncratic hepatotoxicity and aplastic anemia associated with felbamate therapy.[1][2] Understanding the differences in reactivity between the stable parent drug and its electrophilic metabolite is crucial for assessing toxicity profiles and guiding the development of safer therapeutic agents.

Comparative Reactivity Data

The following tables summarize the quantitative data on the cytotoxicity and enzyme inhibition of this compound and its precursors. This compound demonstrates significantly higher reactivity and toxicity compared to its more stable metabolic precursors.

CompoundCell TypeCytotoxicity (GI50)Reference
This compoundCultured Fibroblasts4.1 ± 1.1 µM(Thompson et al., 1996)
3-Carbamoyl-2-phenylpropionaldehydeCultured Fibroblasts53 ± 8 µM(Thompson et al., 1996)
2-Phenyl-1,3-propanediol monocarbamateCultured Fibroblasts> 500 µM(Thompson et al., 1996)
3-Carbamoyl-2-phenylpropionic acidCultured Fibroblasts> 500 µM(Thompson et al., 1996)
FelbamateN/AN/AData not available in the reviewed literature.

Table 1: Comparative Cytotoxicity of this compound and its Precursors.

CompoundEnzymeInhibitionNoteReference
This compoundAldehyde Dehydrogenase (ALDH)Potent InhibitorThis compound was found to inhibit ALDH activity in human liver tissue.[2](Kapetanovic et al., 2001)
CCMFAldehyde Dehydrogenase (ALDH)Weaker InhibitorSeveral-fold greater concentrations of CCMF were required to produce a similar degree of ALDH inhibition as observed with this compound.[2](Kapetanovic et al., 2001)
This compoundGlutathione Transferase (GST)Potent InhibitorThis compound was found to inhibit GST activity in human liver tissue.[2](Kapetanovic et al., 2001)
CCMFGlutathione Transferase (GST)Weaker InhibitorThe inhibitory effect on GST was less pronounced compared to this compound.(Kapetanovic et al., 2001)

Table 2: Comparative Inhibition of Detoxifying Enzymes by this compound and its Cyclized Precursor (CCMF).

Felbamate Bioactivation Pathway

The metabolic activation of felbamate to the reactive this compound is a multi-step process primarily occurring in the liver. The pathway involves cytochrome P450 enzymes and leads to the formation of an unstable aldehyde intermediate, which can then eliminate to form the α,β-unsaturated aldehyde, this compound.

Felbamate_Metabolism Felbamate Felbamate Metabolite1 3-hydroxy-2-phenylpropyl carbamate Felbamate->Metabolite1 CYP450 (e.g., CYP2E1, CYP3A4) Metabolite2 3-carbamoyl-2-phenylpropionaldehyde (unstable) Metabolite1->Metabolite2 Oxidation CCMF 4-hydroxy-5-phenyltetrahydro- 1,3-oxazin-2-one (CCMF) (cyclized, more stable) Metabolite2->CCMF Reversible cyclization This compound This compound (reactive α,β-unsaturated aldehyde) Metabolite2->this compound β-elimination CCMF->Metabolite2 Ring-opening Detoxification Detoxification (e.g., GSH conjugation) This compound->Detoxification Toxicity Covalent Adducts (Hepatotoxicity, Aplastic Anemia) This compound->Toxicity

Caption: Metabolic bioactivation of felbamate to this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (Fibroblasts)
  • Objective: To determine the 50% growth inhibition (GI50) of this compound and its precursors.

  • Cell Line: Cultured fibroblasts.

  • Procedure:

    • Fibroblasts are seeded in appropriate culture plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds (this compound, 3-carbamoyl-2-phenylpropionaldehyde, 2-phenyl-1,3-propanediol monocarbamate, and 3-carbamoyl-2-phenylpropionic acid).

    • After a defined incubation period (e.g., 24-72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.

    • The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth/viability, is calculated from the dose-response curve.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay
  • Objective: To measure the inhibitory effect of this compound and CCMF on ALDH activity.

  • Enzyme Source: Human liver cytosolic fraction.

  • Procedure:

    • The assay is typically performed in a spectrophotometer or microplate reader.

    • The reaction mixture contains buffer (e.g., sodium pyrophosphate), NAD⁺, the ALDH substrate (e.g., propionaldehyde), and the human liver cytosolic fraction.

    • The test compounds (this compound or CCMF) are pre-incubated with the enzyme source at various concentrations.

    • The reaction is initiated by the addition of the substrate.

    • The rate of NAD⁺ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm.

    • The percent inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the control (no inhibitor). IC50 values are determined from the concentration-inhibition curve.

Glutathione Transferase (GST) Inhibition Assay
  • Objective: To assess the inhibitory potential of this compound and CCMF on GST activity.

  • Enzyme Source: Human liver cytosolic fraction.

  • Procedure:

    • The assay measures the conjugation of glutathione (GSH) to a substrate, typically 1-chloro-2,4-dinitrobenzene (CDNB).

    • The reaction mixture includes buffer (e.g., potassium phosphate), GSH, CDNB, and the human liver cytosolic fraction.

    • The test compounds (this compound or CCMF) are pre-incubated with the enzyme at various concentrations.

    • The reaction is initiated by the addition of CDNB.

    • The formation of the S-(2,4-dinitrophenyl)glutathione conjugate is monitored by measuring the increase in absorbance at 340 nm.

    • The percent inhibition and IC50 values are calculated as described for the ALDH assay.

Experimental Workflow

The general workflow for assessing the reactivity of felbamate and its metabolites involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Reactivity Assessment cluster_analysis Data Analysis & Comparison Synthesis Synthesize this compound & Precursors Cytotoxicity Cytotoxicity Assay (e.g., Fibroblasts, Hepatocytes) Synthesis->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (ALDH, GST) Synthesis->Enzyme_Inhibition Covalent_Binding Covalent Binding to Liver Microsomes/Proteins Synthesis->Covalent_Binding Data_Analysis Calculate GI50, IC50 & Compare Reactivity Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Covalent_Binding->Data_Analysis Conclusion Assess Toxic Potential Data_Analysis->Conclusion

References

Mitigating Atropaldehyde Toxicity: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals face a significant challenge in mitigating the cellular damage caused by reactive aldehydes, such as atropaldehyde. A metabolite of the antiepileptic drug felbamate, this compound's toxicity is linked to its ability to induce oxidative stress and form adducts with cellular macromolecules.[1] This guide provides a comparative overview of the efficacy of various antioxidants in counteracting this compound-induced toxicity, supported by experimental data and detailed methodologies. Due to the limited availability of direct comparative studies on this compound, data from studies on the structurally similar and well-researched α,β-unsaturated aldehyde, acrolein, is included as a relevant surrogate.

Unveiling the Protective Mechanisms of Antioxidants

This compound and other α,β-unsaturated aldehydes exert their toxicity through several mechanisms, primarily by inducing oxidative stress and directly binding to cellular nucleophiles like proteins and DNA. Antioxidants can mitigate this damage through various mechanisms, including direct scavenging of reactive oxygen species (ROS), replenishment of endogenous antioxidant stores, and direct trapping of the aldehyde.

Key Antioxidants and Their Roles:

  • N-Acetylcysteine (NAC): A precursor to the endogenous antioxidant glutathione (GSH), NAC has demonstrated protective effects against aldehyde-induced toxicity.[2] It functions by replenishing intracellular GSH levels and by directly forming adducts with the α,β-unsaturated aldehyde, thereby preventing it from interacting with critical cellular targets.[2][3]

  • Alpha-Lipoic Acid (ALA): This potent antioxidant has been shown to activate aldehyde dehydrogenase 2 (ALDH2), a key enzyme in the detoxification of aldehydes.[4][5] By enhancing the enzymatic removal of aldehydes, ALA reduces their cellular concentration and subsequent damage. ALA can also increase GSH content in the brain, further contributing to its protective effects.[6]

  • Glutathione (GSH): As a primary endogenous antioxidant, GSH plays a crucial role in detoxifying reactive aldehydes.[1][7] It can directly conjugate with aldehydes, a reaction catalyzed by glutathione S-transferases (GSTs), leading to their eventual elimination from the cell.[1] Depletion of cellular GSH is a key event in aldehyde-induced toxicity.[7][8]

  • Polyphenols: This broad class of natural compounds, found in fruits and vegetables, exhibits antioxidant properties. Some polyphenols, like ferulic acid, have been shown to protect against formaldehyde-induced hepatotoxicity by reducing oxidative stress and inflammation.[9] Their ability to scavenge free radicals and potentially chelate metals involved in oxidative reactions makes them promising candidates for mitigating aldehyde toxicity.[10]

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes quantitative data from studies evaluating the efficacy of different antioxidants against α,β-unsaturated aldehyde-induced toxicity. It is important to note that the experimental models and specific aldehydes may vary, which should be considered when comparing the results.

AntioxidantAldehydeExperimental ModelKey Efficacy MetricsReference
N-Acetylcysteine (NAC) AcroleinChinese Hamster Ovary (CHO) CellsProtected against cytotoxicity and apoptosis induced by 4 fmol/cell acrolein.[11]
Alpha-Lipoic Acid (ALA) AcroleinHuman Retinal Pigment Epithelial (ARPE-19) CellsPretreatment with 100 µM ALA significantly protected against decreases in cell viability, mitochondrial potential, and GSH levels induced by >50 µM acrolein.[12]
Glutathione (GSH) This compoundHuman Liver Tissue (in vitro)Protected against the inhibition of aldehyde dehydrogenase (ALDH) by this compound.[1]
Various Antioxidants AAPH (Free Radical Generator)Egg Yolk Suspension & Erythrocyte MembranesIC50 values for inhibition of lipid peroxidation varied, with tert-butylhydroquinone and (-)-epicatechin gallate showing high efficacy.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly used to assess antioxidant efficacy against aldehyde toxicity.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of the antioxidant for a specified duration (e.g., 1-2 hours).

  • Aldehyde Exposure: Add the toxic aldehyde (e.g., this compound or acrolein) at a predetermined concentration and incubate for a further period (e.g., 24 hours).

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Seed and treat cells with the antioxidant and aldehyde as described for the cell viability assay.

  • DCFH-DA Staining: Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 485 nm and 530 nm, respectively. Increased fluorescence indicates higher levels of intracellular ROS.

Glutathione (GSH) Level Determination
  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer.

  • GSH Assay: Use a commercially available GSH assay kit, which is often based on the reaction of GSH with a chromogenic substrate such as 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 412 nm).

  • Quantification: Determine the GSH concentration from a standard curve generated with known concentrations of GSH. Results are often normalized to the total protein content of the cell lysate.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions involved in this compound toxicity and the protective mechanisms of antioxidants, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G Experimental Workflow for Assessing Antioxidant Efficacy cluster_0 In Vitro Model cluster_1 Toxicity Assessment cluster_2 Data Analysis cell_culture Cell Culture (e.g., Hepatocytes, Neurons) antioxidant_pretreatment Antioxidant Pre-treatment (e.g., NAC, ALA, GSH, Polyphenols) cell_culture->antioxidant_pretreatment atropaldehyde_exposure This compound Exposure antioxidant_pretreatment->atropaldehyde_exposure cell_viability Cell Viability Assay (e.g., MTT, LDH) atropaldehyde_exposure->cell_viability oxidative_stress Oxidative Stress Markers (e.g., ROS, GSH levels) atropaldehyde_exposure->oxidative_stress apoptosis Apoptosis Assays (e.g., Caspase activity, TUNEL) atropaldehyde_exposure->apoptosis protein_adducts Protein Adduct Formation (e.g., Western Blot) atropaldehyde_exposure->protein_adducts statistical_analysis Statistical Analysis (e.g., IC50, p-values) cell_viability->statistical_analysis oxidative_stress->statistical_analysis apoptosis->statistical_analysis protein_adducts->statistical_analysis comparison Comparison of Antioxidant Efficacy statistical_analysis->comparison

Experimental workflow for evaluating antioxidant efficacy.

G Signaling Pathways in this compound Toxicity and Antioxidant Intervention cluster_0 Cellular Damage cluster_1 Antioxidant Intervention This compound This compound ros Increased ROS This compound->ros gsh_depletion GSH Depletion This compound->gsh_depletion protein_adducts Protein Adducts This compound->protein_adducts mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction gsh_depletion->ros protein_adducts->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis nac NAC nac->this compound Direct Trapping nac->gsh_depletion Replenishes GSH ala ALA ala->this compound Enhances ALDH2 Detoxification gsh GSH gsh->this compound Direct Conjugation polyphenols Polyphenols polyphenols->ros ROS Scavenging

References

A Comparative Guide to the Synthesis of α,β-Unsaturated Aldehydes: Atropaldehyde, Cinnamaldehyde, and Crotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to atropaldehyde and other commercially significant α,β-unsaturated aldehydes, namely cinnamaldehyde and crotonaldehyde. The focus is on the aldol condensation reaction, a fundamental carbon-carbon bond-forming reaction, to provide a standardized basis for comparison.[1][2][3][4] Experimental data, detailed protocols, and reaction pathway visualizations are presented to aid in methodological selection and optimization.

Overview of Synthesis Strategies

The primary method for synthesizing these aldehydes is the aldol condensation.[2][5][6][7][8] This reaction involves the base- or acid-catalyzed reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which then dehydrates to yield the α,β-unsaturated product.[1][2][3] For the aldehydes discussed here, a crossed aldol condensation (or Claisen-Schmidt condensation) is employed, where two different carbonyl compounds react.[4][9]

  • This compound Synthesis: Typically synthesized via the condensation of a suitable benzaldehyde derivative and formaldehyde.

  • Cinnamaldehyde Synthesis: Commonly prepared through the aldol condensation of benzaldehyde and acetaldehyde.[6][10]

  • Crotonaldehyde Synthesis: Industrially produced by the self-condensation of acetaldehyde.[5][7][8][11][12]

An alternative route for the synthesis of such alkenes is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide.[13][14][15] While versatile, the aldol condensation is often more economical for large-scale production.

Quantitative Data Comparison

The following table summarizes key reaction parameters for the synthesis of this compound, cinnamaldehyde, and crotonaldehyde via aldol condensation, based on reported experimental data.

ParameterThis compoundCinnamaldehydeCrotonaldehyde
Starting Materials 2-Formyl-α-methylstyreneBenzaldehyde, AcetaldehydeAcetaldehyde
Catalyst Organic Amine (e.g., Trimethylamine)Sodium Hydroxide (NaOH)Sodium Hydroxide (NaOH) or Organic Amine
Reaction Temperature 37-47°C0-80°CAmbient to 47°C
Reaction Time Not specified1-8 hoursNot specified
Yield High (not quantified)6.9-16.6% (uncatalyzed, near-critical water)Up to 94.5%

Note: Data for this compound synthesis via aldol condensation is less commonly published in direct comparative studies. The data for cinnamaldehyde reflects a specific method using near-critical water without a traditional catalyst, which results in lower yields.[16] The crotonaldehyde yield is from an optimized industrial process.[17]

Experimental Protocols

Below are representative experimental protocols for the synthesis of each aldehyde.

3.1. Synthesis of this compound (Conceptual Protocol)

This protocol is based on the general principles of the Vilsmeier-Haack reaction, a common method for formylation of activated aromatic rings, which can be a precursor step to forming this compound-like structures.

  • To a stirred solution of a suitable substituted styrene in a solvent like dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield this compound.

3.2. Synthesis of Cinnamaldehyde via Aldol Condensation

  • In a round-bottom flask, dissolve benzaldehyde and acetaldehyde in a solvent.[18]

  • Control the temperature between 0-80°C.[18]

  • Under the catalysis of a solid super base, allow the mixed solution to undergo a condensation reaction.[18]

  • After the reaction is complete, neutralize the reaction solution.

  • Perform reduced pressure distillation and collect the fraction at 0.001-1MPa to obtain cinnamaldehyde.[18]

  • A patent describes a method using near-critical water where benzaldehyde and acetaldehyde are reacted at temperatures between 180-300°C and pressures of 2-25MPa for 1-8 hours.[16]

3.3. Synthesis of Crotonaldehyde via Aldol Condensation

  • Acetaldehyde undergoes condensation under the catalytic action of an organic amine (e.g., trimethylamine or triethylamine) to produce 2-hydroxybutyraldehyde.[17]

  • The condensation reaction temperature is controlled between 37-47°C and is carried out under an inert gas atmosphere.[17]

  • The resulting 2-hydroxybutyraldehyde is then dehydrated under acidic conditions to generate crotonaldehyde.[17]

  • The crude crotonaldehyde is purified by rectification to obtain the final product with a purity of over 95% (trans-isomer).[17]

Visualization of Synthesis Pathways

4.1. General Aldol Condensation Pathway

The following diagram illustrates the general mechanism of a base-catalyzed aldol condensation.

Aldol_Condensation cluster_enol Enolate Formation cluster_attack Nucleophilic Attack cluster_product Product Formation Start Aldehyde/Ketone (with α-H) Enolate Enolate Ion (Nucleophile) Start->Enolate Base (-OH) Carbonyl Aldehyde/Ketone (Electrophile) Enolate->Carbonyl Attack Alkoxide Alkoxide Intermediate Protonation β-Hydroxy Aldehyde/Ketone (Aldol Addition Product) Alkoxide->Protonation Protonation (H₂O) Final α,β-Unsaturated Aldehyde/Ketone (Condensation Product) Protonation->Final Dehydration (-H₂O)

Caption: General mechanism of base-catalyzed aldol condensation.

4.2. Cinnamaldehyde Synthesis Workflow

This diagram shows the specific workflow for the synthesis of cinnamaldehyde from benzaldehyde and acetaldehyde.

Cinnamaldehyde_Synthesis Reactants Benzaldehyde + Acetaldehyde Reaction Aldol Condensation (Base Catalyst, 0-80°C) Reactants->Reaction Neutralization Neutralization Reaction->Neutralization Purification Reduced Pressure Distillation Neutralization->Purification Product Cinnamaldehyde Purification->Product

Caption: Workflow for cinnamaldehyde synthesis via aldol condensation.

4.3. Crotonaldehyde Synthesis Workflow

This diagram outlines the industrial two-step process for producing crotonaldehyde from acetaldehyde.

Crotonaldehyde_Synthesis Start Acetaldehyde Step1 Aldol Condensation (Organic Amine Catalyst, 37-47°C) Start->Step1 Intermediate 2-Hydroxybutyraldehyde Step1->Intermediate Step2 Dehydration (Acidic Conditions) Intermediate->Step2 Purification Rectification Step2->Purification Product Crotonaldehyde Purification->Product

References

Safety Operating Guide

Proper Disposal of Atropaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of atropaldehyde, also known as o-phthalaldehyde (OPA), is critical for ensuring laboratory safety and environmental protection. As a substance that is toxic if swallowed, causes severe skin burns and eye damage, and is very toxic to aquatic life, it must be managed as hazardous waste from the moment it is designated for disposal.[1] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is essential to be aware of its hazards and to use appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationDescriptionGHS Pictogram
Acute Oral Toxicity Category 3: Toxic if swallowed.[1][2]💀
Skin Corrosion Category 1B/1C: Causes severe skin burns and eye damage.[1]corrosive
Skin Sensitization Category 1: May cause an allergic skin reaction.[1]
Respiratory Irritation Category 3: May cause respiratory irritation.
Aquatic Hazard Acute and Chronic Category 1: Very toxic to aquatic life with long-lasting effects.[1]পরিবেশ

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.

  • Protective Clothing: A lab coat is mandatory. Additional protective clothing may be necessary depending on the scale of handling.

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The recommended and most compliant method for disposing of this compound is through an approved hazardous waste management program. Do not pour this compound down the drain or dispose of it in regular trash. [1][3]

Step 1: Waste Characterization

  • Any unused or unwanted this compound, whether in solid or solution form, must be classified as hazardous chemical waste.[4] This also applies to materials grossly contaminated with this compound, such as absorbent pads from a spill cleanup.

Step 2: Containerization

  • Primary Container: Whenever possible, collect this compound waste in its original container.[5]

  • Alternative Containers: If the original container is not available or compromised, use a compatible, leak-proof container with a secure, screw-on cap.[6][7] Ensure the container material (e.g., glass or a compatible plastic) will not react with the chemical.[7] Do not use food containers.[7]

  • Headspace: Leave at least one inch of headspace in liquid waste containers to allow for expansion.[7]

Step 3: Labeling

  • Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.[8]

  • The label must clearly identify the contents as "Hazardous Waste - this compound" and list all chemical constituents and their approximate concentrations.

  • Include the date of waste generation.[5]

Step 4: Storage

  • Segregation: Store this compound waste separately from incompatible materials, such as strong oxidizing agents.[1][7]

  • Designated Area: Keep waste containers in a designated, well-ventilated hazardous waste storage area.[6] Store containers below eye level.[5]

  • Secondary Containment: Always place the primary waste container inside a larger, chemically compatible secondary container (like a lab tray or bin) to contain any potential leaks or spills.[6][8] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Keep Closed: Waste containers must be kept securely capped at all times, except when adding waste.[4][6]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[6]

  • Follow your institution's specific procedures for waste collection requests and adhere to their limits on accumulation time and quantity.[6]

In-Lab Treatment and Deactivation (for Spent Solutions Only)

Some regulations may permit the chemical deactivation of spent aldehyde solutions to reduce their toxicity before disposal. This is a complex procedure that should only be performed by trained personnel after consulting with EH&S and local wastewater authorities.[9]

  • Unused Product: Unused or concentrated this compound must not be treated in the lab; it must be disposed of via your hazardous waste program.

  • Neutralization Example: For some used o-phthalaldehyde (OPA) disinfectant solutions, neutralization with glycine (a minimum of 25 grams per gallon for at least one hour) can be an effective treatment method.[10]

  • Verification: After any treatment, the resulting solution must be tested to ensure it no longer meets the criteria for hazardous waste before it can be considered for sewer disposal. Approval from local authorities is mandatory.

Spill Management

In the event of a spill, evacuate personnel from the immediate area and eliminate ignition sources.

  • Restrict Access: Prevent others from entering the spill area.

  • Use PPE: Wear the appropriate PPE as described above.

  • Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3] For liquid spills, use an inert absorbent material.

  • Cleanup: Collect all cleanup materials (gloves, absorbent pads, etc.) in a sealed bag or container.[8]

  • Disposal: Manage all spill cleanup debris as hazardous waste and dispose of it according to the procedures outlined above.[8]

  • Reporting: Report the spill to your laboratory supervisor and EH&S department immediately.[8]

This compound Disposal Workflow

Atropaldehyde_Disposal_Workflow start Waste this compound (Pure, Solution, or Contaminated Material) process_char Package in Compatible, Securely Capped, and Labeled Container start->process_char Characterize as Hazardous Waste decision decision process process storage Store in Designated Hazardous Waste Area ehs_contact Contact EH&S to Schedule Waste Pickup storage->ehs_contact final Final Disposal via Approved Hazardous Waste Facility ehs_contact->final process_char->storage Place in Secondary Containment

Caption: Logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Atropaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Atropaldehyde. The following procedural guidance is designed to ensure safe operational use and compliant disposal, fostering a secure laboratory environment.

Immediate Safety and Handling Protocols

This compound is a hazardous chemical that requires strict adherence to safety protocols to prevent exposure and ensure a safe working environment. It is classified as toxic if swallowed, causes severe skin burns and eye damage, may provoke an allergic skin reaction, and can cause respiratory irritation.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

  • Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of handling.[3][4]

General Handling Procedures:

  • Avoid breathing any dust, fumes, mists, or vapors.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Use explosion-proof electrical and ventilating equipment, as this compound can be a flammable liquid and its vapors may form explosive mixtures with air.[2]

  • Containers should be properly bonded and grounded during transfer to prevent static discharge.[2]

Personal Protective Equipment (PPE) Operational Plan

A comprehensive personal protective equipment plan is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile or butyl rubber gloves are generally recommended for aldehydes, but it is crucial to consult the glove manufacturer's specifications for compatibility with this compound.[3][5] Always inspect gloves for damage before use and employ proper removal techniques to avoid skin contact.[3] For tasks with a high risk of splashing, consider double-gloving.[5]

  • Eye and Face Protection: ANSI-approved safety goggles that provide protection against chemical splashes are required.[3][6] When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[5][6][7]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, must be worn to protect against minor splashes.[3] For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[5] Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[3]

  • Respiratory Protection: All handling of this compound should occur within a certified chemical fume hood to minimize vapor inhalation.[3][8] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with appropriate cartridges must be used.[3]

Data Presentation: Hazard Classification

The following table summarizes the quantitative hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassHazard CategoryGHS CodeHazard StatementSource
Acute Toxicity, OralCategory 3H301Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 1B/1CH314Causes severe skin burns and eye damage[1]
Serious Eye Damage/Eye IrritationCategory 1H318Causes serious eye damage[1]
Skin SensitizationCategory 1H317May cause an allergic skin reaction[1]
Specific Target Organ Toxicity - Single ExposureCategory 3H335May cause respiratory irritation[2]
Hazardous to the Aquatic Environment, AcuteCategory 1H400Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, ChronicCategory 1H410Very toxic to aquatic life with long lasting effects[1]
Flammable LiquidsCategory 3H226Flammable liquid and vapor

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.[2][4]

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams. Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, aprons, etc.) and any materials used for spill cleanup (e.g., absorbents) that have come into contact with this compound must be considered hazardous waste.[4] These items should be collected in a separate, clearly labeled hazardous waste container.[9]

  • Container Management: Keep waste containers tightly closed and store them in a cool, well-ventilated, and designated secondary containment area while awaiting pickup.[4][10]

  • Environmental Precaution: Under no circumstances should this compound or its waste be disposed of down the drain or into the sewer system, as it is highly toxic to aquatic life.[1][4][10]

  • Professional Disposal: Arrange for a licensed professional waste disposal service to collect and manage the hazardous waste.[4] Ensure all waste is properly characterized and classified according to regulatory requirements.[4]

Visualized Workflows

The following diagrams illustrate the essential decision-making processes for PPE selection and waste disposal when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task-Specific Risks (e.g., quantity, splash potential) start->task_assessment engineering_controls Work in Chemical Fume Hood? task_assessment->engineering_controls respirator Mandatory: Use NIOSH-Approved Respirator engineering_controls->respirator No ppe_core Core PPE Requirement engineering_controls->ppe_core Yes yes_hood Yes no_hood No respirator->ppe_core gloves Chemical-Resistant Gloves (Nitrile or Butyl) ppe_core->gloves eyewear Splash-Proof Goggles ppe_core->eyewear body_protection Flame-Resistant Lab Coat + Long Pants & Closed-Toe Shoes ppe_core->body_protection splash_risk Significant Splash Risk? gloves->splash_risk eyewear->splash_risk body_protection->splash_risk additional_ppe Additional PPE splash_risk->additional_ppe Yes proceed Proceed with Task Safely splash_risk->proceed No yes_splash Yes no_splash No face_shield Wear Full-Face Shield (over goggles) additional_ppe->face_shield apron Wear Chemical-Resistant Apron (over lab coat) additional_ppe->apron face_shield->proceed apron->proceed

Caption: PPE selection workflow for this compound.

Disposal_Plan_Logic start Waste Generation (this compound or Contaminated Material) is_liquid Liquid Waste? start->is_liquid is_solid Solid Waste? start->is_solid liquid_container Collect in Labeled, Sealed Liquid Hazardous Waste Container is_liquid->liquid_container Yes solid_container Collect in Labeled Solid Hazardous Waste Container (e.g., contaminated PPE, absorbents) is_solid->solid_container Yes no_drain CRITICAL: Do NOT Dispose in Sink or Drain liquid_container->no_drain storage Store Securely in Designated Secondary Containment Area solid_container->storage no_drain->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal end Compliant Disposal Complete disposal->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atropaldehyde
Reactant of Route 2
Reactant of Route 2
Atropaldehyde

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.